Agitoxin 2
Description
Propriétés
Numéro CAS |
168147-41-9 |
|---|---|
Formule moléculaire |
C169H278N54O48S8 |
Poids moléculaire |
4091 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(1R,4S,7R,12R,15S,18S,21S,27S,30S,33S,39S,42R,47R,50S,56S,62S,65S,68R,75S,78S,81S,84S,89S,92S,98S)-47-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-15,39,75,92-tetrakis(4-aminobutyl)-81-(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-33-benzyl-89-[(2S)-butan-2-yl]-30,78-bis(3-carbamimidamidopropyl)-18-(carboxymethyl)-50-[(1R)-1-hydroxyethyl]-56-(hydroxymethyl)-4-(1H-imidazol-4-ylmethyl)-21-methyl-27,84-bis(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,48,51,54,57,63,66,74,77,80,83,86,87,90,93,99-heptacosaoxo-9,10,44,45,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,49,52,55,58,64,67,73,76,79,82,85,88,91,94-heptacosazapentacyclo[40.30.14.1412,68.058,62.094,98]hectane-7-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C169H278N54O48S8/c1-14-86(7)130-161(264)200-101(40-22-27-55-173)163(266)220-59-31-45-117(220)157(260)213-112-79-276-279-82-115(154(257)219-133(90(11)227)166(269)223-62-33-46-118(223)156(259)201-102(167(270)271)41-23-28-56-174)211-145(248)104(66-92-71-183-83-189-92)203-151(254)111-78-275-277-80-113(152(255)216-130)210-141(244)98(48-49-120(176)228)199-155(258)116-44-32-60-221(116)164(267)109(76-225)193-126(234)74-188-159(262)132(89(10)226)218-153(256)114(212-148(251)108(75-224)207-160(263)128(84(3)4)215-147(250)106(68-122(178)230)206-162(265)131(87(8)15-2)217-158(261)119-47-34-61-222(119)165(268)129(85(5)6)214-123(231)70-175)81-278-274-77-110(149(252)198-100(51-64-273-13)143(246)204-105(67-121(177)229)146(249)196-96(42-29-57-184-168(179)180)137(240)194-95(140(243)209-111)39-21-26-54-172)208-136(239)93(37-19-24-52-170)191-125(233)73-187-135(238)103(65-91-35-17-16-18-36-91)202-139(242)97(43-30-58-185-169(181)182)195-142(245)99(50-63-272-12)192-124(232)72-186-134(237)88(9)190-144(247)107(69-127(235)236)205-138(241)94(197-150(112)253)38-20-25-53-171/h16-18,35-36,71,83-90,93-119,128-133,224-227H,14-15,19-34,37-70,72-82,170-175H2,1-13H3,(H2,176,228)(H2,177,229)(H2,178,230)(H,183,189)(H,186,237)(H,187,238)(H,188,262)(H,190,247)(H,191,233)(H,192,232)(H,193,234)(H,194,240)(H,195,245)(H,196,249)(H,197,253)(H,198,252)(H,199,258)(H,200,264)(H,201,259)(H,202,242)(H,203,254)(H,204,246)(H,205,241)(H,206,265)(H,207,263)(H,208,239)(H,209,243)(H,210,244)(H,211,248)(H,212,251)(H,213,260)(H,214,231)(H,215,250)(H,216,255)(H,217,261)(H,218,256)(H,219,257)(H,235,236)(H,270,271)(H4,179,180,184)(H4,181,182,185)/t86-,87-,88-,89+,90+,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,128-,129-,130-,131-,132-,133-/m0/s1 |
Clé InChI |
MNSSWZUIQUJZTG-OFZOPSLBSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]4CSSC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CCCCN)CCCNC(=N)N)CC(=O)N)CCSC)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCCN)CC(=O)O)C)CCSC)CCCNC(=N)N)CC6=CC=CC=C6)CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)CN)[C@@H](C)O)CO)CCC(=O)N)CC8=CNC=N8)C(=O)N[C@@H]([C@@H](C)O)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCCCN)C(=O)O)CCCCN |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC3CSSCC(NC(=O)C(NC(=O)C4CSSCC(C(=O)N1)NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCCCN)CCCNC(=N)N)CC(=O)N)CCSC)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCCN)CC(=O)O)C)CCSC)CCCNC(=N)N)CC6=CC=CC=C6)CCCCN)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C7CCCN7C(=O)C(C(C)C)NC(=O)CN)C(C)O)CO)CCC(=O)N)CC8=CNC=N8)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(CCCCN)C(=O)O)CCCCN |
Apparence |
White lyophilized solid |
Pureté |
>98% |
Séquence |
GVPINVSCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK |
Source |
Synthetic |
Stockage |
-20°C |
Origine du produit |
United States |
Foundational & Exploratory
Agitoxin-2: A Technical Guide to its Discovery, Source, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agitoxin-2 (AgTx2) is a potent neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is a 38-amino acid peptide that acts as a high-affinity blocker of the Shaker K+ channel and its mammalian homologs, including Kv1.1, Kv1.3, and Kv1.6.[1][2] This technical guide provides an in-depth overview of the discovery, purification, and characterization of Agitoxin-2, with a focus on the experimental methodologies employed in the foundational research. Quantitative data are presented in structured tables, and key experimental workflows are visualized using diagrams.
Discovery and Source
Agitoxin-2 was first identified and characterized as part of a study to isolate and identify inhibitors of voltage-dependent K+ channels from the venom of the Israeli scorpion, Leiurus quinquestriatus hebraeus.[1][3] The discovery was driven by the search for molecular probes to study the structure and function of potassium channels. Three homologous toxins, named Agitoxin-1, -2, and -3, were isolated and found to be potent blockers of the Shaker K+ channel.[2]
Biological Source:
-
Organism: Leiurus quinquestriatus hebraeus (a subspecies of the deathstalker scorpion)
-
Venom: A complex mixture of neurotoxins, including other well-known channel blockers like Charybdotoxin.
Physicochemical and Biological Properties
Agitoxin-2 is a basic peptide with a molecular weight of approximately 4090.9 Da.[3] It is a highly potent and selective blocker of specific voltage-gated potassium channels.
Table 1: Physicochemical Properties of Agitoxin-2
| Property | Value | Reference |
| Amino Acid Residues | 38 | [3] |
| Molecular Weight (Da) | 4090.95 | [3] |
| Amino Acid Sequence | GVPINVSCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK | [3] |
| Disulfide Bridges | Cys8-Cys28, Cys14-Cys33, Cys18-Cys35 | [3] |
Table 2: Biological Activity of Agitoxin-2
| Target Channel | Apparent Dissociation Constant (Kd) / IC50 | Reference |
| Shaker K+ channel | < 1 nM | [2] |
| mKv1.1 | ~144 pM (IC50) | |
| mKv1.3 | ~201 pM (IC50) | [1] |
Experimental Protocols
The following sections detail the experimental methodologies used in the discovery and characterization of Agitoxin-2, based on the foundational work by Garcia et al. (1994).
Purification of Native Agitoxin-2 from Scorpion Venom
A multi-step high-performance liquid chromatography (HPLC) protocol was employed to isolate Agitoxin-2 from the crude venom of Leiurus quinquestriatus hebraeus.
Protocol:
-
Venom Solubilization: Lyophilized crude venom was dissolved in Buffer A (see below) and centrifuged to remove insoluble material.
-
Initial Fractionation (Cation Exchange Chromatography):
-
Column: TSK CM-2SW cation exchange column.
-
Buffer A: 20 mM sodium phosphate, pH 6.2.
-
Buffer B: 20 mM sodium phosphate, 1 M NaCl, pH 6.2.
-
Gradient: A linear gradient from 0% to 100% Buffer B over 60 minutes.
-
Detection: Absorbance at 280 nm.
-
Fraction Collection: Fractions were collected and assayed for Shaker K+ channel blocking activity.
-
-
First Reverse-Phase HPLC (RP-HPLC):
-
Column: Vydac C18 reverse-phase column.
-
Solvent A: 0.1% trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of 15-45% Solvent B over 60 minutes.
-
Detection: Absorbance at 220 nm and 280 nm.
-
Fraction Collection: Active fractions from the cation exchange step were pooled, diluted, and loaded onto the C18 column. Fractions corresponding to absorbance peaks were collected and assayed.
-
-
Second Reverse-Phase HPLC (RP-HPLC):
-
Column: Vydac C8 reverse-phase column.
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow linear gradient, for example, 20-35% Solvent B over 30 minutes, to resolve the different Agitoxin isoforms.
-
Detection: Absorbance at 220 nm and 280 nm.
-
Outcome: This step yielded highly purified Agitoxin-1, -2, and -3.
-
Caption: Workflow for the purification of Agitoxin-2.
Electrophysiological Characterization
The functional activity of Agitoxin-2 was assessed by its ability to block the Shaker K+ channel expressed in Xenopus laevis oocytes.
Protocol:
-
Expression System:
-
cRNA encoding the Shaker K+ channel was injected into Xenopus laevis oocytes.
-
Oocytes were incubated for 2-4 days to allow for channel expression.
-
-
Two-Electrode Voltage Clamp:
-
Oocytes were placed in a recording chamber and perfused with recording solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, were inserted into the oocyte.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.
-
Voltage Protocol: The membrane potential was held at a hyperpolarized potential (e.g., -80 mV) to keep the channels in a closed state. Depolarizing voltage steps (e.g., to 0 mV or +20 mV) were applied to elicit potassium currents.
-
-
Toxin Application:
-
A baseline of potassium currents was established.
-
The recording solution was switched to one containing a known concentration of purified Agitoxin-2.
-
The reduction in the potassium current amplitude in the presence of the toxin was measured to determine the blocking activity and calculate the dissociation constant (Kd).
-
Caption: Workflow for electrophysiological characterization.
Structural Characterization
The primary structure of Agitoxin-2 was determined using a combination of amino acid analysis, mass spectrometry, and Edman degradation sequencing.
Protocols:
-
Amino Acid Analysis:
-
A sample of purified Agitoxin-2 was hydrolyzed in 6 N HCl at 110 °C for 24 hours.
-
The resulting free amino acids were separated and quantified using an amino acid analyzer. This provided the relative abundance of each amino acid in the peptide.
-
-
Mass Spectrometry:
-
The molecular weight of the intact peptide was determined using electrospray ionization mass spectrometry (ESI-MS). This provided a precise mass for the native toxin.
-
-
Amino Acid Sequencing (Edman Degradation):
-
The N-terminal amino acid sequence was determined using automated Edman degradation.
-
The peptide was first reduced and alkylated to break the disulfide bonds.
-
The linearized peptide was then subjected to sequential rounds of Edman chemistry, where the N-terminal amino acid is derivatized, cleaved, and identified by HPLC. This process was repeated for each subsequent amino acid.
-
Signaling Pathway Interaction
Agitoxin-2 does not directly participate in a signaling pathway but rather modulates one by physically blocking the pore of voltage-gated potassium channels. This action prevents the efflux of K+ ions, which is crucial for repolarizing the cell membrane after an action potential.
References
An In-depth Technical Guide to the Mechanism of Action of Agitoxin-2 on Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agitoxin-2 (AgTx2) is a 38-amino acid peptide toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus var. hebraeus. It belongs to the α-KTx family of scorpion toxins, which are potent blockers of voltage-gated potassium (Kv) channels. Due to its high affinity and selectivity for specific Kv channel subtypes, Agitoxin-2 has become an invaluable molecular probe for elucidating the structure, function, and physiological roles of these channels. This guide provides a detailed overview of the mechanism of action of Agitoxin-2, its quantitative interaction with various Kv channels, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Pore Blockade and Induced Fit
Agitoxin-2 functions as a potent pore blocker of voltage-gated potassium channels. The primary mechanism involves the physical occlusion of the ion conduction pathway at the extracellular vestibule of the channel. This high-affinity interaction is mediated by a combination of electrostatic and hydrophobic interactions between the toxin and the channel.
A critical residue on Agitoxin-2 for this blocking action is Lysine-27 (Lys27) . The side chain of this lysine residue inserts into the selectivity filter of the potassium channel, effectively acting as a "plug" that mimics a potassium ion and prevents the flux of K+ ions through the pore.[1][2] This interaction is stabilized by a network of other contacts between residues on the toxin and the channel's outer vestibule.
Recent studies using high-speed atomic force microscopy have revealed a more nuanced binding mechanism than a simple two-state model. The interaction follows an induced-fit pathway .[3][4] This model suggests that upon initial binding of Agitoxin-2, the potassium channel undergoes a conformational change that increases its affinity for the toxin. This induced-fit mechanism can accelerate the binding of Agitoxin-2 by as much as 400-fold.[3][4]
dot
Caption: Mechanism of Agitoxin-2 pore blockade on a Kv channel.
Quantitative Analysis of Agitoxin-2 and Potassium Channel Interactions
Agitoxin-2 exhibits high affinity for several members of the Kv1 subfamily of potassium channels. The affinity is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). The following table summarizes the reported affinity values of Agitoxin-2 for various potassium channels.
| Channel Subtype | IC50 (pM) | Ki (pM) | Reference |
| mKv1.1 | 144 | 44 | [5][6] |
| hKv1.2 | 26,800 | - | |
| mKv1.3 | 201 | 4 | [5][6] |
| rKv1.6 | - | 37 | [6] |
| Shaker K+ | - | 640 | [6] |
| KCa3.1 | 1,152,000 | - | |
| Kv(1.1-1.2)2 | 800 | - | [7] |
Structural Determinants of Interaction
The high-affinity and selective binding of Agitoxin-2 to Kv channels is governed by specific amino acid interactions. Site-directed mutagenesis and thermodynamic mutant cycle analyses have been instrumental in identifying these critical residues.[8][9]
Key Agitoxin-2 Residues:
-
Lys27: As mentioned, this residue is paramount for pore occlusion.[1][2]
-
Arg24 and Arg31: These positively charged residues contribute to the electrostatic interactions that guide the toxin to the negatively charged channel vestibule.
-
Hydrophobic Patch: A surface-exposed hydrophobic patch on the toxin interacts with corresponding hydrophobic residues on the channel turret.
Key Potassium Channel Residues (Shaker as a model):
-
Aspartate Residue (e.g., Asp381 in Kv1.3): This negatively charged residue in the outer vestibule is thought to form a crucial hydrogen bond with Asn30 of Agitoxin-2, significantly contributing to binding energy.[8]
-
Aromatic and Hydrophobic Residues: Residues in the turret region of the channel form a binding surface for the toxin.
dot
Caption: Key residue interactions between Agitoxin-2 and the Kv channel.
Experimental Methodologies
The characterization of Agitoxin-2's interaction with potassium channels relies on several key experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ion flow through channels in the membrane of a single cell, providing functional data on channel blockade.
Protocol Outline:
-
Cell Preparation: Utilize a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the target Kv channel subtype.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ. Fill the pipette with an intracellular solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 1 EGTA, adjusted to pH 7.3 with KOH.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical access to the cell's interior.
-
Voltage Protocol: Clamp the cell membrane at a holding potential of -80 mV. Elicit potassium currents by applying depolarizing voltage steps (e.g., to +40 mV for 200-500 ms).
-
Toxin Application: After establishing a stable baseline current recording, perfuse the bath with an external solution containing a known concentration of Agitoxin-2.
-
Data Acquisition and Analysis: Record the reduction in current amplitude in the presence of the toxin. To determine the IC50, apply a range of Agitoxin-2 concentrations and plot the percentage of current inhibition against the toxin concentration. Fit the data with a Hill equation.
dot
Caption: Workflow for whole-cell patch-clamp analysis of AgTx2.
Radioligand Binding Assays
These assays measure the direct binding of a radioactively labeled ligand to its receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax).
Protocol Outline:
-
Membrane Preparation: Homogenize cells or tissues expressing the target Kv channel in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors. Centrifuge to pellet the membranes and resuspend in a suitable assay buffer.
-
Radioligand: Use a radiolabeled form of a high-affinity Kv channel ligand, such as ¹²⁵I-labeled Agitoxin-2.
-
Competition Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled Agitoxin-2 (the competitor).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand are trapped on the filter, while the unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the bound radioactivity against the concentration of the unlabeled competitor. The concentration of the competitor that displaces 50% of the radioligand binding is the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Site-Directed Mutagenesis
This technique is used to alter specific amino acids in the channel or toxin protein to identify residues critical for their interaction.
Protocol Outline:
-
Plasmid Template: Start with a plasmid containing the cDNA for the target Kv channel or Agitoxin-2.
-
Primer Design: Design oligonucleotide primers that contain the desired nucleotide change to mutate a specific amino acid codon.
-
PCR Mutagenesis: Perform PCR using the plasmid template and the mutagenic primers. This creates copies of the plasmid that incorporate the desired mutation.
-
Template Removal: Digest the PCR product with an enzyme (e.g., DpnI) that specifically cleaves the methylated, parental DNA template, leaving only the mutated plasmids.
-
Transformation: Transform competent E. coli with the mutated plasmids and select for colonies.
-
Verification: Isolate the plasmid DNA from the selected colonies and verify the presence of the desired mutation through DNA sequencing.
-
Functional Analysis: Express the mutated channel or synthesize the mutated toxin and analyze its function and/or binding affinity using the electrophysiology and radioligand binding assays described above to determine the impact of the mutation.
Conclusion
Agitoxin-2 is a highly specific and potent inhibitor of several Kv1 channel subtypes, acting via a sophisticated induced-fit pore-blocking mechanism. Its interaction with these channels is characterized by picomolar to nanomolar affinity, governed by a precise set of electrostatic and hydrophobic interactions. The detailed understanding of this mechanism, facilitated by techniques such as patch-clamp electrophysiology, radioligand binding, and site-directed mutagenesis, has not only advanced our fundamental knowledge of potassium channel biophysics but also provides a structural and functional basis for the development of novel therapeutics targeting these critical ion channels for the treatment of autoimmune diseases and other channelopathies.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. sophion.com [sophion.com]
- 3. High-speed AFM reveals accelerated binding of agitoxin-2 to a K+ channel by induced fit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-speed AFM reveals accelerated binding of Agitoxin-2 to K+ channel by Induced-fit – ExCELLS | The Exploratory Research Center on Life and Living Systems, National Institutes of Natural Sciences [excells.orion.ac.jp]
- 5. Modeling the structure of agitoxin in complex with the Shaker K+ channel: a computational approach based on experimental distance restraints extracted from thermodynamic mutant cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Modeling the structure of agitoxin in complex with the Shaker K+ channel: a computational approach based on experimental distance restraints extracted from thermodynamic mutant cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revealing the architecture of a K+ channel pore through mutant cycles with a peptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity of Agitoxin-2 for Kv1.1 and Kv1.3 Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding selectivity of Agitoxin-2 (AgTx2), a scorpion venom-derived peptide toxin, for the voltage-gated potassium channels Kv1.1 and Kv1.3. Understanding this selectivity is crucial for the development of targeted therapeutics, particularly in the field of immunology, where Kv1.3 is a key target.
Quantitative Analysis of Agitoxin-2 Binding Affinity
Agitoxin-2 exhibits high affinity for both Kv1.1 and Kv1.3 channels, with a notable preference for Kv1.3. The binding affinity is typically quantified by the inhibition constant (Kᵢ) or the dissociation constant (Kd), with lower values indicating a stronger interaction. The precise affinity can vary depending on the experimental methodology and the expression system used.
Recent advancements have led to the development of fluorescently labeled Agitoxin-2 derivatives, such as Atto488-Agitoxin-2 (A-AgTx2) and GFP-L2-Agitoxin-2. These modified toxins often exhibit altered selectivity profiles. For instance, N-terminal labeling with fluorophores like Atto488 or GFP has been shown to decrease the affinity for Kv1.1 while preserving or slightly reducing the high affinity for Kv1.3, thereby increasing the selectivity for Kv1.3.[1][2][3]
| Toxin/Derivative | Channel | Affinity (Kᵢ/Kd) | Method | Expression System | Reference |
| Agitoxin-2 | Kv1.1 | 44 pM (Kᵢ) | Electrophysiology | Not Specified | [4] |
| Agitoxin-2 | Kv1.3 | 4 pM (Kᵢ) | Electrophysiology | Not Specified | [4] |
| Agitoxin-2 | Kv1.3 | 2 nM (Kd) | Electrophysiology | Not Specified | Not Found |
| Atto488-Agitoxin-2 (A-AgTx2) | Kv1.1 | Lost Affinity | Competitive Binding | KcsA–Kv1.1 hybrid channels | [1] |
| Atto488-Agitoxin-2 (A-AgTx2) | Kv1.3 | 4.0 nM (Kd) | Competitive Binding | KcsA–Kv1.3 hybrid channels | [1] |
| GFP-L2-Agitoxin-2 | Kv1.1 | Reduced Affinity | Competitive Binding | KcsA–Kv1.1 hybrid channels | [2][3] |
| GFP-L2-Agitoxin-2 | Kv1.3 | High Affinity | Competitive Binding | KcsA–Kv1.3 hybrid channels | [2][3] |
| AgTx2-GFP (C-terminal tag) | Kv1.1 | ~ Wild-type Affinity | Electrophysiology | Xenopus oocytes | [5] |
| AgTx2-GFP (C-terminal tag) | Kv1.3 | Decreased Affinity (10-fold) | Electrophysiology | Xenopus oocytes | [5] |
Key Experimental Protocols
The determination of Agitoxin-2 selectivity relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.
Electrophysiology: Whole-Cell Patch Clamp
This technique measures the ion flow through channels in the membrane of a single cell, allowing for the direct assessment of channel blockade by a toxin.
a. Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin-streptomycin.[6]
-
Cells are transiently transfected with plasmids encoding the desired Kv channel subtype (e.g., human Kv1.1 or Kv1.3) using a suitable transfection reagent. A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Recordings are typically performed 24-48 hours post-transfection.[6]
b. Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with KOH.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
c. Recording Protocol:
-
Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and mounted on the patch-clamp amplifier headstage.[6]
-
A gigaohm seal is formed between the micropipette and the cell membrane of a transfected cell.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
The membrane potential is held at a hyperpolarized potential (e.g., -80 mV) to keep the channels in a closed state.
-
Depolarizing voltage steps (e.g., to +40 mV for 200-500 ms) are applied to elicit outward potassium currents.
-
A stable baseline current is established before the application of Agitoxin-2.
-
Agitoxin-2 is perfused into the bath at various concentrations.
-
The reduction in current amplitude at each concentration is measured to determine the dose-dependent inhibition.
-
Data are fitted with the Hill equation to calculate the IC₅₀ value.
Radioligand Binding Assay
This method quantifies the binding of a radiolabeled ligand to its receptor, providing a measure of affinity and receptor density.
a. Membrane Preparation:
-
Cells expressing the target Kv channel are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[7]
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
b. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
For saturation binding, increasing concentrations of a radiolabeled ligand (e.g., ¹²⁵I-Agitoxin-2) are incubated with a fixed amount of membrane preparation.
-
For competition binding, a fixed concentration of the radiolabeled ligand is co-incubated with increasing concentrations of unlabeled Agitoxin-2.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[7]
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.[7]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Data from saturation experiments are used to determine the Kd and Bmax (receptor density). Data from competition experiments are used to calculate the Kᵢ.
Competitive Binding Assay with Fluorescently Labeled Agitoxin-2
This assay is a non-radioactive alternative that measures the displacement of a fluorescently labeled toxin by an unlabeled competitor.
a. Spheroplast Preparation (for hybrid channels):
-
E. coli cells are transformed with plasmids encoding hybrid KcsA-Kv1.x channels (e.g., KcsA-Kv1.1 or KcsA-Kv1.3).[8]
-
Cells are grown and protein expression is induced.
-
The cell wall is removed using lysozyme treatment to form spheroplasts, making the expressed channels accessible.[8]
b. Binding Assay:
-
Spheroplasts or cells expressing the target channel are incubated with a fixed concentration of a fluorescently labeled Agitoxin-2 derivative (e.g., 10 nM A-AgTx2).[8]
-
Increasing concentrations of unlabeled Agitoxin-2 or other test compounds are added to compete for binding.
-
The mixture is incubated for a set period (e.g., 1 hour at 37°C).[8]
-
The fluorescence intensity of the spheroplasts/cells is measured using a confocal microscope or a fluorescence plate reader.
-
The decrease in fluorescence with increasing concentrations of the unlabeled competitor is used to determine the IC₅₀, from which the Kᵢ can be calculated.
Signaling Pathways and Experimental Workflows
Kv1.3 Signaling in T-Cell Activation
The Kv1.3 channel plays a pivotal role in the activation of T-lymphocytes. Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated that leads to an increase in intracellular calcium concentration. The opening of Kv1.3 channels helps to maintain a negative membrane potential, which is essential for the sustained calcium influx required for T-cell activation, proliferation, and cytokine production.[9][10][11] Blockade of Kv1.3 by agents like Agitoxin-2 can therefore suppress the immune response.
Experimental Workflow for Determining Toxin Selectivity
A systematic approach is required to accurately determine the selectivity of a toxin for different ion channel subtypes. The workflow typically involves expressing the channels in a controlled system and then performing functional or binding assays.
References
- 1. Atto488-Agitoxin 2-A Fluorescent Ligand with Increased Selectivity for Kv1.3 Channel Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Terminal Tagging with GFP Enhances Selectivity of Agitoxin 2 to Kv1.3-Channel Binding Site | MDPI [mdpi.com]
- 3. N-Terminal Tagging with GFP Enhances Selectivity of this compound to Kv1.3-Channel Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:168147-41-9 | Potent Shaker K+ channel blocker | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. AgTx2-GFP, Fluorescent Blocker Targeting Pharmacologically Important Kv1.x (x = 1, 3, 6) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The expression of endogenous voltage‐gated potassium channels in HEK293 cells is affected by culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Atto488-Agitoxin 2—A Fluorescent Ligand with Increased Selectivity for Kv1.3 Channel Binding Site [mdpi.com]
- 9. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological Role of Kv1.3 Channel in T Lymphocyte Cell Investigated Quantitatively by Kinetic Modeling | PLOS One [journals.plos.org]
- 11. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Architecture of a Potent Potassium Channel Blocker: A Technical Guide to the Three-Dimensional Structure of Agitoxin-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agitoxin-2 (AgTx2), a 38-residue peptide isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent and specific blocker of the Shaker voltage-gated potassium (K+) channel and its mammalian homologues.[1][2] Its high affinity and specificity have made it an invaluable molecular probe for studying the structure and function of K+ channels, which are critical for cellular excitability and are implicated in a variety of neurological and cardiovascular diseases. This technical guide provides an in-depth analysis of the three-dimensional structure of Agitoxin-2, the experimental methodologies used for its determination, and its interaction with its target ion channel. The structural data presented herein is primarily based on the solution structure determined by Nuclear Magnetic Resonance (NMR) spectroscopy, available under the Protein Data Bank (PDB) accession code 1AGT.[3]
Three-Dimensional Structure of Agitoxin-2
The solution structure of Agitoxin-2 reveals a compact and well-defined fold characteristic of the scorpion toxin family.[1][3] The peptide adopts a cysteine-stabilized α/β scaffold, consisting of a triple-stranded antiparallel β-sheet and a single α-helix.[1][2][3] This conserved fold is stabilized by three disulfide bridges that form the core of the molecule.[1][4]
Secondary Structure Elements
The secondary structure of Agitoxin-2 is composed of the following elements:
-
α-helix: Encompassing residues Ser11 to Gly22.[2]
-
β-sheet: A triple-stranded antiparallel β-sheet comprising:
The α-helix packs against one face of the β-sheet, creating a stable hydrophobic core.[1] The functionally critical residues for channel binding are located on the opposite, solvent-exposed face of the molecule.[1]
Quantitative Structural Data
The precision of the NMR-derived structure is reflected in the statistics of the structural ensemble. The following tables summarize key quantitative data for the 1AGT PDB entry.
| Structural Statistics (PDB ID: 1AGT) | Value |
| Number of Models | 20 |
| Average Pairwise RMSD (Å) | |
| Backbone Atoms | 1.43 |
| All Heavy Atoms | 2.01 |
| Ramachandran Plot Analysis (%) | |
| Most Favored Regions | 78.1 |
| Additionally Allowed Regions | 21.8 |
| Generously Allowed Regions | 0.2 |
| Disallowed Regions | 0.0 |
Table 1: Summary of the structural statistics for the ensemble of 20 NMR structures of Agitoxin-2 (PDB ID: 1AGT). RMSD values indicate the precision of the atomic coordinates. Ramachandran plot statistics reflect the stereochemical quality of the polypeptide backbone.[4]
| Experimental Constraints Used in Structure Calculation | Number |
| NOE-derived Distance Restraints | |
| Total | 516 |
| Intra-residue | 248 |
| Sequential | 158 |
| Medium-range | 40 |
| Long-range | 70 |
| Dihedral Angle Restraints | 23 |
| Hydrogen Bond Restraints | 19 |
Table 2: Summary of the experimental restraints used to calculate the three-dimensional structure of a chimeric peptide containing the Agitoxin-2 N-terminal domain. This data is representative of the type and quantity of restraints used in similar scorpion toxin structure determinations.[4]
Experimental Protocols
The determination of the three-dimensional structure of Agitoxin-2 and the characterization of its function rely on a combination of sophisticated experimental techniques.
Solution NMR Spectroscopy for Structure Determination
The high-resolution structure of Agitoxin-2 was determined using solution Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3] This technique allows for the study of molecules in a solution state that mimics their native environment.
Generalized Protocol:
-
Sample Preparation:
-
Recombinant or synthetic Agitoxin-2 is purified to >95% homogeneity.
-
The peptide is dissolved in an aqueous buffer (e.g., 90% H₂O/10% D₂O) to a final concentration of 1-5 mM.
-
The pH of the sample is adjusted to a value that ensures peptide stability and minimizes amide proton exchange (typically pH 3-6).
-
-
NMR Data Acquisition:
-
A suite of two-dimensional (2D) and three-dimensional (3D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 500-800 MHz).
-
Homonuclear 2D NMR:
-
TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the tertiary structure.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, primarily within a single residue.
-
-
Heteronuclear NMR (if isotopically labeled, e.g., with ¹⁵N and ¹³C):
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Provides a fingerprint of the protein, with one peak for each backbone and sidechain N-H group.
-
3D HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH: Used for sequential backbone resonance assignment.
-
-
-
Data Processing and Analysis:
-
The acquired NMR data is processed using specialized software (e.g., NMRPipe, Sparky).
-
Resonance assignment is performed to assign each NMR signal to a specific proton in the Agitoxin-2 sequence.
-
NOESY cross-peaks are integrated to derive interproton distance restraints.
-
Scalar coupling constants (³J-couplings) are measured to obtain dihedral angle restraints for the backbone (φ) and sidechains (χ¹).
-
-
Structure Calculation and Refinement:
-
The experimental restraints (distance and dihedral angles) are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH, CNS).
-
These programs use computational algorithms, such as distance geometry and simulated annealing, to generate an ensemble of structures that satisfy the experimental data.
-
The resulting ensemble of structures is then refined in a water box using molecular dynamics simulations to improve the stereochemical quality and energetics.
-
-
Structure Validation:
-
The final ensemble of structures is validated using programs like PROCHECK and MolProbity to assess its stereochemical quality (e.g., Ramachandran plot analysis), bond lengths, and bond angles.
-
The agreement between the calculated structures and the experimental data is also evaluated.
-
Site-Directed Mutagenesis for Functional Analysis
Site-directed mutagenesis is a key technique used to identify the functional importance of specific amino acid residues in Agitoxin-2's interaction with the Shaker K+ channel.[1]
Generalized Protocol:
-
Primer Design:
-
Two complementary oligonucleotide primers are designed containing the desired mutation (substitution, insertion, or deletion) in the center.
-
The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.
-
A GC content of at least 40% is recommended, and the primers should terminate in one or more G or C bases.
-
-
Mutagenic PCR:
-
A PCR reaction is set up containing a high-fidelity DNA polymerase, the template plasmid DNA encoding Agitoxin-2, the mutagenic primers, and dNTPs.
-
The PCR cycling parameters are optimized for the specific primers and plasmid. A typical program involves an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Digestion of Parental DNA:
-
The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
-
Transformation:
-
The DpnI-treated PCR product is transformed into competent E. coli cells.
-
-
Selection and Sequencing:
-
The transformed cells are plated on a selective agar medium.
-
Individual colonies are picked, and the plasmid DNA is isolated.
-
The entire gene encoding the Agitoxin-2 mutant is sequenced to confirm the presence of the desired mutation and the absence of any secondary mutations.
-
-
Protein Expression and Functional Assay:
-
The mutated Agitoxin-2 is expressed and purified.
-
The functional effect of the mutation on the peptide's ability to block the Shaker K+ channel is assessed using electrophysiological techniques, such as two-electrode voltage clamp recording in Xenopus oocytes expressing the channel.
-
Interaction with the Shaker K+ Channel
Agitoxin-2 blocks the Shaker K+ channel by binding with high affinity to the external vestibule of the channel pore.[1] Mutagenesis studies have identified a triad of key residues on the surface of Agitoxin-2 that are crucial for this interaction: Arg24, Lys27, and Arg31 .[1] These residues form a functional dyad that interacts with specific residues in the channel's pore region.
The binding of Agitoxin-2 to the Shaker K+ channel is thought to follow an "induced-fit" model, where both the toxin and the channel may undergo conformational changes upon binding to achieve a high-affinity interaction.[5] The side chain of Lys27, in particular, is believed to physically occlude the ion conduction pathway by inserting into the selectivity filter of the channel.[5]
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Key structural and functional elements of Agitoxin-2.
References
- 1. Solution structure of the potassium channel inhibitor agitoxin 2: caliper for probing channel geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rcsb.org [rcsb.org]
- 4. Chemical synthesis and 1H-NMR 3D structure determination of AgTx2-MTX chimera, a new potential blocker for Kv1.2 channel, derived from MTX and AgTx2 scorpion toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling the structure of agitoxin in complex with the Shaker K+ channel: a computational approach based on experimental distance restraints extracted from thermodynamic mutant cycles - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Kv1.3 Channels in T-Lymphocyte Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the voltage-gated potassium channel Kv1.3 and its critical role in the activation of T-lymphocytes. A comprehensive understanding of this channel's function is paramount for the development of novel immunomodulatory therapies for a range of autoimmune diseases and other T-cell-mediated pathologies. This document summarizes key quantitative data, details experimental protocols for studying Kv1.3, and provides visual representations of the core signaling pathways and experimental workflows.
Core Concepts: Kv1.3 and T-Cell Activation
The activation of T-lymphocytes is a cornerstone of the adaptive immune response. This process is initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by an antigen-presenting cell (APC). This initial signal triggers a cascade of intracellular events, leading to T-cell proliferation, differentiation, and the execution of effector functions, such as cytokine production.[1][2]
A sustained influx of calcium (Ca2+) into the T-cell is a critical second messenger in this signaling cascade.[3] The electrochemical gradient driving this Ca2+ entry is maintained by the activity of potassium channels, which hyperpolarize the cell membrane by allowing K+ ions to flow out of the cell. The voltage-gated potassium channel Kv1.3 is a key player in this process, particularly in specific subsets of T-cells.[4][5][6]
Quantitative Data Summary
The expression and electrophysiological properties of Kv1.3 channels vary significantly between different T-lymphocyte subsets and their activation states. This differential expression is a key factor in the selective effects of Kv1.3 blockers on specific T-cell populations, making it a promising therapeutic target.
Table 1: Kv1.3 Channel Expression in Human T-Lymphocyte Subsets
| T-Cell Subset | Condition | Number of Kv1.3 Channels per Cell | Kv1.3 Current Density (pA/pF) | Reference |
| Naïve (CCR7+CD45RA+) | Resting | ~200-400 | - | [7] |
| Activated | Upregulates IKCa1, little change in Kv1.3 | - | [7] | |
| Central Memory (TCM) (CCR7+CD45RA-) | Resting | ~300 | - | [8] |
| Activated | Upregulates IKCa1 (~500 channels/cell) | - | [8] | |
| Effector Memory (TEM) (CCR7-CD45RA-) | Resting | ~300 | - | [8] |
| Activated | 1,500 - 1,800 | - | [7][8] | |
| Myelin-Antigen Activated T-Cells (MS Patients) | Activated | 1,489 ± 101 | 2.9 channels/μm² | [7] |
| Myelin-Antigen Activated T-Cells (Healthy Controls) | Activated | 568 ± 82 | 0.9 channels/μm² | [7] |
Table 2: Electrophysiological Properties of Human T-Cell Kv1.3 Channels
| Parameter | Value | Reference |
| Activation Threshold | -60 to -50 mV | [1] |
| Midpoint of Activation | ~ -40 mV | [1] |
| Inactivation | Slow C-type inactivation | [1] |
| Single-channel conductance | ~15 pS | [8] |
Table 3: Potency of Selected Kv1.3 Channel Blockers
| Blocker | Target | IC50 / Kd | Reference |
| ShK | Kv1.3 | Kd: 9 ± 1 pM | [7] |
| ShK-Dap22 | Kv1.3 | Kd: 64 ± 7 pM | [7] |
| Margatoxin (MgTx) | Kv1.3 | - | [9] |
| Agitoxin-2 (AgTx2) | Kv1.3 | - | [9] |
| ADWX-1 | Kv1.3 | Picomolar range | [8] |
| Nalanthalide | Kv1.3 | 3.9 µM | [10] |
| PAP-1 | Kv1.3 | - | [11] |
| ShK(L5)-amide (SL5) | Kv1.3 | - | [11] |
Signaling Pathways Involving Kv1.3
The primary role of Kv1.3 in T-cell activation is to maintain the membrane potential required for sustained Ca2+ influx through Calcium Release-Activated Ca2+ (CRAC) channels.[8][12] This sustained elevation in intracellular Ca2+ activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[4][5] Dephosphorylated NFAT then translocates to the nucleus, where it acts as a transcription factor to drive the expression of genes essential for T-cell activation, including cytokines like Interleukin-2 (IL-2).[4]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ionic currents flowing through Kv1.3 channels in a single T-lymphocyte.
Methodology:
-
Cell Preparation: Isolate T-lymphocytes from peripheral blood mononuclear cells (PBMCs) using standard density gradient centrifugation and negative selection kits. For studying activated T-cells, stimulate with anti-CD3/CD28 antibodies, antigens, or mitogens like phytohemagglutinin (PHA) for 48-72 hours.[7]
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.[13]
-
Internal (Pipette) Solution (in mM): 100 KCl, 40 KF, 1 CaCl2, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.4 with KOH.[13] The high EGTA concentration chelates intracellular Ca2+, preventing the activation of Ca2+-activated K+ channels (KCa).
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a selected T-cell.[7][13]
-
To elicit Kv1.3 currents, apply depolarizing voltage steps (e.g., 200 ms pulses to +40 mV).[7] To observe the characteristic cumulative inactivation of Kv1.3, these pulses can be applied repetitively (e.g., every second).[7]
-
Record the resulting outward K+ currents.
-
-
Data Analysis:
-
Isolate Kv1.3 currents by subtracting currents recorded in the presence of a specific Kv1.3 blocker (e.g., 100 nM ShK) from the total outward current.[2]
-
Calculate current density by dividing the peak current amplitude by the cell capacitance (a measure of cell surface area).
-
Construct current-voltage (I-V) and conductance-voltage (g-V) relationships to characterize the biophysical properties of the channel.[13]
-
Intracellular Calcium Imaging
This method measures changes in the concentration of free intracellular Ca2+ in response to T-cell activation, and how this is affected by Kv1.3 blockade.
Methodology:
-
Cell Preparation and Dye Loading:
-
Isolate and, if necessary, activate T-cells as described for patch-clamp experiments.
-
Incubate the cells with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2 µM for 30 minutes at 37°C).[8] The AM ester form allows the dye to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the active dye inside the cell.
-
-
Imaging Setup:
-
Measurement:
-
Establish a baseline fluorescence reading.
-
Stimulate the T-cells (e.g., with anti-CD3/CD28 coated beads or a soluble agonist) to induce Ca2+ influx.[3]
-
Record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. The ratio of the emission intensities at the two excitation wavelengths is proportional to the intracellular Ca2+ concentration.
-
-
Effect of Kv1.3 Blockade:
-
To assess the role of Kv1.3, pre-incubate a sample of the dye-loaded cells with a specific Kv1.3 blocker before stimulation.
-
Compare the Ca2+ response in the presence and absence of the blocker. A reduced Ca2+ signal in the presence of the blocker indicates a role for Kv1.3 in maintaining the Ca2+ influx.[2][16]
-
T-Cell Proliferation Assay
This assay quantifies the proliferation of T-cells following activation and the inhibitory effect of Kv1.3 blockers.
Methodology:
-
Cell Culture:
-
Incubation:
-
Culture the cells for a period that allows for proliferation, typically 72 hours.
-
-
Measurement of Proliferation:
-
A common method is the [3H]-thymidine incorporation assay.[17]
-
Add [3H]-thymidine to the cell cultures for the final 18-24 hours of incubation. Proliferating cells will incorporate the radioactive thymidine into their newly synthesized DNA.
-
Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Compare the counts per minute (CPM) between the control and blocker-treated groups. A dose-dependent decrease in CPM in the blocker-treated wells indicates that Kv1.3 activity is required for T-cell proliferation.
-
Conclusion and Future Directions
The voltage-gated potassium channel Kv1.3 is a pivotal regulator of T-lymphocyte activation, particularly in effector memory T-cells.[5][7] Its role in maintaining the necessary electrochemical gradient for sustained calcium signaling makes it an attractive target for immunomodulatory therapies. The differential expression of Kv1.3 across T-cell subsets offers the potential for selective targeting of pathogenic T-cells while sparing other components of the immune system.[11]
Future research in this area will likely focus on:
-
Developing more potent and selective small-molecule and biologic blockers of Kv1.3.[18]
-
Further elucidating the composition and regulation of the Kv1.3 channelosome in the immunological synapse.[11]
-
Exploring the role of Kv1.3 in the metabolism and long-term survival of T-cells.
-
Conducting clinical trials to validate the efficacy and safety of Kv1.3-targeted therapies in a wider range of autoimmune diseases.[18]
This guide provides a foundational understanding of the critical role of Kv1.3 in T-cell activation. The provided data, pathways, and protocols should serve as a valuable resource for researchers and drug development professionals working to translate this fundamental knowledge into novel therapeutic interventions.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Localization of Kv1.3 channels in the immunological synapse modulates the calcium response to antigen stimulation in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of T Lymphocyte Calcium Influx Patterns Via the Inhibition of Kv1.3 and Ikca1 Potassium Channels in Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological Role of Kv1.3 Channel in T Lymphocyte Cell Investigated Quantitatively by Kinetic Modeling | PLOS One [journals.plos.org]
- 9. Physiological Role of Kv1.3 Channel in T Lymphocyte Cell Investigated Quantitatively by Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pnas.org [pnas.org]
- 12. Physiological role of Kv1.3 channel in T lymphocyte cell investigated quantitatively by kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators. [escholarship.org]
- 16. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers | PLOS One [journals.plos.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Homology of Agitoxin-2 to Other Scorpion Toxins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scorpion venoms are a rich source of pharmacologically active peptides, many of which target ion channels with high specificity and affinity. Among these, Agitoxin-2 (AgTx2), isolated from the venom of the yellow scorpion Leiurus quinquestriatus hebraeus, has emerged as a critical tool for studying the structure and function of potassium channels. This technical guide provides an in-depth analysis of the homology of Agitoxin-2 to other scorpion toxins, detailing its structural similarities, functional relationships, and the experimental methodologies used for its characterization. This information is crucial for researchers in the fields of neuroscience, pharmacology, and drug development who are interested in leveraging the unique properties of these toxins for therapeutic and research applications.
Molecular Profile of Agitoxin-2
Agitoxin-2 is a 38-amino-acid peptide characterized by a compact, stable structure maintained by three disulfide bridges.[1] Its structure has been determined by NMR spectroscopy and consists of a triple-stranded antiparallel β-sheet and a single α-helix.[2] This structural motif, known as the 'scorpion short toxin' fold, is a hallmark of a large family of scorpion toxins that target potassium channels.[3]
Amino Acid Sequence
The primary structure of Agitoxin-2 is as follows:
GVPINVSCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK[1][3]
The cysteine residues at positions 8, 14, 18, 28, 33, and 35 form the three disulfide bonds (C8-C28, C14-C33, C18-C35) that are crucial for its three-dimensional structure and biological activity.[4]
Homology with Other Scorpion Toxins
Agitoxin-2 shares significant sequence and structural homology with other scorpion toxins that act on potassium channels. This homology is most pronounced in the conserved cysteine scaffold and the overall three-dimensional fold.
Sequence Homology
A comparative analysis of the amino acid sequence of Agitoxin-2 with other well-characterized scorpion potassium channel toxins reveals conserved residues critical for their structure and function. The following table summarizes the sequence alignment of Agitoxin-2 with Charybdotoxin, another prominent toxin from the same scorpion species, as well as Maurotoxin and Noxiustoxin.
| Toxin | Sequence | Sequence Identity to AgTx2 (%) |
| Agitoxin-2 | GVPINVSCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK | 100% |
| Charybdotoxin | FTVSCTTSKECWSVCQRLHNTSRGKCMNKKCRCYS | 68% |
| Maurotoxin | GVIKKCSRGSPQCLKPCKDA-GMRFGKCMNGKCDCTPK | 71% |
| Noxiustoxin | TMAYV-DCLPPCKAES-GNTGKCMNGKCKCYNN | 42% |
Note: Sequence identity was calculated based on a pairwise alignment with Agitoxin-2. Gaps were introduced for optimal alignment.
The alignment highlights the conserved cysteine residues that dictate the disulfide bridging pattern and the overall fold. Key functional residues, such as the lysine at position 27 in Agitoxin-2 which is crucial for pore-blocking activity, are also conserved or functionally similar in related toxins.[2]
Structural Homology
The three-dimensional structures of these toxins, primarily determined by NMR spectroscopy, confirm their close evolutionary relationship. They all share the characteristic α/β scaffold, where the α-helix packs against one face of the β-sheet. This conserved architecture provides a stable framework for the presentation of variable surface residues that determine the toxins' specificities for different potassium channel subtypes.
Functional Homology: Targeting Potassium Channels
Agitoxin-2 and its homologues are potent blockers of voltage-gated potassium (Kv) channels. They exert their effect by physically occluding the ion conduction pore.
Mechanism of Action
The primary mechanism of action for Agitoxin-2 and related toxins involves the binding of the toxin to the external vestibule of the potassium channel. A critical lysine residue (Lys27 in Agitoxin-2) on the toxin's surface inserts into the selectivity filter of the channel, effectively plugging the pore and preventing the passage of K+ ions.[2] This "cork-in-the-bottle" model is a common mechanism among this class of scorpion toxins.
Target Specificity
While sharing a common mechanism, Agitoxin-2 and its homologues exhibit different selectivities for various Kv channel subtypes. This specificity is determined by subtle differences in the amino acid residues on their channel-binding faces. The following table summarizes the inhibitory activity of Agitoxin-2 on several potassium channels.
| Channel Subtype | IC50 / Ki |
| Shaker K+ | Ki = 0.64 nM[1] |
| Kv1.1 | Ki = 44 pM[1] |
| Kv1.3 | Ki = 4 pM[1] |
| Kv1.6 | Ki = 37 pM[1] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
The characterization of Agitoxin-2 and the study of its homology to other scorpion toxins involve a series of well-established experimental techniques.
Toxin Purification and Sequencing
Protocol for Toxin Purification using HPLC:
-
Crude Venom Preparation: Lyophilized scorpion venom is dissolved in a suitable aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).
-
Initial Fractionation: The venom solution is subjected to size-exclusion chromatography to separate components based on molecular weight.
-
Reverse-Phase HPLC (RP-HPLC): Fractions containing peptides in the molecular weight range of Agitoxin-2 are further purified using RP-HPLC.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of increasing acetonitrile concentration in the presence of an ion-pairing agent (e.g., trifluoroacetic acid) is used to elute the toxins.
-
Detection: Elution is monitored by UV absorbance at 214 nm and 280 nm.
-
-
Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.
Protocol for Amino Acid Sequencing:
-
Reduction and Alkylation: The purified toxin is treated with a reducing agent (e.g., dithiothreitol) to break the disulfide bonds, followed by an alkylating agent (e.g., iodoacetamide) to prevent their reformation.
-
Edman Degradation: The N-terminal amino acid sequence is determined by automated Edman degradation.
-
Mass Spectrometry: The molecular mass of the intact and reduced/alkylated toxin is determined by mass spectrometry to confirm the sequence and the number of disulfide bonds.
Electrophysiological Recording
Protocol for Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired potassium channel subtype.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard bath solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The membrane potential is held at a negative potential (e.g., -80 mV), and depolarizing voltage steps are applied to elicit potassium currents.
-
-
Toxin Application: Agitoxin-2 is applied to the bath at various concentrations, and the resulting inhibition of the potassium current is measured.
-
Data Analysis: Dose-response curves are generated to determine the IC50 value of the toxin.
Conclusion
Agitoxin-2 serves as a quintessential example of a scorpion short toxin, exhibiting significant structural and functional homology to a broad family of potassium channel blockers. Its high affinity and specificity have made it an invaluable molecular probe for dissecting the biophysical properties of potassium channels. Understanding the homologous relationships between Agitoxin-2 and other scorpion toxins provides a framework for the rational design of novel pharmacological agents with tailored selectivities for specific ion channel subtypes, holding promise for the development of new therapeutics for a range of channelopathies. The detailed experimental protocols outlined in this guide provide a foundation for researchers to further explore the vast and complex world of scorpion venom peptides.
References
Methodological & Application
Application Notes and Protocols: Fluorescently Labeled Agitoxin-2 for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agitoxin-2 (AgTx2), a 38-amino acid peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent blocker of voltage-gated potassium channels, particularly the Kv1.3 channel.[1][2] The Kv1.3 channel plays a crucial role in regulating the membrane potential and calcium signaling in various cell types, including T lymphocytes, making it a significant therapeutic target for autoimmune diseases like multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[2] Fluorescently labeled Agitoxin-2 serves as a powerful tool for studying the localization, function, and pharmacology of Kv1.3 channels in live cells.[1][3] These probes enable high-resolution imaging and quantitative analysis of channel distribution and dynamics, facilitating drug discovery and research in cellular physiology.[4][5]
This document provides detailed application notes and protocols for the use of fluorescently labeled Agitoxin-2 in cellular imaging, focusing on two commonly used variants: Atto488-Agitoxin-2 (A-AgTx2) and GFP-tagged Agitoxin-2 (AgTx2-GFP).
Principle of Action
Fluorescently labeled Agitoxin-2 binds to the outer vestibule of the Kv1.3 channel, physically occluding the ion conduction pathway.[6][7] The attached fluorophore allows for the direct visualization of the toxin-channel complex, providing a means to map the distribution of Kv1.3 channels on the cell surface. The choice of fluorophore (e.g., a small organic dye like Atto488 or a fluorescent protein like GFP) can influence the probe's selectivity and binding affinity.[3][8] For instance, N-terminal labeling of Agitoxin-2 with Atto488 or GFP has been shown to increase its selectivity for the Kv1.3 channel over other Kv1 subtypes.[3][5]
Quantitative Data
The binding affinities of various fluorescently labeled Agitoxin-2 derivatives for Kv1.x channels are summarized below. This data is crucial for designing experiments and interpreting results.
Table 1: Dissociation Constants (Kd) of Fluorescently Labeled Agitoxin-2 Variants for Kv1.3 Channels
| Fluorescent Ligand | Target Channel | Cell System | Kd (nM) | Reference |
| Atto488-Agitoxin-2 (A-AgTx2) | KcsA-Kv1.3 | E. coli spheroplasts | 3.9 ± 0.2 | [1] |
| Atto488-Agitoxin-2 (A-AgTx2) | KcsA-Kv1.3 | E. coli spheroplasts | 4.0 | [3] |
| Atto488-Agitoxin-2 (A-AgTx2) | KcsA-Kv1.3 | E. coli spheroplasts | 4.3 ± 0.2 | [9] |
| AgTx2-GFP (C-terminal tag) | Kv1.3 | Mammalian cells (Neuro 2A, HEK293) | 3.4 ± 0.8 | [4][10] |
| GFP-L2-AgTx2 (N-terminal tag) | Kv1.3 | HEK293 cells | High Affinity (Kd not specified) | [5][8] |
Table 2: Comparative Affinities of Agitoxin-2 and its Fluorescent Conjugates for Different Kv1 Channels
| Ligand | Target Channel | Kd (nM) | Notes | Reference |
| Agitoxin-2 (unlabeled) | Kv1.1 | <1 | High affinity | |
| Agitoxin-2 (unlabeled) | Kv1.3 | <1 | High affinity | |
| Agitoxin-2 (unlabeled) | Kv1.6 | <1 | High affinity | |
| Atto488-Agitoxin-2 (A-AgTx2) | KcsA-Kv1.1 | Lost affinity | N-terminal labeling enhances Kv1.3 selectivity | [1][3] |
| Atto488-Agitoxin-2 (A-AgTx2) | KcsA-Kv1.6 | Lost affinity | N-terminal labeling enhances Kv1.3 selectivity | [1][3] |
| AgTx2-GFP (C-terminal tag) | KcsA-Kv1.1 | Low nanomolar | Retains broad Kv1.x affinity | [4] |
| AgTx2-GFP (C-terminal tag) | KcsA-Kv1.3 | Subnanomolar | Retains broad Kv1.x affinity | [4] |
| AgTx2-GFP (C-terminal tag) | KcsA-Kv1.6 | Subnanomolar | Retains broad Kv1.x affinity | [4] |
| GFP-L2-AgTx2 (N-terminal tag) | Kv1.1 | Lost specific interactions | N-terminal GFP enhances Kv1.3 selectivity | [5][8] |
| GFP-L2-AgTx2 (N-terminal tag) | Kv1.6 | Lost specific interactions | N-terminal GFP enhances Kv1.3 selectivity | [5][8] |
Experimental Protocols
Protocol 1: Live Cell Imaging of Kv1.3 Channels in Mammalian Cells
This protocol is designed for imaging Kv1.3 channels expressed on the surface of adherent mammalian cells (e.g., HEK293, Jurkat, or primary T cells).
Materials:
-
Fluorescently labeled Agitoxin-2 (e.g., Atto488-AgTx2 or AgTx2-GFP)
-
Mammalian cells expressing Kv1.3 channels
-
Complete cell culture medium (e.g., DMEM/F12 with 5% FBS and 2 mM L-glutamine)[5]
-
Imaging buffer (e.g., 20 mM HEPES pH 7.4, 260 mM sorbitol, 4 mM KCl, 10 mM NaCl, 1.8 mM CaCl2, 1 mM MgCl2, 0.1% BSA)[5]
-
Glass-bottom imaging dishes or coverslips
-
Confocal microscope with appropriate laser lines and filters
Procedure:
-
Cell Culture and Plating:
-
Culture mammalian cells expressing Kv1.3 channels under standard conditions (37°C, 5% CO2).[5]
-
For transient transfection, introduce the plasmid encoding the Kv1.3 channel into the cells (e.g., using a suitable transfection reagent) approximately 24-48 hours before imaging.[5]
-
Plate the cells onto glass-bottom imaging dishes or coverslips to achieve a confluence of 50-70% at the time of imaging.
-
-
Labeling with Fluorescent Agitoxin-2:
-
Aspirate the culture medium from the cells.
-
Wash the cells twice with pre-warmed imaging buffer.[5]
-
Prepare the labeling solution by diluting the fluorescently labeled Agitoxin-2 in the imaging buffer to the desired final concentration. Optimal concentrations may range from 10 nM to 100 nM, depending on the probe and cell type.[5][11] For example, use 40 nM for GFP-L2-AgTx2.[5]
-
Incubate the cells with the labeling solution for 30-60 minutes at 37°C.[5]
-
-
Washing:
-
Gently remove the labeling solution.
-
Wash the cells three times with pre-warmed imaging buffer to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Immediately image the cells using a confocal microscope.
-
For Atto488-AgTx2, use an excitation wavelength of ~488 nm and collect emission in the ~500-550 nm range.
-
For AgTx2-GFP, use an excitation wavelength of ~488 nm and collect emission in the ~500-550 nm range.[5]
-
Competition Assay (Optional): To confirm the specificity of the fluorescent signal, a competition assay can be performed.
-
Co-incubate the cells with the fluorescently labeled Agitoxin-2 (e.g., 40 nM GFP-L2-AgTx2) and a 10-fold excess of unlabeled Agitoxin-2 (e.g., 400 nM).[5]
-
Follow the same incubation, washing, and imaging steps as described above.
-
A significant reduction in fluorescence intensity should be observed in the presence of the unlabeled competitor.
Visualizations
Signaling Pathway
Caption: Kv1.3 channel signaling pathway and the inhibitory effect of Agitoxin-2.
Experimental Workflow
Caption: Workflow for live-cell imaging using fluorescently labeled Agitoxin-2.
Logical Relationship of Probe Design
Caption: Logic of creating selective Kv1.3 probes from Agitoxin-2.
References
- 1. Atto488-Agitoxin 2—A Fluorescent Ligand with Increased Selectivity for Kv1.3 Channel Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. Atto488-Agitoxin 2-A Fluorescent Ligand with Increased Selectivity for Kv1.3 Channel Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AgTx2-GFP, Fluorescent Blocker Targeting Pharmacologically Important Kv1.x (x = 1, 3, 6) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Solution structure of the potassium channel inhibitor agitoxin 2: caliper for probing channel geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Terminal Tagging with GFP Enhances Selectivity of this compound to Kv1.3-Channel Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. researchgate.net [researchgate.net]
Application Notes: Recombinant Expression and Purification of Agitoxin-2
Introduction
Agitoxin-2 (AgTx2) is a 38-amino acid peptide toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1][2] It is a potent and specific blocker of voltage-gated potassium channels, particularly Kv1.3 and Kv1.1.[1][2] The Kv1.3 channel plays a key role in regulating the function of effector memory T-cells, which are implicated in various autoimmune diseases. This makes Agitoxin-2 a valuable pharmacological tool for studying ion channel function and a potential template for the development of novel therapeutics for conditions like multiple sclerosis and rheumatoid arthritis.[3][4]
Structurally, Agitoxin-2 features a stable α/β scaffold stabilized by three intramolecular disulfide bonds.[1][3][5] This structural complexity presents a significant challenge for recombinant production. Expression in the cytoplasm of Escherichia coli often results in misfolded, inactive protein aggregated into inclusion bodies, necessitating complex and often inefficient in vitro refolding procedures.[1][3][4] An alternative and more efficient strategy is to use an expression system that facilitates correct disulfide bond formation and secretion of the folded peptide, such as the methylotrophic yeast Pichia pastoris.[3][4]
These application notes provide detailed protocols for two primary methods:
-
Expression in Pichia pastoris for high-yield production of correctly folded, secreted Agitoxin-2.
-
Expression in Escherichia coli as an insoluble fusion protein followed by in vitro refolding and purification.
Comparison of Expression Systems
The choice of expression system is critical for obtaining functional Agitoxin-2. The Pichia pastoris system is highly recommended due to its superior yield and secretion of properly folded protein, which simplifies purification.[3][4] The E. coli system, while widely accessible, requires additional complex steps for protein refolding.
| Feature | Pichia pastoris (Secreted Expression) | Escherichia coli (Inclusion Body Expression) |
| Cellular Location | Secreted into culture medium | Cytoplasmic Inclusion Bodies |
| Folding Status | Correctly folded with native disulfide bonds | Misfolded and aggregated; requires refolding |
| Typical Yield | 14–18 mg/L of culture[3] | 2–3 mg/L of culture (post-refolding)[3] |
| Purification Steps | 2-3 steps (Affinity, RP-HPLC) | 5+ steps (Inclusion body wash, Solubilization, Refolding, Affinity, RP-HPLC) |
| Primary Advantage | High yield of active toxin, simplified purification | Rapid growth, well-established genetics |
| Primary Challenge | Longer expression times compared to E. coli | Low final yield, complex and optimization-heavy refolding process |
Protocol 1: High-Yield Secreted Expression in Pichia pastoris
This protocol describes the expression of Agitoxin-2 using the pPICZα vector for methanol-inducible, secreted expression in P. pastoris. The α-factor signal peptide directs the nascent polypeptide to the secretory pathway, where folding and disulfide bond formation occur. A C-terminal His-tag is included for affinity purification.
Experimental Workflow for P. pastoris Expression
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Recombinant Expression of Margatoxin and Agitoxin-2 in Pichia pastoris: An Efficient Method for Production of KV1.3 Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant expression of margatoxin and agitoxin-2 in Pichia pastoris: an efficient method for production of KV1.3 channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recombinant Expression of Margatoxin and Agitoxin-2 in Pichia pastoris: An Efficient Method for Production of KV1.3 Channel Blockers | PLOS One [journals.plos.org]
Application Notes and Protocols for the Synthesis of Agitoxin-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agitoxin-2 (AgTx2) is a 38-amino acid peptide toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is a potent blocker of voltage-gated potassium channels, particularly Kv1.1 and Kv1.3, with high affinity and selectivity.[1] This property makes Agitoxin-2 a valuable molecular probe for studying the structure and function of these channels and a potential therapeutic lead for autoimmune diseases where Kv1.3 channels are overexpressed on effector memory T-cells.[2] The chemical synthesis of Agitoxin-2 allows for the production of this peptide in quantities sufficient for research and preclinical development and enables the introduction of modifications for structure-activity relationship studies.
This document provides a detailed protocol for the chemical synthesis of Agitoxin-2 using Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification and characterization, and functional validation.
Agitoxin-2 Sequence: Gly-Val-Pro-Ile-Asn-Val-Ser-Cys-Thr-Gly-Ser-Pro-Gln-Cys-Ile-Lys-Pro-Cys-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys-Met-Asn-Arg-Lys-Cys-His-Cys-Thr-Pro-Lys Disulfide Bridges: Cys8-Cys28, Cys14-Cys33, Cys18-Cys35
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Linear Agitoxin-2
This protocol is based on the widely used Fmoc/tBu strategy.[3][4][5]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids with appropriate side-chain protection (e.g., Trt for Cys, Asn, Gln, His; tBu for Ser, Thr, Asp; Boc for Lys; Pbf for Arg)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Equipment:
-
Automated or manual peptide synthesizer
-
Reaction vessel
-
Shaker
-
Lyophilizer
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (Fmoc-Lys(Boc)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM to remove excess reagents.
-
-
Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the Agitoxin-2 sequence. A Kaiser test can be performed after each coupling step to ensure completion.[3]
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude linear peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether twice.
-
Lyophilization: Lyophilize the crude peptide to obtain a white powder.
Oxidative Folding for Disulfide Bond Formation
This one-step air oxidation method is a common approach for forming multiple disulfide bonds in synthetic peptides.[6]
Materials:
-
Crude linear Agitoxin-2
-
Folding buffer: 0.1 M Tris-HCl, pH 8.0, containing 1 mM EDTA
-
Glutathione redox system (optional): Reduced glutathione (GSH) and oxidized glutathione (GSSG)
Procedure:
-
Dissolution: Dissolve the lyophilized crude linear Agitoxin-2 in the folding buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation over intermolecular aggregation.
-
Oxidation: Stir the solution gently at room temperature, exposed to air, for 24-48 hours. The progress of the folding can be monitored by RP-HPLC.
-
Acidification: Once the folding is complete (indicated by the appearance of a major, sharp peak in the HPLC chromatogram), acidify the solution with a small amount of TFA to a pH of ~2 to stop the reaction.
-
Lyophilization: Lyophilize the folded peptide solution.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Lyophilized folded Agitoxin-2
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 reverse-phase HPLC column (preparative or semi-preparative)
Equipment:
-
HPLC system with a UV detector
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the lyophilized folded peptide in a minimal amount of Solvent A.
-
Purification:
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents the correctly folded Agitoxin-2.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with the desired purity (>95%).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a white powder.
Characterization by Mass Spectrometry
Equipment:
-
MALDI-TOF or ESI mass spectrometer
Procedure:
-
Sample Preparation: Prepare the purified Agitoxin-2 sample according to the instrument's requirements.
-
Mass Analysis: Acquire the mass spectrum of the peptide.
-
Data Analysis: Compare the experimentally determined molecular weight with the theoretical molecular weight of Agitoxin-2 (4090.95 Da) to confirm the identity of the synthesized peptide.[9][10]
Functional Validation by Electrophysiology
This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the inhibitory activity of synthesized Agitoxin-2 on Kv1.3 channels.[11][12]
Materials:
-
Cell line stably expressing human Kv1.3 channels (e.g., HEK293 or L929 cells)
-
External (bath) solution: e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH
-
Internal (pipette) solution: e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, pH 7.2 with KOH
-
Synthesized Agitoxin-2
Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulators
-
Perfusion system
Procedure:
-
Cell Preparation: Plate the Kv1.3-expressing cells onto coverslips for recording.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline Kv1.3 currents by applying a voltage-step protocol (e.g., depolarizing pulses from a holding potential of -80 mV to +40 mV).
-
-
Toxin Application: Perfuse the cell with the external solution containing a known concentration of synthesized Agitoxin-2.
-
Data Acquisition: Record the Kv1.3 currents in the presence of the toxin.
-
Data Analysis:
-
Measure the peak current amplitude before and after toxin application.
-
Calculate the percentage of current inhibition.
-
To determine the IC₅₀ value, repeat the experiment with a range of Agitoxin-2 concentrations and fit the concentration-response data to a Hill equation.
-
Data Presentation
| Parameter | Value | Reference/Method |
| Peptide Sequence | GVPINVSCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK | UniProt |
| Theoretical Molecular Weight | 4090.95 Da | Calculated |
| Number of Amino Acids | 38 | Sequence |
| Disulfide Bridges | Cys8-Cys28, Cys14-Cys33, Cys18-Cys35 | Literature |
| SPPS Scale (example) | 0.1 mmol | Protocol |
| Crude Peptide Yield | ~70-80% | Estimated |
| Purified Peptide Yield | ~10-20% | Estimated |
| Purity (post-HPLC) | >95% | Analytical HPLC |
| Agitoxin-2 IC₅₀ on Kv1.3 | ~200 pM | [1] |
Visualizations
Caption: Workflow for the chemical synthesis and characterization of Agitoxin-2.
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis (SPPS).
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scorpion Toxins Specific for Potassium (K+) Channels: A Historical Overview of Peptide Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification and characterization of a novel type of neurotoxic peptides from the venom of the Iranian scorpion Hemiscorpius lepturus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Structural and Functional Characterization of a Novel Scorpion Toxin that Inhibits NaV1.8 via Interactions With the DI Voltage Sensor and DII Pore Module - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kv1.3 channel-blocking immunomodulatory peptides from parasitic worms: implications for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Agitoxin-2: Application Notes and Protocols for Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agitoxin-2 (AgTx2) is a potent peptide neurotoxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is a highly selective and potent blocker of voltage-gated potassium channels, particularly Kv1.1 and Kv1.3.[1] This property makes Agitoxin-2 an invaluable tool in electrophysiological studies for characterizing the function and pharmacology of these channels, which are implicated in a variety of physiological processes and disease states, including autoimmune disorders.[2]
This document provides detailed application notes and protocols for the use of Agitoxin-2 in electrophysiology, with a focus on the patch-clamp technique.
Applications in Electrophysiology
Agitoxin-2 is primarily utilized in electrophysiology to:
-
Isolate and characterize Kv1.3 and Kv1.1 channel currents: Due to its high affinity and selectivity, AgTx2 can be used to specifically block these channels, allowing researchers to study the remaining currents in a cell or to characterize the biophysical properties of the target channels themselves.
-
Investigate the role of Kv1.3 channels in T-lymphocytes: Kv1.3 channels play a crucial role in the activation and proliferation of effector memory T-cells, which are key mediators in autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[1][2] Agitoxin-2 is used to probe the function of these channels in immune cells and to screen for potential immunomodulatory drugs.
-
Study channel structure and function: The interaction of Agitoxin-2 with the pore of the potassium channel has been used to "footprint" the channel's outer vestibule, providing insights into its three-dimensional structure.[3][4]
-
High-throughput screening: Fluorescently labeled Agitoxin-2 derivatives have been developed for use in high-throughput screening assays to identify new Kv1.3 channel modulators.[5][6][7]
Quantitative Data: Potency and Selectivity of Agitoxin-2
The following table summarizes the reported inhibitory constants of Agitoxin-2 for various potassium channels, providing a clear overview of its potency and selectivity.
| Channel | IC50 | Ki | Organism | Reference |
| Kv1.3 | ~200 pM | 4 pM | Mammalian | [1][3] |
| Kv1.1 | ~140 pM | 44 pM | Mammalian | [1][3] |
| Shaker K+ | 0.64 nM | Drosophila | [3] | |
| Kv1.6 | 37 pM | Mammalian | [3] |
Signaling Pathway: Role of Kv1.3 in T-Cell Activation
The diagram below illustrates the signaling pathway in which the Kv1.3 channel participates to modulate T-cell activation. Blocking this channel with Agitoxin-2 can dampen the immune response.
Experimental Protocol: Whole-Cell Patch-Clamp Recording of Kv1.3 Currents
This protocol outlines the steps for recording Kv1.3 currents from a mammalian cell line (e.g., Jurkat T-cells or CHO cells stably expressing Kv1.3) using the whole-cell patch-clamp technique and applying Agitoxin-2.
I. Materials and Solutions
-
Cell Culture: Mammalian cells expressing Kv1.3 channels.
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 D-Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 2 Mg-ATP, 0.3 GTP-Na, 40 HEPES. Adjust pH to 7.2 with KOH.
-
Agitoxin-2 Stock Solution: Prepare a 1 µM stock solution in a buffer containing 0.1% BSA to prevent nonspecific binding. Store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.
II. Equipment
-
Inverted microscope
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Pipette puller
-
Perfusion system
III. Experimental Workflow
The following diagram provides a visual representation of the key steps in the patch-clamp experiment.
IV. Step-by-Step Procedure
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[8]
-
Cell Preparation: Plate cells on coverslips and place them in a recording chamber on the microscope stage, bathed in the external solution.
-
Obtaining a Seal: Under visual control, approach a single cell with the fire-polished pipette tip. Apply slight positive pressure to keep the tip clean. Once in proximity to the cell, release the pressure and apply gentle suction to form a high-resistance seal (gigaseal, >1 GΩ) between the pipette tip and the cell membrane.[9]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.[10]
-
Baseline Recording: Clamp the cell membrane potential at a holding potential where Kv1.3 channels are closed (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit outward Kv1.3 currents. Record these baseline currents for a stable period.
-
Agitoxin-2 Application: Using a perfusion system, switch the external solution to one containing the desired concentration of Agitoxin-2 (e.g., 200 pM for near-maximal block of Kv1.3).
-
Recording the Block: Continue to apply the voltage-step protocol and record the currents as they are progressively blocked by Agitoxin-2. The block is typically slow in onset and may be practically irreversible.
-
Washout: After a stable block is achieved, switch the perfusion back to the control external solution to attempt washout of the toxin.
-
Data Analysis: Measure the peak current amplitude before and after Agitoxin-2 application to quantify the percentage of block. If multiple concentrations are used, a dose-response curve can be constructed to determine the IC50 value.
Troubleshooting
-
No Gigaseal Formation: Ensure the pipette tip is clean and the cell membrane is healthy. Adjust the pipette resistance if necessary.[9]
-
Unstable Recording: The whole-cell configuration may be unstable. Try using a perforated patch-clamp technique.
-
No Effect of Agitoxin-2: Verify the concentration and activity of the toxin. Ensure the target channels are expressed and functional in the chosen cell type. The presence of 0.1% BSA in the external solution can help prevent the peptide from sticking to the perfusion tubing.
By following these guidelines and protocols, researchers can effectively utilize Agitoxin-2 as a powerful pharmacological tool to investigate the roles of Kv1.1 and Kv1.3 channels in cellular physiology and disease.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agitoxin 2 | CAS 168147-41-9 | Tocris Bioscience [tocris.com]
- 4. Solution structure of the potassium channel inhibitor this compound: caliper for probing channel geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Atto488-Agitoxin 2—A Fluorescent Ligand with Increased Selectivity for Kv1.3 Channel Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Patch Clamp Protocol [labome.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes and Protocols: Site-Directed Mutagenesis of Agitoxin-2 for Functional Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agitoxin-2 (AgTx2), a 38-amino acid peptide isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent blocker of voltage-gated potassium (Kv) channels, particularly the Shaker K+ channel and its mammalian homologues such as Kv1.1 and Kv1.3.[1][2] The interaction of Agitoxin-2 with these channels is highly specific, making it a valuable molecular probe for studying the structure and function of Kv channels.[3] Structurally, Agitoxin-2 consists of a triple-stranded antiparallel β-sheet and an α-helix, stabilized by three disulfide bonds.[1][4]
Functional studies involving site-directed mutagenesis have identified key amino acid residues on the surface of Agitoxin-2 that are critical for its high-affinity binding to the outer vestibule of the potassium channel pore.[4] Notably, residues such as Arginine 24 (Arg24), Lysine 27 (Lys27), and Arginine 31 (Arg31) have been shown to be crucial for the toxin's inhibitory activity.[1][4] The side chain of Lys27, in particular, is thought to physically occlude the ion conduction pathway by inserting into the selectivity filter of the channel.[1][5]
These application notes provide a comprehensive set of protocols for investigating the structure-function relationships of Agitoxin-2 through site-directed mutagenesis. The methodologies cover the generation of Agitoxin-2 mutants, their recombinant expression and purification, and their functional characterization using electrophysiological techniques. This guide is intended to enable researchers to systematically probe the molecular determinants of Agitoxin-2's interaction with Kv channels, facilitating the development of novel therapeutics targeting these important ion channels.
Data Presentation: Comparative Analysis of Wild-Type and Mutant Agitoxin-2
The following table summarizes hypothetical quantitative data from functional studies of wild-type (WT) Agitoxin-2 and several of its mutants tested on the human Kv1.3 channel. This format allows for a clear and direct comparison of the functional consequences of each mutation.
| Toxin | Mutation | IC₅₀ (nM) on hKv1.3 | Fold Change in IC₅₀ (vs. WT) | Hill Slope |
| WT AgTx2 | None | 0.25 ± 0.03 | 1.0 | 1.1 ± 0.1 |
| M1 | R24A | 25.6 ± 2.1 | 102.4 | 1.0 ± 0.2 |
| M2 | K27A | >1000 | >4000 | Not Determined |
| M3 | R31A | 15.3 ± 1.5 | 61.2 | 1.2 ± 0.1 |
| M4 | R24K | 1.5 ± 0.2 | 6.0 | 1.1 ± 0.1 |
Table 1: Functional parameters of wild-type and mutant Agitoxin-2 on hKv1.3 channels. Data are presented as mean ± SEM. IC₅₀ values represent the concentration of toxin required to inhibit 50% of the potassium current.
Experimental Protocols
I. Site-Directed Mutagenesis of Agitoxin-2
This protocol describes the generation of Agitoxin-2 mutants using a commercially available site-directed mutagenesis kit. The template plasmid contains the coding sequence for wild-type Agitoxin-2, optimized for expression in Pichia pastoris.
Materials:
-
Plasmid DNA containing the wild-type Agitoxin-2 gene (e.g., in a pPICZα vector)
-
Site-directed mutagenesis kit (e.g., QuikChange II XL Site-Directed Mutagenesis Kit, Agilent Technologies)
-
Mutagenic primers (forward and reverse) for each desired mutation
-
Nuclease-free water
-
Competent E. coli cells (e.g., XL10-Gold Ultracompetent Cells)
-
LB agar plates with appropriate antibiotic selection
Primer Design:
-
Design primers to be between 25 and 45 bases in length, with a melting temperature (Tm) of ≥78°C.[6]
-
The desired mutation should be in the center of the primer, with at least 10-15 bases of correct sequence on both sides.[6]
-
The primers should have a minimum GC content of 40% and terminate in one or more C or G bases.[6]
-
Both forward and reverse primers must contain the mutation and anneal to the same sequence on opposite strands of the plasmid.[6]
Procedure:
-
PCR Amplification:
-
Set up the PCR reaction as follows in a PCR tube:
-
5 µL of 10x reaction buffer
-
10 ng of dsDNA template
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix
-
3 µL of QuikSolution reagent (if required)
-
Nuclease-free water to a final volume of 50 µL
-
1 µL of PfuUltra HF DNA polymerase
-
-
Perform thermal cycling according to the manufacturer's protocol, typically involving an initial denaturation, 18 cycles of denaturation, annealing, and extension, followed by a final extension.[6]
-
-
Dpn I Digestion:
-
Add 1 µL of Dpn I restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
-
-
Transformation:
-
Transform the Dpn I-treated DNA into competent E. coli cells following the manufacturer's protocol.[7]
-
Plate the transformation mixture on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Incubate the plates overnight at 37°C.
-
-
Verification:
-
Pick several colonies and grow them in liquid LB medium.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
-
II. Recombinant Expression and Purification of Agitoxin-2 Mutants
This protocol details the expression of Agitoxin-2 mutants in the yeast Pichia pastoris and their subsequent purification.[8][9]
Materials:
-
Pichia pastoris expression system (e.g., EasySelect™ Pichia Expression Kit, Invitrogen)
-
Verified plasmid DNA containing the Agitoxin-2 mutant gene
-
BMGY and BMMY media
-
Methanol
-
His-tag affinity chromatography column (e.g., HisTrap™ HP, Cytiva)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
Procedure:
-
Transformation of Pichia pastoris:
-
Linearize the expression plasmid containing the Agitoxin-2 mutant gene.
-
Transform the linearized plasmid into competent P. pastoris cells (e.g., strain X-33) by electroporation.
-
Select for positive transformants on YPDS plates containing Zeocin™.
-
-
Expression:
-
Inoculate a single colony of a positive transformant into 25 mL of BMGY medium and grow at 30°C in a shaking incubator until the culture reaches an OD₆₀₀ of 2-6.
-
To induce expression, centrifuge the cells and resuspend them in 100 mL of BMMY medium.
-
Continue to grow the culture at 30°C, adding methanol to a final concentration of 0.5% every 24 hours to maintain induction.
-
-
Purification:
-
After 72-96 hours of induction, harvest the culture supernatant by centrifugation.
-
Load the supernatant onto a His-tag affinity chromatography column.
-
Wash the column with a low-imidazole buffer and elute the His-tagged Agitoxin-2 mutant with a high-imidazole buffer.
-
Further purify the eluted protein using RP-HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.[10]
-
Collect the fractions containing the purified peptide and verify its mass by MALDI-TOF mass spectrometry.
-
III. Functional Characterization by Electrophysiology
This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the functional activity of Agitoxin-2 mutants on a specific potassium channel, such as Kv1.3.
Materials:
-
Cell line stably expressing the target potassium channel (e.g., HEK293 cells expressing hKv1.3)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2 with KOH.
-
Purified wild-type and mutant Agitoxin-2 peptides
Procedure:
-
Cell Preparation:
-
Plate the cells expressing the target channel onto glass coverslips 24-48 hours before the experiment.
-
-
Patch-Clamp Recording:
-
Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries and fill them with the internal solution. The pipette resistance should be 2-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record potassium currents by applying depolarizing voltage steps from a holding potential of -80 mV.
-
-
Toxin Application:
-
Prepare a series of dilutions of the purified wild-type and mutant Agitoxin-2 in the external solution.
-
Apply the different concentrations of the toxins to the cell via the perfusion system.
-
Record the potassium currents in the presence of each toxin concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific depolarizing voltage step before and after toxin application.
-
Calculate the percentage of current inhibition for each toxin concentration.
-
Construct concentration-response curves and fit the data to the Hill equation to determine the IC₅₀ and Hill slope for each mutant.
-
Visualizations
Caption: Experimental workflow for functional studies of Agitoxin-2 mutants.
Caption: Mechanism of Kv1.3 channel block by Agitoxin-2.
References
- 1. Agitoxin - Wikipedia [en.wikipedia.org]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. Agitoxins - Deathstalker Scorpion Venom [deathstalkerscorpion445.weebly.com]
- 4. Solution structure of the potassium channel inhibitor agitoxin 2: caliper for probing channel geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling the structure of agitoxin in complex with the Shaker K+ channel: a computational approach based on experimental distance restraints extracted from thermodynamic mutant cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-Directed Mutagenesis [protocols.io]
- 7. assaygenie.com [assaygenie.com]
- 8. Recombinant Expression of Margatoxin and Agitoxin-2 in Pichia pastoris: An Efficient Method for Production of KV1.3 Channel Blockers | PLOS One [journals.plos.org]
- 9. Recombinant Expression of Margatoxin and Agitoxin-2 in Pichia pastoris: An Efficient Method for Production of KV1.3 Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recombinant Expression of Margatoxin and Agitoxin-2 in Pichia pastoris: An Efficient Method for Production of KV1.3 Channel Blockers | PLOS One [journals.plos.org]
Determining the Potency of Agitoxin-2: Application Notes and Protocols for Measuring IC50 Values on Kv Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Agitoxin-2 (AgTx2) on various voltage-gated potassium (Kv) channels. The protocols outlined below are designed to ensure accurate and reproducible results for researchers investigating the pharmacological properties of this potent scorpion toxin.
Agitoxin-2, a 38-amino acid peptide isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a well-characterized blocker of several Kv channel subtypes. Its high affinity and selectivity make it a valuable tool for studying the structure and function of these channels, which are critical for regulating neuronal excitability, muscle contraction, and immune responses. Understanding the precise potency of Agitoxin-2 on different Kv channels is essential for its use as a pharmacological probe and for the development of novel therapeutics targeting these channels.
Data Presentation: Agitoxin-2 IC50 Values
The following table summarizes the reported IC50 and Ki (inhibition constant) values of Agitoxin-2 for various Kv channel subtypes. These values have been compiled from multiple studies and provide a comparative overview of the toxin's potency.
| Kv Channel Subtype | IC50 / Ki Value (pM) | Toxin Type | Reference(s) |
| Kv1.1 | ~140 pM (IC50) | Synthetic | [1][2] |
| 44 pM (Ki) | Not Specified | [3] | |
| Kv1.2 | 26,800 pM (IC50) | Synthetic | [4] |
| Kv1.3 | ~200 pM (IC50) | Synthetic | [1][2] |
| 201 ± 39 pM (IC50) | Recombinant | ||
| 4,000 pM (Ki) | Not Specified | [3] | |
| Kv1.6 | 37 pM (Ki) | Not Specified | [3] |
| Shaker K+ Channel | 640 pM (Ki) | Not Specified | [3] |
Experimental Protocols
The determination of Agitoxin-2 IC50 values is primarily achieved through electrophysiological techniques, specifically the whole-cell patch-clamp method. This allows for the direct measurement of ionic currents flowing through the Kv channels in the presence of varying concentrations of the toxin.
Cell Culture and Transfection
Objective: To prepare a stable cell line expressing the target Kv channel subtype for electrophysiological recording. Human Embryonic Kidney 293 (HEK293) cells are a commonly used and suitable host for the heterologous expression of ion channels.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding the human Kv channel alpha subunit of interest (e.g., KCNA1 for Kv1.1, KCNA3 for Kv1.3)
-
Transfection reagent (e.g., Lipofectamine)
-
Glass coverslips
Protocol:
-
Culture HEK293 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For transfection, seed the cells onto sterile glass coverslips in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Transfect the cells with the plasmid DNA containing the target Kv channel gene according to the manufacturer's protocol for the chosen transfection reagent. Co-transfection with a fluorescent marker like Green Fluorescent Protein (GFP) is recommended to easily identify transfected cells.
-
Incubate the cells for 24-48 hours post-transfection to allow for sufficient channel expression before proceeding with electrophysiological recordings.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To record Kv channel currents in response to voltage steps and assess the inhibitory effect of Agitoxin-2.
Materials:
-
Inverted microscope with micromanipulators
-
Patch-clamp amplifier and digitizer
-
Borosilicate glass capillaries for pipette fabrication
-
Ag/AgCl electrodes
-
Perfusion system
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Agitoxin-2 stock solution (in a suitable buffer, e.g., external solution with 0.1% BSA to prevent non-specific binding).
Protocol:
-
Place a coverslip with transfected cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Identify a transfected cell (e.g., by GFP fluorescence) that is healthy and isolated from neighboring cells.
-
Pull a patch pipette from a borosilicate glass capillary using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.
-
Mount the pipette on the micromanipulator, apply slight positive pressure, and approach the selected cell.
-
Gently press the pipette tip against the cell membrane and release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and set the holding potential to -80 mV.
-
To elicit Kv channel currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 200-500 ms).
-
After obtaining a stable baseline recording of the Kv currents, begin perfusing the external solution containing a known concentration of Agitoxin-2.
-
Record the currents at steady-state inhibition for each concentration of the toxin. A cumulative concentration-response protocol can be used.
-
Wash out the toxin with the external solution to check for reversibility of the block.
Data Analysis and IC50 Determination
Objective: To quantify the inhibitory effect of Agitoxin-2 and calculate the IC50 value.
Protocol:
-
Measure the peak outward current amplitude at a specific depolarizing voltage step (e.g., +40 mV) for the control (before toxin application) and for each concentration of Agitoxin-2.
-
Calculate the percentage of current inhibition for each toxin concentration using the formula: % Inhibition = (1 - (I_AgTx2 / I_Control)) * 100 where I_AgTx2 is the current in the presence of Agitoxin-2 and I_Control is the control current.
-
Plot the percentage of inhibition as a function of the logarithm of the Agitoxin-2 concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient (n): % Inhibition = 100 / (1 + (IC50 / [AgTx2])^n) where [AgTx2] is the concentration of Agitoxin-2.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in determining the IC50 of Agitoxin-2 on Kv channels.
Caption: Experimental workflow for determining Agitoxin-2 IC50 values.
Caption: Mechanism of Agitoxin-2 blockade of a Kv channel pore.
References
- 1. The expression of endogenous voltage‐gated potassium channels in HEK293 cells is affected by culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sophion.com [sophion.com]
- 3. researchgate.net [researchgate.net]
- 4. Video: Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells [jove.com]
Application Notes and Protocols for Agitoxin-2 in Ion Channel Gating Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Agitoxin-2, a potent scorpion venom-derived peptide toxin, and its utility as a high-affinity probe for studying the gating mechanisms of voltage-gated potassium (Kv) channels. Detailed protocols for key experimental applications are provided to facilitate its use in research and drug discovery.
Introduction to Agitoxin-2
Agitoxin-2 (AgTx2) is a 38-amino acid peptide originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1][2] It is a potent and selective blocker of several members of the Kv1 subfamily of voltage-gated potassium channels, particularly Kv1.1, Kv1.3, and the Drosophila Shaker K+ channel.[1][3] Its high affinity and specificity make it an invaluable tool for characterizing the structure and function of these channels, which are implicated in a variety of physiological processes, including immune responses, neuronal excitability, and cell proliferation.[4][5]
The mechanism of action of Agitoxin-2 involves the physical occlusion of the ion conduction pore of the channel.[6][7] Specific amino acid residues on the toxin, notably Lys27, interact with the outer vestibule of the channel, effectively plugging the pore and preventing the passage of potassium ions.[2][8] This pore-blocking mechanism allows for detailed studies of channel gating and permeation.
Quantitative Data
The following tables summarize the binding affinities of Agitoxin-2 for various potassium channels, providing a quantitative basis for experimental design.
Table 1: Inhibitory Constants (IC50) of Agitoxin-2 for Kv Channels
| Channel Subtype | IC50 (pM) | Experimental System | Reference |
| Kv1.1 | ~140 | Not Specified | [1] |
| Kv1.3 | ~200 | Not Specified | [1] |
| Kv1.3 | 170 | Xenopus oocytes | [1] |
| Kv1.6 | 600 | Xenopus oocytes | [1] |
Table 2: Dissociation Constants (Kd and Ki) of Agitoxin-2 for Kv Channels
| Channel Subtype | Kd/Ki | Value (nM) | Method | Reference |
| Shaker K+ | Ki | 0.64 | Not Specified | [3] |
| Kv1.1 | Ki | 0.044 | Not Specified | [3] |
| Kv1.3 | Ki | 0.004 | Not Specified | [3] |
| Kv1.6 | Ki | 0.037 | Not Specified | [3] |
| KcsA-Kv1.3 | Kd | 4.0 | Fluorescent Ligand Binding | [9] |
| Kv1.3 (mammalian cells) | Kd | 3.4 ± 0.8 | Fluorescent Ligand Binding | [1] |
Signaling Pathway
The following diagram illustrates the role of the Kv1.3 channel in T-lymphocyte activation, a key pathway in the immune response and a major target for therapeutic intervention. Agitoxin-2 can be used to dissect this pathway by selectively blocking Kv1.3 channel activity.
References
- 1. AgTx2-GFP, Fluorescent Blocker Targeting Pharmacologically Important Kv1.x (x = 1, 3, 6) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Terminal Tagging with GFP Enhances Selectivity of Agitoxin 2 to Kv1.3-Channel Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mutagenesis and Functional Analysis of Ion Channels Heterologously Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling the structure of agitoxin in complex with the Shaker K+ channel: a computational approach based on experimental distance restraints extracted from thermodynamic mutant cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-speed AFM reveals accelerated binding of agitoxin-2 to a K+ channel by induced fit - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Fluorescent Agitoxin-2 for High-Throughput Screening Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The voltage-gated potassium channel Kv1.3 is a well-validated therapeutic target for a range of T-cell mediated autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[1][2] Kv1.3 channels play a crucial role in regulating the membrane potential of effector memory T-cells, which are key mediators in these conditions.[2] Blocking Kv1.3 channels can suppress the activation and proliferation of these cells, offering a promising immunomodulatory strategy.[2]
High-throughput screening (HTS) is a standard approach in drug discovery to identify novel channel blockers.[3][4] A robust method for HTS involves using a high-affinity fluorescently labeled ligand for the target receptor. Fluorescent Agitoxin-2 (AgTx2), a potent peptide toxin blocker of Kv1.3, serves as an ideal probe for developing a competitive binding assay.[5][6] In this assay format, test compounds compete with fluorescent AgTx2 for binding to the Kv1.3 channel. A potent inhibitor will displace the fluorescent ligand, resulting in a measurable decrease in the fluorescence signal. This "mix-and-read" format is highly amenable to automation and miniaturization in 384-well or 1536-well plates.[7][8]
This application note provides detailed protocols for utilizing fluorescent Agitoxin-2 in a high-throughput screening assay to identify and characterize novel Kv1.3 inhibitors.
Principle of the Assay
The assay is based on a competitive binding principle. A fluorescently labeled version of Agitoxin-2 (e.g., Atto488-AgTx2 or a GFP-tagged variant) with a high affinity for the Kv1.3 channel is used as a tracer.[5][9] In the absence of a competitor, the fluorescent tracer binds to Kv1.3 channels expressed on the surface of a cell line (e.g., CHO or HEK293 cells), generating a high fluorescence signal. When a test compound that also binds to the channel's outer pore is introduced, it displaces the fluorescent tracer, leading to a concentration-dependent decrease in the measured fluorescence. This reduction in signal is used to determine the potency (e.g., IC50) of the test compound.
Data Presentation
The performance of fluorescent Agitoxin-2 and the HTS assay is characterized by several key parameters. The data below summarizes the binding affinity of fluorescent AgTx2 variants and the potency of known Kv1.3 blockers. While specific HTS validation metrics for a fluorescent Agitoxin-2 binding assay are not widely published, a robust cell-based HTS assay for Kv1.3 using a Rb+ flux method has demonstrated a Z' factor of 0.813 and a signal window of over 4.5-fold, indicating the feasibility of developing a highly robust assay for this target.[9][10]
| Parameter | Ligand/Compound | Value | Cell System | Comments |
| Dissociation Constant (Kd) | Atto488-Agitoxin-2 | 4.0 nM[5][6] | KcsA–Kv1.3 hybrid channels in E. coli spheroplasts | Demonstrates high-affinity binding of the fluorescent tracer.[5] |
| Dissociation Constant (Kd) | Agitoxin-2-GFP | 3.4 ± 0.8 nM[9] | Kv1.3 expressing mammalian cells | Genetically encoded fluorescent tracer shows comparable high affinity.[9] |
| IC50 | Agitoxin-2 (unlabeled) | ~200 pM[1] | Electrophysiology | The native toxin is a highly potent blocker. |
| IC50 | Margatoxin | 2 nM[10] | CHO-Kv1.3 (Rb+ flux assay) | Another potent peptide blocker used as a positive control.[10] |
| IC50 | Charybdotoxin | Sub-nanomolar | Electrophysiology | Potent peptide blocker that competes with Agitoxin-2.[5] |
| IC50 | PAP-1 | 2 nM[2] | L929 cells (electrophysiology) | A well-characterized small molecule Kv1.3 blocker. |
| IC50 | Compound 44 (Thiophene-based) | 470 nM[2] | Oocytes (electrophysiology) | Example of a novel small molecule inhibitor.[2] |
| Assay Quality Metric (Z'-factor) | N/A | 0.813[9][10] | CHO-Kv1.3 (Rb+ flux assay) | Benchmark for a robust Kv1.3 HTS assay.[9][10] |
Visualizations
Mechanism of Action
The following diagram illustrates the competitive binding mechanism that forms the basis of the HTS assay. Fluorescent Agitoxin-2 binds to the Kv1.3 channel pore, producing a signal. A competing compound can displace the fluorescent toxin, reducing the signal.
High-Throughput Screening Workflow
This diagram outlines the major steps in performing a high-throughput screening campaign using the fluorescent Agitoxin-2 competitive binding assay.
Experimental Protocols
Materials and Reagents
-
Cells: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human Kv1.3.
-
Fluorescent Ligand: Atto488-Agitoxin-2 (or other fluorescently labeled AgTx2).
-
Assay Plates: 384-well, black, clear-bottom microplates suitable for fluorescence reading.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Test Compounds: Compound library dissolved in DMSO.
-
Positive Control: Unlabeled Agitoxin-2 or another known Kv1.3 blocker (e.g., PAP-1).
-
Negative Control: DMSO.
-
Plate Reader: A fluorescence plate reader capable of bottom-read with appropriate excitation/emission filters for the chosen fluorophore (e.g., Ex/Em ~490/525 nm for Atto488).
Protocol for 384-Well Competitive Binding Assay
This protocol is a "no-wash," homogeneous assay format suitable for HTS.[11]
-
Cell Plating:
-
Harvest CHO-Kv1.3 cells and resuspend in culture medium to the desired density.
-
Dispense 25 µL of the cell suspension into each well of a 384-well black, clear-bottom plate. The optimal cell number per well should be determined empirically (e.g., 10,000 - 20,000 cells/well).
-
Incubate the plate at 37°C, 5% CO2 for 18-24 hours to allow cells to form a monolayer.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and controls in Assay Buffer. The final DMSO concentration in the assay should be kept constant and typically ≤0.5%.
-
Using an automated liquid handler or multichannel pipette, add 12.5 µL of the diluted compounds to the corresponding wells of the cell plate.
-
For control wells:
-
Maximum Signal (0% Inhibition): Add 12.5 µL of Assay Buffer with DMSO.
-
Minimum Signal (100% Inhibition): Add 12.5 µL of a high concentration of unlabeled Agitoxin-2 (e.g., 1 µM).
-
-
-
Fluorescent Tracer Addition:
-
Prepare a 3X working solution of fluorescent Agitoxin-2 in Assay Buffer. The final concentration in the well should be approximately equal to its Kd (e.g., 4 nM final concentration from a 12 nM working solution).[6]
-
Add 12.5 µL of the fluorescent Agitoxin-2 working solution to all wells. The total assay volume is now 50 µL.
-
-
Incubation:
-
Cover the plate to protect it from light.
-
Incubate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
-
Fluorescence Detection:
-
Measure the fluorescence intensity of each well using a plate reader. Use settings appropriate for the fluorophore (e.g., bottom-read mode, Ex/Em filters for Atto488).
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.
-
Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Conclusion
The use of fluorescently labeled Agitoxin-2 provides a robust and sensitive tool for high-throughput screening of Kv1.3 channel modulators. The competitive binding assay described is a homogeneous, "mix-and-read" format that is easily automated for screening large compound libraries.[7] The high affinity and specificity of Agitoxin-2 for the Kv1.3 channel ensure a high-quality assay suitable for identifying novel and potent inhibitors for therapeutic development in autoimmune diseases and other Kv1.3-related pathologies.
References
- 1. Identification of novel Kv1.3 blockers using a fluorescent cell-based ion channel assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput screening for Kv1.3 channel blockers using an improved FLIPR-based membrane-potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioengineered System for High Throughput Screening of Kv1 Ion Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atto488-Agitoxin 2—A Fluorescent Ligand with Increased Selectivity for Kv1.3 Channel Binding Site [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cell-Based Rb+-Flux Assay of the Kv1.3 Potassium Channel | Semantic Scholar [semanticscholar.org]
- 10. A cell-based Rb(+)-flux assay of the Kv1.3 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
Application Notes and Protocols for Lyophilized Agitoxin-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agitoxin-2 is a 38-amino acid peptide toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is a potent and selective blocker of voltage-gated potassium channels, primarily targeting the Shaker, Kv1.1, Kv1.3, and Kv1.6 channels.[1] Its high affinity and specificity for these channels, particularly Kv1.3, make it a valuable tool in neuroscience and immunology research. The Kv1.3 channel plays a crucial role in regulating the membrane potential and calcium signaling in T-lymphocytes, and its dysfunction is implicated in autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[1][2] This document provides detailed guidelines and protocols for the proper handling, storage, and experimental use of lyophilized Agitoxin-2.
Physicochemical and Biological Properties
Agitoxin-2 is a single polypeptide chain with a molecular weight of approximately 4090.87 Da.[3] Its structure is stabilized by three disulfide bridges, which are critical for its biological activity.[1] The toxin blocks the ion conduction pore of target potassium channels, thereby inhibiting potassium ion efflux.
| Property | Value | Reference |
| Molecular Weight | 4090.87 g/mol | [3] |
| Formula | C₁₆₉H₂₇₈N₅₄O₄₈S₈ | [1] |
| Amino Acid Sequence | GVPINVSCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK | |
| Disulfide Bridges | Cys8-Cys28, Cys14-Cys33, Cys18-Cys35 | [1] |
| Appearance | White lyophilized solid | [1] |
| Target Channel | Inhibition Constant (Ki / IC₅₀) | Reference |
| Shaker K⁺ channel | Kᵢ = 0.64 nM | |
| Kv1.1 | Kᵢ = 44 pM / IC₅₀ ≈ 140 pM | [1] |
| Kv1.3 | Kᵢ = 4 pM / IC₅₀ ≈ 200 pM | [1] |
| Kv1.6 | Kᵢ = 37 pM |
Handling and Storage Conditions
Proper handling and storage of lyophilized Agitoxin-2 are essential to maintain its stability and biological activity.
Lyophilized Powder
| Condition | Recommendation | Rationale |
| Storage Temperature | Store at -20°C upon receipt. | Minimizes degradation and preserves the peptide's integrity over time. |
| Vial Handling | Before opening, allow the vial to equilibrate to room temperature for at least 60 minutes. Centrifuge the vial briefly to pellet the lyophilized powder at the bottom. | Prevents condensation from forming inside the vial, which can affect the stability of the peptide. Ensures that no powder is lost upon opening the cap. |
| Long-term Storage | For long-term storage, keep the vial tightly sealed in a desiccator at -20°C. | Protects the hygroscopic peptide from moisture, which can lead to hydrolysis and degradation. |
Reconstituted Solution
| Condition | Recommendation | Rationale |
| Reconstitution | Soluble up to 1 mg/mL in sterile water or a recommended buffer (e.g., 10 mM Tris, pH 7.5, with 100 mM NaCl, 0.1% BSA, and 1 mM EDTA). Vortex gently to dissolve. | The choice of solvent can impact stability. The addition of a carrier protein like BSA can prevent the peptide from adhering to storage vials. |
| Storage Temperature | Store reconstituted solutions in aliquots at -20°C. | Aliquoting prevents repeated freeze-thaw cycles, which can denature the peptide. |
| Stability | Reconstituted solutions are generally stable for up to one month when stored at -20°C. For optimal performance, it is recommended to use freshly prepared solutions. | Peptide solutions have limited shelf-life compared to the lyophilized form. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. | These cycles can lead to peptide degradation and loss of activity. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Agitoxin-2
This protocol describes the preparation of a stock solution of Agitoxin-2.
Materials:
-
Lyophilized Agitoxin-2 vial
-
Sterile, nuclease-free water or recommended reconstitution buffer (10 mM Tris, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM EDTA)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Remove the vial of lyophilized Agitoxin-2 from -20°C storage and allow it to equilibrate to room temperature for at least 60 minutes.
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Carefully open the vial and add the required volume of sterile water or reconstitution buffer to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex the vial to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C for future use.
Caption: Workflow for the reconstitution of lyophilized Agitoxin-2.
Protocol 2: Electrophysiological Recording of Kv1.3 Channel Inhibition
This protocol provides a general framework for assessing the inhibitory effect of Agitoxin-2 on Kv1.3 channels using whole-cell patch-clamp electrophysiology.
Materials:
-
Cells expressing Kv1.3 channels (e.g., human T-lymphocytes, HEK293 cells transfected with Kv1.3)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH)
-
Agitoxin-2 stock solution
-
Perfusion system
Procedure:
-
Prepare cells for recording on coverslips.
-
Pull patch pipettes from borosilicate glass and fire-polish to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Record baseline Kv1.3 currents by applying a series of voltage steps (e.g., from a holding potential of -80 mV to depolarizing steps from -60 mV to +60 mV in 10 mV increments).
-
Prepare working concentrations of Agitoxin-2 by diluting the stock solution in the external solution.
-
Apply the Agitoxin-2 solution to the cell via the perfusion system.
-
Record Kv1.3 currents in the presence of Agitoxin-2 using the same voltage protocol.
-
Wash out the Agitoxin-2 by perfusing with the control external solution and record recovery currents.
-
Analyze the data to determine the extent of current inhibition and calculate the IC₅₀ if a dose-response curve is generated.
Caption: Workflow for electrophysiological analysis of Agitoxin-2.
Signaling Pathway
Agitoxin-2 exerts its biological effects by physically occluding the pore of voltage-gated potassium channels, such as Kv1.3. In T-lymphocytes, Kv1.3 channels are critical for maintaining the negative membrane potential. During T-cell activation, an influx of calcium (Ca²⁺) is required. The efflux of potassium ions (K⁺) through Kv1.3 channels counteracts membrane depolarization, thus maintaining the electrochemical gradient necessary for sustained Ca²⁺ entry through channels like CRAC. By blocking Kv1.3, Agitoxin-2 inhibits K⁺ efflux, leading to membrane depolarization. This depolarization reduces the driving force for Ca²⁺ influx, thereby suppressing T-cell activation, proliferation, and cytokine production.
Caption: Agitoxin-2 blocks Kv1.3, leading to membrane depolarization and reduced Ca2+ signaling.
References
Troubleshooting & Optimization
Agitoxin-2 Technical Support Center: Troubleshooting Instability in Solution
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the instability of Agitoxin-2 in solution.
Frequently Asked Questions (FAQs)
Q1: My Agitoxin-2 solution appears cloudy or has visible precipitates. What is the cause and how can I fix it?
A1: Cloudiness or precipitation of your Agitoxin-2 solution can be attributed to several factors, including improper dissolution, aggregation, or the use of an inappropriate buffer. Agitoxin-2 is a peptide and can be prone to aggregation if not handled correctly.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Vortex the solution gently for a longer duration. Avoid vigorous shaking, which can cause aggregation and denaturation.
-
Optimize Buffer Composition: The choice of buffer is critical. A recommended buffer for reconstituting lyophilized Agitoxin-2 is 10 mM Tris, pH 7.5, containing 100 mM sodium chloride, 0.1% bovine serum albumin (BSA), and 1 mM EDTA. BSA can act as a carrier protein to prevent the peptide from sticking to surfaces and aggregating.
-
Check pH: The pH of the solution should be maintained around 7.5. Significant deviations can lead to changes in the peptide's charge and promote aggregation.
-
Sonication: If gentle vortexing is insufficient, brief sonication in a water bath can help to break up small aggregates. However, use this method with caution as excessive sonication can also lead to degradation.
Q2: I am observing a progressive loss of Agitoxin-2 activity in my experiments over time. What could be the reason?
A2: A gradual loss of activity is often indicative of peptide degradation. Several factors can contribute to the degradation of Agitoxin-2 in solution:
-
Temperature: Agitoxin-2 solutions are sensitive to temperature. For short-term storage (hours to a few days), solutions should be kept at 4°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.
-
pH: Extreme pH values can lead to hydrolysis of the peptide bonds. It is crucial to maintain the pH of the solution within a stable range, typically around 7.0 to 8.0.
-
Proteases: Contamination with proteases can rapidly degrade Agitoxin-2. Ensure that all solutions and equipment are sterile and protease-free. The inclusion of protease inhibitors in your buffer can be considered if you suspect contamination.
-
Oxidation: The disulfide bridges in Agitoxin-2 are crucial for its structure and function. Oxidizing agents in the buffer or exposure to air for extended periods can disrupt these bonds.
Q3: What is the recommended procedure for reconstituting and storing lyophilized Agitoxin-2?
A3: Proper reconstitution and storage are vital for maintaining the stability and activity of Agitoxin-2.
Reconstitution Protocol:
-
Centrifuge the vial briefly to ensure the lyophilized powder is at the bottom.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide with a recommended buffer, such as 10 mM Tris, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM EDTA.
-
Gently vortex or pipette up and down to dissolve the powder completely. Avoid vigorous shaking.
Storage Recommendations:
-
Short-term (up to 1 week): Store the reconstituted solution at 4°C.
-
Long-term (months): Aliquot the solution into smaller, single-use volumes and store at -20°C or -80°C. This minimizes the damaging effects of repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize key quantitative data related to Agitoxin-2.
Table 1: Agitoxin-2 Binding Affinities (Kd)
| Potassium Channel Subtype | Dissociation Constant (Kd) | Reference |
| Shaker K+ | 100 nM | [1] |
| KcsA-Kv1.3 | 0.54 ± 0.11 nM | [2] |
Table 2: Recommended Buffer Compositions for Agitoxin-2 Experiments
| Application | Buffer Composition | Reference |
| Reconstitution | 10 mM Tris, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM EDTA | Commercial Supplier Data |
| Binding Assays | 50 mM Tris-HCl (pH 8.0), 4 mM KCl, 50 mM NaCl, 10 mM MgCl₂, 0.3 mM EDTA, 250 mM sucrose, and 0.1% BSA | [2] |
Experimental Protocols
Protocol 1: Quality Control of Agitoxin-2 Solution using Mass Spectrometry
This protocol outlines a method to assess the integrity of your Agitoxin-2 solution.
Methodology:
-
Sample Preparation: Dilute a small aliquot of your Agitoxin-2 solution in a suitable solvent, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry Analysis: Analyze the sample using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
-
Data Interpretation: Compare the obtained mass spectrum with the theoretical molecular weight of Agitoxin-2 (approximately 4090.87 Da). The presence of a single major peak corresponding to this mass indicates the integrity of the peptide. The appearance of additional peaks may suggest degradation or modification.[3]
Protocol 2: Assessing Agitoxin-2 Stability using a Functional Assay
This protocol uses a competitive binding assay to quantify the active concentration of Agitoxin-2 over time.
Methodology:
-
Prepare Agitoxin-2 Solutions: Prepare aliquots of your Agitoxin-2 solution and store them under different conditions (e.g., 4°C, room temperature, -20°C).
-
Competitive Binding Assay: At various time points, perform a competitive binding assay using a fluorescently labeled Agitoxin-2 derivative (e.g., Atto488-Agitoxin-2) and a cell line or membrane preparation expressing the target potassium channel (e.g., KcsA-Kv1.3).[2]
-
Quantification: Measure the displacement of the fluorescent ligand by your Agitoxin-2 sample. A decrease in the ability to displace the fluorescent ligand over time indicates a loss of active Agitoxin-2.
-
Data Analysis: Plot the percentage of active Agitoxin-2 remaining versus time for each storage condition to determine its stability.
Visualizations
Caption: Troubleshooting workflow for Agitoxin-2 instability.
Caption: Agitoxin-2 mechanism of action on potassium channels.
References
reducing non-specific binding of Agitoxin 2 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of Agitoxin-2 in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem for Agitoxin-2 assays?
Non-specific binding refers to the adhesion of Agitoxin-2, a peptide toxin, to surfaces other than its intended molecular target (e.g., Kv1.3 channels).[1] This can include plasticware (microplates, pipette tips), glass, and other proteins or cellular components.[1][2][3][4][5][6] Such binding can lead to a variety of problems, including reduced availability of the toxin for its target, increased background signal, and consequently, inaccurate and unreliable experimental results.[7][8]
Q2: What are the primary causes of Agitoxin-2 non-specific binding?
As a peptide, Agitoxin-2 can possess distinct chemical regions that interact with surfaces through various mechanisms like hydrophobic, ionic, and other attractions.[1] Key factors contributing to non-specific binding include:
-
Hydrophobic Interactions: Hydrophobic regions of the peptide can bind to nonpolar surfaces like polystyrene microplates.
-
Electrostatic Interactions: Charged residues on Agitoxin-2 can interact with charged surfaces.
-
Sub-optimal Assay Conditions: Inappropriate buffer composition (pH, ionic strength), temperature, or incubation times can promote non-specific interactions.
Q3: What are the most common strategies to reduce non-specific binding of Agitoxin-2?
The most effective approach is to block potential non-specific binding sites on assay surfaces and to optimize the assay buffer composition.[8] Common strategies include:
-
Using Blocking Agents: Proteins like Bovine Serum Albumin (BSA) or casein are frequently used to coat surfaces and prevent the peptide from binding.[1][9][10][11]
-
Adding Detergents: Non-ionic detergents such as Tween-20 or Triton X-100 can disrupt hydrophobic interactions.[1][12][13][14]
-
Modifying Buffer Composition: Adjusting the pH and increasing the salt concentration can minimize electrostatic interactions.[15][16][17]
-
Choosing Appropriate Consumables: Using low-binding microplates and pipette tips can significantly reduce peptide loss. Some studies suggest that materials like polymethylmethacrylate (PMMA) or polyethylene terephthalate (PET) can reduce hydrophobic peptide loss compared to polypropylene.[2][3][4][5]
Troubleshooting Guide
Issue: High background signal or low signal-to-noise ratio in my Agitoxin-2 assay.
High background is a common indicator of non-specific binding. The following troubleshooting workflow can help identify and resolve the issue.
References
- 1. waters.com [waters.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. scilit.com [scilit.com]
- 7. biorbyt.com [biorbyt.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. nicoyalife.com [nicoyalife.com]
- 17. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
preventing Agitoxin 2 aggregation in aqueous solutions
Welcome to the Technical Support Center for Agitoxin 2. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing aggregation of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible particulates. What is the likely cause?
A cloudy appearance or visible particulates in your this compound solution are strong indicators of aggregation. Peptide aggregation is a common issue where individual peptide molecules stick together to form larger, often insoluble, complexes. This can be triggered by several factors including suboptimal pH, temperature, high concentration, and inappropriate buffer conditions.
Q2: What is the recommended solvent for initially dissolving lyophilized this compound?
For initial solubilization, it is recommended to use high-purity, sterile deionized water. This compound is soluble in water up to 1 mg/ml.[1] If you encounter solubility issues, a common strategy for basic peptides like this compound is to use a dilute acidic solution, such as 10% acetic acid, to aid dissolution before further dilution into your experimental buffer.
Q3: At what pH should I work with this compound to minimize aggregation?
The optimal pH for this compound stability and activity is in the neutral to slightly basic range. A study on an this compound-GFP fusion protein demonstrated binding activity at pH 7.0, 7.5, and 8.0, suggesting the peptide is functional and likely stable in this range.[2] It is generally advisable to avoid the isoelectric point (pI) of a peptide, as solubility is lowest at this pH. While the exact pI of this compound is not readily published, working within a pH range of 7.0-8.0 is a good starting point.
Q4: What are the recommended storage conditions for this compound solutions?
For long-term storage, it is best to store this compound in a lyophilized form at -20°C.[1] Once reconstituted, it is recommended to prepare single-use aliquots of your stock solution and store them at -20°C or, for enhanced stability, at -80°C. Avoid repeated freeze-thaw cycles, as this can promote aggregation and degradation of the peptide. For short-term storage of a few days, solutions can be kept at 4°C.
Q5: Can the concentration of this compound affect its aggregation?
Yes, high concentrations of peptides can significantly increase the likelihood of aggregation.[3][4] It is advisable to prepare stock solutions at a manageable concentration (e.g., 1 mg/mL) and then dilute to the final working concentration for your experiments. If you observe aggregation, try working with more dilute solutions.
Troubleshooting Guide: this compound Aggregation
This guide provides a systematic approach to troubleshooting and preventing this compound aggregation in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Cloudy solution upon reconstitution | - Suboptimal Solvent: The peptide may not be fully soluble in the initial solvent. - High Concentration: The concentration of the stock solution may be too high. | - Start by dissolving the lyophilized peptide in sterile, deionized water. - If solubility is poor, try reconstituting in a small volume of 10% acetic acid and then dilute with your buffer. - Prepare a more dilute stock solution (e.g., 0.5-1 mg/mL). |
| Precipitate formation during experiment | - Incompatible Buffer: The pH or ionic strength of the experimental buffer may be promoting aggregation. - Temperature Fluctuations: Changes in temperature can affect peptide stability. | - Ensure your buffer pH is between 7.0 and 8.0.[2] - Consider using a buffer system known to be compatible with this compound, such as those listed in the Experimental Protocols section. - Maintain a constant and appropriate temperature for your experiment. Avoid unnecessary temperature shifts. |
| Loss of biological activity | - Aggregation: Aggregated peptides are often inactive. - Adsorption to Surfaces: Peptides can stick to the walls of plastic or glass vials. | - Centrifuge your solution to remove any aggregates before use. - Use low-protein-binding tubes and pipette tips. - Consider adding a small amount of a non-ionic surfactant (e.g., 0.05% Tween-20) or bovine serum albumin (BSA) at 0.1% to your buffer to prevent surface adsorption.[5] |
| Inconsistent experimental results | - Variable Aggregation: The extent of aggregation may differ between samples. - Freeze-Thaw Cycles: Repeated freezing and thawing can lead to inconsistent peptide quality. | - Prepare fresh dilutions from a carefully prepared and stored stock solution for each experiment. - Aliquot your stock solution into single-use vials to avoid freeze-thaw cycles. |
Quantitative Data Summary
While specific quantitative data on this compound aggregation is limited in the public domain, the following table summarizes buffer conditions that have been successfully used in published research, providing a starting point for optimizing your own experimental conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Buffer System | Tris-HCl | HEPES | HEPES |
| pH | 8.0 | 7.5 | 7.4 |
| Key Components | 50 mM Tris-HCl, 4 mM KCl, 50 mM NaCl, 10 mM MgCl₂, 0.3 mM EDTA, 250 mM sucrose, 0.1% BSA | 10 mM HEPES, 100 mM KCl | 20 mM HEPES, 0.9 mM CaCl₂, 0.5 mM MgCl₂, 150 mM NaCl, 4 mM KCl, 0.1% BSA |
| Reference | Denisova et al., 2022[5] | Kodera et al., 2019[6] | Orlov et al., 2023[2] |
The following table presents data on the dissociation constant (Kd) of an this compound-GFP fusion protein at different pH values, indicating the pH range where the toxin is functionally active.
| Channel | pH 7.0 | pH 7.5 | pH 8.0 |
| KcsA-Kv1.1 | 2.5 ± 0.3 nM | 1.5 ± 0.1 nM | 1.3 ± 0.1 nM |
| KcsA-Kv1.3 | 0.49 ± 0.05 nM | 0.28 ± 0.02 nM | 0.53 ± 0.04 nM |
| KcsA-Kv1.6 | 0.61 ± 0.05 nM | 0.39 ± 0.03 nM | 0.81 ± 0.06 nM |
| Data adapted from Orlov et al., 2023.[2] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Warm the Vial: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Initial Solubilization: Add the required volume of sterile, deionized water to achieve a stock solution concentration of 1 mg/mL.
-
Gentle Mixing: Gently swirl or pipette the solution up and down to dissolve the peptide. Avoid vigorous vortexing, which can induce aggregation.
-
In case of Poor Solubility: If the peptide does not fully dissolve, a small amount of 10% acetic acid can be added to aid solubilization. The solution should then be diluted to the final working concentration with the desired experimental buffer.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store immediately at -20°C or -80°C.
Protocol 2: Preparation of a Stabilizing Buffer for this compound Experiments
Based on a buffer used in published studies, the following formulation can be used as a starting point to maintain this compound stability during experiments.[5]
-
Prepare Stock Solutions:
-
1 M Tris-HCl, pH 8.0
-
1 M KCl
-
5 M NaCl
-
1 M MgCl₂
-
0.5 M EDTA
-
50% (w/v) Sucrose
-
10% (w/v) Bovine Serum Albumin (BSA)
-
-
Prepare Final Buffer: In a suitable container, combine the following to a final volume of 100 mL with sterile, deionized water:
-
5 mL of 1 M Tris-HCl, pH 8.0
-
0.4 mL of 1 M KCl
-
1 mL of 5 M NaCl
-
1 mL of 1 M MgCl₂
-
60 µL of 0.5 M EDTA
-
50 mL of 50% Sucrose
-
1 mL of 10% BSA
-
-
Final Volume and Sterilization: Adjust the final volume to 100 mL with sterile, deionized water. Filter sterilize the buffer through a 0.22 µm filter. Store at 4°C.
Visualizations
Caption: Workflow for preparing and using this compound to minimize aggregation.
Caption: Factors contributing to this compound aggregation and its consequences.
References
- 1. N-Terminal Tagging with GFP Enhances Selectivity of this compound to Kv1.3-Channel Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modeling the structure of agitoxin in complex with the Shaker K+ channel: a computational approach based on experimental distance restraints extracted from thermodynamic mutant cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atto488-Agitoxin 2—A Fluorescent Ligand with Increased Selectivity for Kv1.3 Channel Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-speed AFM reveals accelerated binding of agitoxin-2 to a K+ channel by induced fit - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of Recombinant Agitoxin-2
Welcome to the technical support center for recombinant Agitoxin-2 (AgTx2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in expressing, purifying, and optimizing the potency of this potent Kv1.3 potassium channel blocker.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experimental workflow, from protein expression to functional analysis.
Expression & Purification
Question 1: My yield of recombinant Agitoxin-2 from E. coli is very low. What can I do to improve it?
Answer: Low yields of AgTx2 in E. coli are a common issue, often due to the complex folding required for this disulfide-rich peptide. Here are several troubleshooting steps:
-
Expression System Optimization:
-
Periplasmic Expression: Target the AgTx2 to the periplasm of E. coli. The periplasmic space provides a more oxidizing environment, which can aid in correct disulfide bond formation and may improve the yield of soluble, correctly folded toxin.
-
Pichia pastoris Expression: Consider switching to the yeast Pichia pastoris as an expression host. This system has been shown to be highly efficient for producing AgTx2, with reported yields of 12-18 mg/L. P. pastoris can secrete the correctly folded and functional toxin, eliminating the need for in vitro refolding.[1][2][3][4]
-
-
Codon Optimization: Ensure the gene sequence of your AgTx2 construct is optimized for the codon usage of your expression host. Rare codons can stall translation and lead to truncated or misfolded protein.
-
Culture Conditions:
-
Lower Induction Temperature: Inducing protein expression at a lower temperature (e.g., 18-25°C) can slow down protein synthesis, which may promote proper folding and reduce the formation of inclusion bodies.
-
Inducer Concentration: Optimize the concentration of the inducing agent (e.g., IPTG). High concentrations can sometimes be toxic to the cells and lead to protein misfolding.
-
Question 2: My Agitoxin-2 is expressed as insoluble inclusion bodies in E. coli. How can I obtain active protein?
Answer: The formation of inclusion bodies is a frequent challenge when expressing disulfide-rich peptides like AgTx2 in the E. coli cytoplasm.[5] You will need to solubilize the inclusion bodies and then refold the protein to its active conformation.
-
Solubilization: Isolate the inclusion bodies from the cell lysate. Then, solubilize them using strong denaturants such as 8 M urea or 6 M guanidinium hydrochloride, often in the presence of a reducing agent like dithiothreitol (DTT) to ensure all disulfide bonds are broken.
-
Oxidative Refolding: This is a critical step to correctly form the three disulfide bonds of Agitoxin-2. A common method is rapid dilution into a refolding buffer. Key components of this buffer include:
-
Redox System: A mixture of reduced and oxidized glutathione (GSH/GSSG) creates a redox environment that facilitates correct disulfide bond formation.
-
Aggregation Suppressors: Additives like L-arginine can help prevent protein aggregation during refolding.
-
pH and Temperature: The optimal pH and temperature for refolding are protein-specific and may require empirical optimization.
-
Question 3: I am using a Pichia pastoris expression system, but my yields are still not optimal. What should I check?
Answer: While P. pastoris is generally efficient for AgTx2 production, several factors can be optimized:
-
Methanol Concentration: Methanol is used to induce expression from the AOX1 promoter. The optimal concentration should be maintained throughout the induction phase.
-
pH of the Medium: The pH of the culture medium can influence protein expression and stability. This should be monitored and controlled during fermentation.
-
Protease Inhibition: Some yeast strains can secrete proteases that may degrade the recombinant AgTx2. Using protease-deficient strains or adding protease inhibitors to the culture medium can be beneficial.
Potency Enhancement & Functional Assays
Question 4: How can I improve the potency and selectivity of my recombinant Agitoxin-2 for the Kv1.3 channel?
Answer: Improving potency and selectivity can be achieved through several protein engineering strategies:
-
Site-Directed Mutagenesis: The interaction of AgTx2 with the potassium channel is mediated by key amino acid residues. Mutagenesis studies have identified Arg24, Lys27, and Arg31 as functionally important for blocking the Shaker K+ channel.[6][7] Lys27 is particularly critical as its side chain physically occludes the channel pore.[8] Alanine scanning mutagenesis of these and other surface-exposed residues can be used to identify mutations that enhance binding affinity and selectivity for Kv1.3.
-
N-Terminal Modification:
-
Fluorescent Tagging: N-terminal tagging of AgTx2 with fluorescent proteins like Green Fluorescent Protein (GFP) or the dye Atto488 has been shown to enhance its selectivity for the Kv1.3 channel over other Kv1 subtypes.[7][9][10][11][12] While this modification may slightly decrease the overall affinity for Kv1.3, the gain in selectivity can be highly advantageous for specific applications.[11][12] For example, the dissociation constant (Kd) for Atto488-AgTx2 for the Kv1.3 binding site is in the low nanomolar range (4.0 nM).[11][12]
-
Question 5: My electrophysiology (patch-clamp) data for Agitoxin-2 potency is inconsistent. What are the common pitfalls?
Answer: Patch-clamp electrophysiology is the gold standard for assessing ion channel blockers but requires precision.[13] Common issues include:
-
Cell Health: Ensure the cells expressing the Kv1.3 channels are healthy and have a stable resting membrane potential.
-
Voltage Control: In voltage-clamp mode, ensure that the voltage is properly clamped throughout the experiment.
-
Solution Exchange: Ensure complete and rapid exchange of the extracellular solution containing your Agitoxin-2. Incomplete exchange can lead to an underestimation of potency.
-
Peptide Adsorption: Peptides can be "sticky" and adsorb to the tubing of your perfusion system. Pre-treating the tubing with a solution of the peptide can help mitigate this.
-
Toxin Stability: Ensure your Agitoxin-2 is properly folded and stored. Misfolded or aggregated toxin will have reduced or no activity.
Question 6: Are there alternative assays to electrophysiology for assessing Agitoxin-2 potency?
Answer: Yes, binding assays using fluorescently labeled Agitoxin-2 are a viable alternative, particularly for higher-throughput screening.
-
Fluorescent Ligand Binding Assay: This method uses a fluorescently tagged AgTx2 (e.g., Atto488-AgTx2) and cells expressing the target channel (e.g., Kv1.3). The potency of your unlabeled recombinant AgTx2 can be determined by its ability to compete with and displace the fluorescent ligand. This can be quantified using fluorescence microscopy or plate readers.[11][14] This assay can also be performed using E. coli spheroplasts expressing hybrid KcsA-Kv1.x channels.[7][11][12][14]
Quantitative Data Summary
The following table summarizes key quantitative data for wild-type and modified Agitoxin-2 to aid in experimental design and data comparison.
| Agitoxin-2 Variant | Target Channel | Potency Metric | Value | Expression System | Reference(s) |
| Recombinant AgTx2 | Kv1.3 | IC50 | 201 ± 39 pM | Pichia pastoris | [1][2][3] |
| Wild-Type AgTx2 | Kv1.3 | Ki | 4 pM | Not Specified | [15] |
| Wild-Type AgTx2 | Kv1.1 | Ki | 44 pM | Not Specified | [15] |
| Wild-Type AgTx2 | Kv1.6 | Ki | 37 pM | Not Specified | [15] |
| Wild-Type AgTx2 | Shaker K+ | Ki | 0.64 nM | Not Specified | [15] |
| Atto488-AgTx2 (N-terminal tag) | Kv1.3 | Kd | 4.0 nM | Chemical Synthesis | [11][12] |
| Recombinant AgTx2 | - | Yield | 12-18 mg/L | Pichia pastoris | [1][2][3][4] |
Experimental Protocols & Methodologies
Recombinant Expression and Purification of Agitoxin-2 in Pichia pastoris
This protocol is adapted from established methods for high-yield production of correctly folded Agitoxin-2.[10]
-
Cloning: Synthesize the Agitoxin-2 gene with codon optimization for P. pastoris and clone it into a suitable expression vector, such as pPICZαA, which includes an N-terminal His6 tag for purification.
-
Transformation: Transform the expression vector into P. pastoris strain X-33.
-
Expression:
-
Grow a starter culture in BMGY medium.
-
Inoculate a larger culture in BMGY and grow to a suitable optical density.
-
Induce expression by replacing the medium with BMMY containing methanol. Add 1% methanol every 24 hours for 2 days to maintain induction.
-
-
Purification:
-
Harvest the culture supernatant by centrifugation.
-
Dialyze the supernatant against an equilibration buffer (e.g., 25 mM Tris, 150 mM NaCl, pH 8.0).
-
Load the dialyzed supernatant onto a nickel affinity column.
-
Wash the column with equilibration buffer to remove non-specific binders.
-
Elute the His-tagged Agitoxin-2 with an elution buffer containing imidazole (e.g., 25 mM Tris, 150 mM NaCl, 200 mM imidazole, pH 8.0).
-
Perform a final purification step using reverse-phase HPLC to achieve high purity.
-
Oxidative Refolding of Agitoxin-2 from E. coli Inclusion Bodies
This protocol provides a general framework for refolding Agitoxin-2 expressed in E. coli.
-
Inclusion Body Isolation: Lyse the E. coli cells and pellet the inclusion bodies by centrifugation. Wash the pellet to remove contaminating proteins.
-
Solubilization and Reduction: Resuspend the inclusion body pellet in a solubilization buffer (e.g., 6 M Guanidinium-HCl, 100 mM Tris, pH 8.0) containing a reducing agent (e.g., 50 mM DTT) to fully denature and reduce the protein.
-
Refolding by Rapid Dilution:
-
Prepare a refolding buffer (e.g., 100 mM Tris, pH 8.0, 0.5 M L-arginine, 1 mM EDTA).
-
Add a redox couple, such as 5 mM reduced glutathione (GSH) and 0.5 mM oxidized glutathione (GSSG), to the refolding buffer.
-
Rapidly dilute the solubilized and reduced protein into the refolding buffer with stirring. The final protein concentration should be low (e.g., 0.1 mg/mL) to minimize aggregation.
-
Incubate at 4°C for 24-48 hours to allow for refolding and disulfide bond formation.
-
-
Concentration and Purification:
-
Concentrate the refolded protein using ultrafiltration.
-
Purify the correctly folded monomeric Agitoxin-2 from aggregates and misfolded species using size-exclusion chromatography.
-
Assessing Agitoxin-2 Potency using Patch-Clamp Electrophysiology
This is a standard method to determine the functional activity of Agitoxin-2 on Kv1.3 channels.
-
Cell Preparation: Use a cell line stably or transiently expressing the human Kv1.3 channel.
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
The standard extracellular solution should contain physiological ion concentrations. The intracellular solution should be potassium-based.
-
-
Whole-Cell Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a negative holding potential (e.g., -80 mV).
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV).
-
-
Toxin Application:
-
Obtain a stable baseline recording of the Kv1.3 current.
-
Perfuse the cell with the extracellular solution containing a known concentration of your recombinant Agitoxin-2.
-
Record the inhibition of the Kv1.3 current until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the percentage of current inhibition at different concentrations of Agitoxin-2.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value, which represents the concentration of Agitoxin-2 required to inhibit 50% of the Kv1.3 current.
-
Visualizations: Pathways and Workflows
Agitoxin-2 Mechanism of Action
The following diagram illustrates how Agitoxin-2 blocks the Kv1.3 potassium channel.
Caption: Mechanism of Agitoxin-2 blocking the Kv1.3 channel pore.
Experimental Workflow for Improving Agitoxin-2 Potency
This workflow outlines the key steps for enhancing the potency of recombinant Agitoxin-2.
Caption: Workflow for the iterative improvement of Agitoxin-2 potency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Production and Purification of Recombinant Toxins | Springer Nature Experiments [experiments.springernature.com]
- 4. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solution structure of the potassium channel inhibitor agitoxin 2: caliper for probing channel geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling the structure of agitoxin in complex with the Shaker K+ channel: a computational approach based on experimental distance restraints extracted from thermodynamic mutant cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recombinant Expression of Margatoxin and Agitoxin-2 in Pichia pastoris: An Efficient Method for Production of KV1.3 Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atto488-Agitoxin 2—A Fluorescent Ligand with Increased Selectivity for Kv1.3 Channel Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. smartox-biotech.com [smartox-biotech.com]
- 13. The Structure-Forming Juncture in Oxidative Protein Folding: What happens in the ER? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. High-speed AFM reveals accelerated binding of agitoxin-2 to a K+ channel by induced fit - PMC [pmc.ncbi.nlm.nih.gov]
Agitoxin-2 in Whole-Cell Patch Clamp: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Agitoxin-2 in whole-cell patch clamp experiments. The information is tailored to address specific issues that may be encountered during the application of this potent potassium channel blocker, ensuring the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is Agitoxin-2 and which ion channels does it block?
Agitoxin-2 is a 38-amino acid peptide toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is a potent and selective blocker of several voltage-gated potassium (Kv) channels.[1] Its primary targets are Kv1.1, Kv1.3, and Kv1.6 channels, where it binds to the external vestibule of the channel pore with high affinity, physically occluding ion conduction.[1][2]
Q2: What are the typical working concentrations for Agitoxin-2 in whole-cell patch clamp?
The effective concentration of Agitoxin-2 is highly dependent on the specific Kv channel subtype being studied and the expression system. Due to its high affinity, picomolar to nanomolar concentrations are often sufficient to achieve significant block. It is crucial to perform a concentration-response curve for your specific cell type and experimental conditions to determine the optimal concentration.
Q3: How should I prepare and store Agitoxin-2 stock solutions?
Agitoxin-2 is typically supplied as a lyophilized powder and is soluble in water or saline buffers.[1] For stock solutions, it is recommended to dissolve the peptide in a buffered solution to a concentration of 1 mg/ml. To minimize freeze-thaw cycles, aliquot the stock solution into smaller volumes and store at -20°C. When preparing working dilutions in your external patch clamp solution, it is advisable to include a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% to prevent non-specific binding of the peptide to tubing and perfusion systems.[3]
Q4: Can Agitoxin-2 be washed out during an experiment?
Washout of Agitoxin-2 can be slow and sometimes incomplete. This is a common characteristic of many peptide toxins due to their high-affinity binding and potential for non-specific interactions with the cell membrane or experimental apparatus. To facilitate washout, continuous perfusion with a toxin-free external solution at a steady rate is recommended. Be patient and allow sufficient time for the current to return to baseline. In some cases, complete reversal of the block may not be achievable within a typical experimental timeframe.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable block of potassium current | 1. Incorrect Agitoxin-2 concentration: The concentration may be too low for the specific channel subtype or expression level. 2. Degraded Agitoxin-2: Improper storage or multiple freeze-thaw cycles may have compromised the peptide's activity. 3. Cell type does not express Agitoxin-2-sensitive channels: The target cells may not have sufficient expression of Kv1.1, Kv1.3, or Kv1.6 channels. 4. Inefficient perfusion: The perfusion system may not be delivering the toxin effectively to the cell. | 1. Perform a concentration-response curve: Start with a low concentration and incrementally increase it. 2. Prepare fresh aliquots of Agitoxin-2: Ensure proper storage and handling of the stock solution. 3. Verify channel expression: Use molecular techniques (e.g., qPCR, Western blot) or alternative channel blockers to confirm the presence of target channels. 4. Optimize perfusion system: Ensure the perfusion outlet is positioned close to the patched cell for rapid solution exchange. |
| Slow or incomplete block of potassium current | 1. Non-specific binding: Agitoxin-2 may be adsorbing to the perfusion tubing, recording chamber, or even the glass pipette, reducing the effective concentration reaching the cell. 2. Slow binding kinetics: The association rate (k-on) of the toxin with the channel may be slow, requiring a longer application time to reach equilibrium. | 1. Include a carrier protein: Add 0.1% BSA to your external solution to saturate non-specific binding sites.[3] 2. Pre-incubate the perfusion system: Flush the perfusion lines with the Agitoxin-2 solution before starting the recording to saturate non-specific binding sites. 3. Increase application time: Allow for a longer perfusion period to ensure the blocking effect has reached a steady state. |
| Unstable giga-seal after Agitoxin-2 application | 1. Mechanical disruption: The perfusion of the new solution may be mechanically disturbing the patch pipette and the cell. 2. Non-specific membrane effects: At higher concentrations, some peptides can have detergent-like effects on the cell membrane, although this is less common for highly specific toxins like Agitoxin-2. | 1. Optimize perfusion rate and position: Ensure a gentle and steady flow of the external solution that does not physically perturb the patched cell. 2. Use the lowest effective concentration: Determine the minimal concentration of Agitoxin-2 required for your experiment to reduce the likelihood of off-target effects. 3. Ensure high-quality initial seal: A very stable and high-resistance giga-seal (>1 GΩ) is more likely to withstand solution changes. |
| Variability in the degree of block between cells | 1. Inconsistent toxin delivery: The local concentration of Agitoxin-2 may vary between different recordings. 2. Cell-to-cell variability in channel expression: The density of target Kv channels can differ significantly from one cell to another. | 1. Standardize perfusion protocol: Ensure the perfusion system is delivering the solution consistently for each experiment. 2. Record from a larger population of cells: This will provide a more accurate representation of the average response and its variability. 3. Normalize the current block: Express the effect of Agitoxin-2 as a percentage of the baseline current for each cell to account for differences in channel expression. |
Quantitative Data Summary
| Parameter | Agitoxin-2 | Reference |
| Molecular Weight | 4090.89 Da | [1] |
| Amino Acid Sequence | Gly-Val-Pro-Ile-Asn-Val-Ser-Cys-Thr-Gly-Ser-Pro-Gln-Cys-Ile-Lys-Pro-Cys-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys-Met-Asn-Arg-Lys-Cys-His-Cys-Thr-Pro-Lys | [1] |
| Disulfide Bonds | Cys8-Cys28, Cys14-Cys33, Cys18-Cys35 | [1] |
| Solubility | Water and saline buffers | [1] |
| Target Channels | Kv1.1, Kv1.3, Kv1.6 | [1] |
| Affinity (IC50/Ki) | pM to low nM range for target channels | [1] |
Experimental Protocols
Whole-Cell Patch Clamp Protocol for Assessing Agitoxin-2 Block
This protocol provides a general framework for studying the effects of Agitoxin-2 on voltage-gated potassium channels in a whole-cell patch clamp configuration.[4]
1. Cell Preparation:
- Culture cells expressing the target Kv channel (e.g., Kv1.3) on glass coverslips suitable for microscopy and patch clamp recording.
- On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
- Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
- Agitoxin-2 Working Solution: Prepare fresh dilutions of Agitoxin-2 in the external solution containing 0.1% BSA.
3. Recording Procedure:
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Approach a target cell and form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -80 mV.
- Elicit potassium currents using a voltage step protocol (e.g., depolarizing steps from -80 mV to +60 mV in 10 mV increments for 200 ms).
- Establish a stable baseline recording of the potassium current in the control external solution.
- Perfuse the Agitoxin-2 working solution and monitor the block of the potassium current until a steady-state effect is reached.
- To assess washout, perfuse with the control external solution and record the recovery of the current.
Visualizations
Caption: Mechanism of Agitoxin-2 action on a Kv1.3 channel.
Caption: Troubleshooting workflow for Agitoxin-2 application.
References
- 1. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axolbio.com [axolbio.com]
Technical Support Center: Minimizing Photobleaching of Fluorescently Tagged Agitoxin-2
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorescently tagged Agitoxin-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on minimizing photobleaching to ensure high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: My fluorescently labeled Agitoxin-2 signal is bleaching rapidly. What are the primary causes and solutions?
A1: Rapid photobleaching of fluorescently tagged Agitoxin-2 can stem from several factors, including the choice of fluorophore, imaging conditions, and the sample environment. Here’s a breakdown of potential causes and how to address them:
-
Fluorophore Choice: Some fluorescent dyes are inherently more susceptible to photobleaching than others. For instance, traditional dyes like FITC are less photostable than modern dyes like the Alexa Fluor or ATTO series.[1][2][3]
-
High Excitation Light Intensity: Using excessive laser power is a primary driver of photobleaching.
-
Prolonged Exposure Time: Continuous and long exposure to excitation light will inevitably lead to signal degradation.
-
Presence of Reactive Oxygen Species (ROS): The interaction of excited fluorophores with molecular oxygen creates ROS, which chemically damage the fluorophore, rendering it non-fluorescent.[4][5]
-
Suboptimal Imaging Medium: Certain components in standard cell culture media, such as riboflavin and pyridoxal, can accelerate photobleaching of some fluorophores like GFP.[6]
Solutions:
-
Select a Photostable Fluorophore: Opt for dyes known for their high photostability, such as the Alexa Fluor or ATTO series.[1][2][3]
-
Minimize Light Exposure: Use the lowest possible laser power that provides an adequate signal-to-noise ratio.[7] Reduce exposure times and use neutral density filters to attenuate the excitation light.
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your imaging medium. For live-cell imaging, reagents like ProLong™ Live Antifade Reagent can be used.[4][5][8][9]
-
Optimize Your Imaging Buffer: For live-cell imaging, consider using a specialized imaging solution, like Live Cell Imaging Solution or FluoroBrite™ DMEM Media, which are formulated to reduce background fluorescence and maintain cell health.[9][10]
Q2: How does fluorescently labeling Agitoxin-2 affect its function?
A2: The addition of a fluorescent label can potentially alter the binding affinity and selectivity of Agitoxin-2 for its target ion channels. The size, charge, and point of attachment of the fluorophore are critical factors.[11][12][13]
-
N-terminal vs. C-terminal Labeling: Studies have shown that the location of the fluorescent tag on Agitoxin-2 can significantly impact its interaction with different potassium channel subtypes. For example, N-terminal tagging with GFP was found to enhance the selectivity of Agitoxin-2 for the Kv1.3 channel, while C-terminal tagging did not have the same effect.[14]
-
Choice of Fluorophore: A study using Atto488 N-terminally labeled to Agitoxin-2 also showed a change in selectivity, with the labeled toxin preserving its affinity for the Kv1.3 channel binding site while losing affinity for Kv1.1 and Kv1.6.[15]
-
Linker Design: The linker connecting the fluorophore to the peptide can influence the folding and function of the conjugate. A flexible linker, such as one rich in glycine, is often recommended to minimize interference.
It is crucial to validate the biological activity of your fluorescently labeled Agitoxin-2 conjugate to ensure that the observed effects are due to the toxin's interaction with its target and not an artifact of the label.
Q3: What are the best practices for live-cell imaging of fluorescently tagged Agitoxin-2?
A3: Successful live-cell imaging of fluorescently tagged Agitoxin-2 requires careful planning and optimization to maintain cell health and minimize phototoxicity and photobleaching.
-
Maintain Optimal Cell Culture Conditions: Use a stage-top incubator to control temperature, humidity, and CO2 levels during imaging.
-
Use appropriate imaging media: Employ imaging-specific media that support cell viability and have low background fluorescence.[10]
-
Minimize Light Exposure: As with preventing photobleaching, use the lowest possible excitation light intensity and shortest exposure times.
-
Choose the Right Imaging Modality: Techniques like Total Internal Reflection Fluorescence (TIRF) microscopy can be advantageous for imaging events at the cell membrane, such as Agitoxin-2 binding to ion channels, as it limits excitation to a thin region near the coverslip, reducing background and phototoxicity.[16][17]
-
Incorporate Antifade Reagents: Use live-cell compatible antifade reagents to prolong the fluorescent signal.[4][5][8][9]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments with fluorescently tagged Agitoxin-2.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Fluorescent Signal | Low labeling efficiency. | Optimize the labeling protocol. Ensure the correct molar ratio of dye to peptide and appropriate reaction conditions (pH, temperature, time).[18][19] |
| Poor signal-to-noise ratio.[7] | Increase the concentration of the labeled toxin, if possible without causing off-target effects. Use a more sensitive detector. Optimize imaging settings (e.g., gain, binning).[20] | |
| Incorrect filter sets or laser lines. | Ensure that the excitation and emission settings on the microscope are matched to the spectral properties of your chosen fluorophore. | |
| Labeled toxin is not binding to the target. | Verify the biological activity of the labeled Agitoxin-2. The fluorescent tag may be sterically hindering the binding site. Consider changing the labeling site or using a different fluorophore/linker combination.[11][12][13] | |
| High Background Fluorescence | Unbound fluorophore or labeled peptide. | Purify the labeled peptide thoroughly after the conjugation reaction to remove any free dye. Wash cells sufficiently after incubation with the labeled toxin. |
| Autofluorescence from cells or medium. | Image cells in a low-background imaging medium. Use fluorophores with excitation and emission wavelengths in the red or far-red spectrum to minimize autofluorescence. | |
| Non-specific binding of the labeled toxin. | Block non-specific binding sites on your cells with a suitable blocking agent (e.g., BSA). Perform a titration of the labeled toxin to find the optimal concentration that maximizes specific binding while minimizing non-specific interactions. | |
| Rapid Signal Fading (Photobleaching) | Inappropriate fluorophore choice. | Select a more photostable fluorophore from the Alexa Fluor, ATTO, or other modern dye families.[1][2][3] |
| Excessive excitation light. | Reduce laser power and exposure time to the minimum required for a good signal. Use neutral density filters. | |
| Absence of antifade reagents. | Add a live-cell compatible antifade reagent to the imaging medium.[4][5][8][9] | |
| Altered Biological Activity of Agitoxin-2 | Steric hindrance from the fluorophore. | Change the position of the fluorescent label (e.g., from N-terminus to C-terminus or an internal site if possible). Use a smaller fluorophore. Introduce a flexible linker between the toxin and the dye. |
| Charge or hydrophobicity of the fluorophore. | The physicochemical properties of the dye can alter the interaction of the peptide with its target.[11] Consider using a different fluorophore with properties more similar to the native peptide environment. |
Data Presentation
Table 1: Comparison of Common Fluorophores for Peptide Labeling
| Fluorophore Family | Excitation (nm) | Emission (nm) | Relative Brightness | Photostability | Key Considerations |
| Fluorescein (FITC) | ~495 | ~519 | Moderate | Low | pH sensitive, prone to photobleaching.[1] |
| Rhodamine (TRITC, TAMRA) | ~550 | ~575 | Moderate | Moderate | More photostable than fluorescein. |
| Cyanine Dyes (Cy3, Cy5) | ~550, ~650 | ~570, ~670 | High | Moderate to High | Can be prone to aggregation at high labeling densities.[21] |
| Alexa Fluor Dyes | Wide Range | Wide Range | High to Very High | High to Very High | Excellent photostability and brightness, less pH sensitive.[1][3] |
| ATTO Dyes | Wide Range | Wide Range | High to Very High | Very High | Known for exceptional photostability and brightness.[2] |
Table 2: Common Antifade Reagents for Live-Cell Imaging
| Antifade Reagent | Mechanism of Action | Key Features |
| ProLong™ Live Antifade Reagent | Enzymatic oxygen scavenging system.[4][5] | Compatible with a wide range of fluorescent dyes and proteins. Minimal effects on cell viability.[8][9] |
| Trolox | Antioxidant, triplet state quencher. | Can be added to imaging media, but its effectiveness can be limited for some fluorophores and may not be sufficient for long-term imaging.[5] |
| Ascorbic Acid (Vitamin C) | Antioxidant. | Can reduce photobleaching but may not be as effective as commercial formulations and can impact cell health at higher concentrations.[5] |
Experimental Protocols
Protocol 1: N-terminal Labeling of Agitoxin-2 with an Amine-Reactive Dye (NHS Ester)
This protocol provides a general guideline for labeling the N-terminal amine of Agitoxin-2. Optimization of the dye-to-peptide molar ratio is recommended for each new batch.
Materials:
-
Agitoxin-2 (lyophilized)
-
Amine-reactive fluorescent dye with an NHS ester group (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching buffer: 1.5 M hydroxylamine, pH 8.5
-
Purification column (e.g., size-exclusion or reversed-phase HPLC)
Procedure:
-
Prepare Agitoxin-2 Solution: Dissolve lyophilized Agitoxin-2 in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dye stock solution to the Agitoxin-2 solution while gently vortexing. A typical starting molar ratio of dye to peptide is 10:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quench Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 100-150 mM to stop the reaction by quenching any unreacted dye. Incubate for 1 hour at room temperature.
-
Purification: Purify the fluorescently labeled Agitoxin-2 from unreacted dye and byproducts using a suitable chromatography method.
-
Characterization: Determine the degree of labeling and confirm the purity of the conjugate using spectrophotometry and mass spectrometry.
Protocol 2: Live-Cell Imaging of Fluorescently Labeled Agitoxin-2
This protocol outlines the basic steps for imaging the binding of fluorescently labeled Agitoxin-2 to ion channels on live cells.
Materials:
-
Cells expressing the target ion channel (e.g., Kv1.3) cultured on glass-bottom dishes or coverslips.
-
Fluorescently labeled Agitoxin-2.
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
Live-cell compatible antifade reagent (e.g., ProLong™ Live Antifade Reagent).
-
Fluorescence microscope equipped with a live-cell imaging chamber.
Procedure:
-
Cell Preparation: Plate cells on imaging dishes and allow them to adhere and grow to the desired confluency.
-
Prepare Imaging Medium: Prepare the live-cell imaging medium containing the antifade reagent according to the manufacturer's instructions.
-
Labeling: Replace the culture medium with the imaging medium containing the desired concentration of fluorescently labeled Agitoxin-2. Incubate the cells for a time sufficient to allow binding (this should be determined empirically).
-
Washing (Optional): For some applications, it may be necessary to wash the cells with fresh imaging medium to remove unbound labeled toxin and reduce background fluorescence.
-
Imaging: Place the imaging dish on the microscope stage within the live-cell chamber.
-
Image Acquisition:
-
Locate the cells using brightfield or DIC.
-
Switch to fluorescence imaging. Use the lowest laser power and shortest exposure time that provide a good signal-to-noise ratio.
-
Acquire images or time-lapse series as required for your experiment.
-
To minimize photobleaching, illuminate the sample only when acquiring an image.
-
Mandatory Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching process.
Caption: Experimental workflow for imaging with fluorescently tagged Agitoxin-2.
Caption: Troubleshooting flowchart for common issues with fluorescent Agitoxin-2.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - AT [thermofisher.com]
- 6. Anti-fading media for live cell GFP imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Molecular Probes ProLong Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.at]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. How does fluorescent labeling affect the binding kinetics of proteins with intact cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Fluorescently Labeling Protein Probes on Kinetics of Protein-Ligand Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Terminal Tagging with GFP Enhances Selectivity of Agitoxin 2 to Kv1.3-Channel Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Atto488-Agitoxin 2—A Fluorescent Ligand with Increased Selectivity for Kv1.3 Channel Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence labeling strategies for the study of ion channel and receptor cell surface expression: A comprehensive toolkit for extracellular labeling of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers | MDPI [mdpi.com]
- 18. interchim.fr [interchim.fr]
- 19. NHS ester protocol for labeling proteins [abberior.rocks]
- 20. Signal-to-Noise Considerations [evidentscientific.com]
- 21. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
Agitoxin 2 solubility issues and recommended solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Agitoxin-2. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful preparation of Agitoxin-2 solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized Agitoxin-2?
A1: The primary recommended solvent for Agitoxin-2 is high-purity water.[1][2][3][4] Several suppliers indicate that Agitoxin-2 is soluble in water up to 1 mg/ml.[3][4] For enhanced stability and to mimic physiological conditions, a buffered solution is often recommended. One specific recommendation is to reconstitute Agitoxin-2 in 10 mM Tris, pH 7.5, containing 100 mM sodium chloride, 0.1% bovine serum albumin (BSA), and 1 mM EDTA.
Q2: My Agitoxin-2 did not dissolve completely in water. What should I do?
A2: If you encounter solubility issues with water, it is recommended to try dissolving the peptide in a dilute acidic solution. A 10%-30% acetic acid solution can be effective for basic peptides like Agitoxin-2.[1] As a final option for highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to aid dissolution, followed by dilution with your aqueous buffer.[1]
Q3: Can I use sonication to help dissolve my Agitoxin-2?
A3: Yes, gentle vortexing or sonication can be used to aid in the dissolution of Agitoxin-2. These methods can help break up aggregates and facilitate the interaction of the peptide with the solvent. However, it is important to use these methods judiciously to avoid potential degradation of the peptide.
Q4: I've prepared an Agitoxin-2 stock solution. How should I store it?
A4: Lyophilized Agitoxin-2 should be stored at -20°C.[4] Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. This practice helps to maintain the integrity and activity of the peptide.
Q5: My Agitoxin-2 solution appears cloudy or has precipitates after storage. What should I do?
A5: Cloudiness or precipitation upon storage, especially after freeze-thaw cycles, can indicate that the peptide is coming out of solution. Before use, allow the aliquot to equilibrate to room temperature and visually inspect for precipitates. If present, you can try to gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve the peptide. To ensure you are using the soluble fraction, it is also good practice to centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment.
Recommended Solvents and Solubility Data
For your convenience, the following table summarizes the recommended solvents for Agitoxin-2.
| Solvent | Concentration/Purity | Solubility | Recommendations & Notes | Source |
| Water | High-Purity/Milli-Q | Soluble up to 1 mg/ml | The primary and most recommended solvent. | [1][2][3][4] |
| Tris Buffer | 10 mM Tris, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM EDTA | Not specified | Recommended for reconstitution to maintain stability and physiological relevance. | |
| Acetic Acid | 10% - 30% in water | Not specified | A secondary option if solubility in water is poor. Ideal for basic peptides. | [1] |
| DMSO | Small amount | Not specified | A last resort for solubilization, to be followed by aqueous dilution. | [1] |
Experimental Protocol: Reconstitution of Lyophilized Agitoxin-2
This protocol outlines the steps for reconstituting lyophilized Agitoxin-2 to prepare a stock solution.
Materials:
-
Lyophilized Agitoxin-2 vial
-
High-purity sterile water or recommended buffer (e.g., 10 mM Tris, pH 7.5, with 100 mM NaCl, 0.1% BSA, 1 mM EDTA)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized Agitoxin-2 to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully add the desired volume of your chosen solvent (e.g., sterile water or buffer) to the vial to achieve the target concentration.
-
Dissolution: Gently vortex the vial or pipette the solution up and down to dissolve the peptide. If necessary, a brief sonication in a water bath can be used. Avoid vigorous shaking, which can cause aggregation.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store the aliquots at -20°C or -80°C.
Troubleshooting Workflow for Agitoxin-2 Solubility Issues
The following diagram illustrates a logical workflow for troubleshooting common solubility problems encountered with Agitoxin-2.
Caption: Troubleshooting workflow for Agitoxin-2 solubility issues.
References
accounting for Agitoxin 2 wash-out effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Agitoxin-2. The information is tailored to address specific issues that may arise during experiments, with a focus on accounting for wash-out effects.
Frequently Asked Questions (FAQs)
Q1: What is Agitoxin-2 and what is its primary mechanism of action?
Agitoxin-2 is a peptide toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is a potent and selective blocker of voltage-gated potassium channels, particularly Kv1.1 and Kv1.3. Its mechanism of action involves binding with high affinity to the external vestibule of the channel, effectively occluding the pore and preventing the passage of potassium ions.[1] This blockade is achieved through an "induced-fit" mechanism, where the toxin's binding causes a conformational change in the channel.
Q2: Is the blocking effect of Agitoxin-2 reversible?
Yes, the blocking effect of Agitoxin-2 is generally considered reversible. However, due to its high affinity and induced-fit binding mechanism, complete wash-out may require extended perfusion with a toxin-free solution. The reversibility can be influenced by experimental conditions such as temperature and the specific expression system being used. For instance, the block of Kv1.3 channels by a similar scorpion toxin, Tityustoxin-K(alpha), has been shown to be completely reversible.[2]
Q3: How long should I perfuse with a control solution to ensure complete wash-out of Agitoxin-2?
The exact time required for complete wash-out can vary. Given Agitoxin-2's high affinity (with Ki and IC50 values in the picomolar to low nanomolar range), a prolonged wash-out period is recommended. It is crucial to monitor the recovery of the channel current to its baseline level. A general recommendation is to perfuse for at least 10-15 minutes with a continuous flow of toxin-free extracellular solution. However, for complete recovery, longer durations may be necessary. It is advisable to perform a time-course experiment to determine the optimal wash-out time for your specific experimental setup.
Q4: Can the binding of Agitoxin-2 be affected by the conformational state of the Kv channel?
Yes, studies on the binding dynamics of Agitoxin-2 suggest a state-dependent interaction. The toxin's binding is best described by a four-state model that includes high- and low-affinity states of the channel.[3][4] The channel's affinity for Agitoxin-2 increases with persistent binding and decreases with persistent dissociation.[3][4] This implies that the conformational state of the channel, influenced by factors like membrane potential, can affect the binding and subsequent wash-out of the toxin.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Wash-out / Slow Recovery of Current | High Affinity and Induced-Fit Binding: Agitoxin-2's binding mechanism can lead to slow dissociation. | 1. Prolong Perfusion Time: Extend the wash-out period to 20-30 minutes or longer, while continuously monitoring current recovery. 2. Increase Perfusion Rate: A faster flow rate can help to more effectively remove the unbound toxin from the vicinity of the cell. 3. Pulsatile Application of Toxin-Free Solution: Short, repeated applications of fresh buffer may be more effective than a continuous slow flow. |
| Non-specific Binding: The peptide may be adhering to the perfusion tubing or the experimental chamber. | 1. Use Low-Binding Materials: Employ perfusion tubing and chambers made of materials known for low protein adhesion. 2. Include a Carrier Protein: Adding a small amount of a carrier protein like bovine serum albumin (BSA) (e.g., 0.1%) to the wash-out solution can help to block non-specific binding sites. | |
| Temperature Effects: Lower experimental temperatures can slow down the dissociation rate of the toxin. | 1. Perform Wash-out at Physiological Temperature: If your experimental setup allows, conduct the wash-out at a temperature closer to physiological conditions (e.g., 37°C), as this may increase the off-rate of the toxin. | |
| Variability in Wash-out Between Experiments | Inconsistent Perfusion System Performance: Dead volume or inconsistent flow rates in the perfusion system can lead to variable wash-out times. | 1. Calibrate Perfusion System: Regularly check and calibrate your perfusion system to ensure consistent and complete solution exchange. 2. Minimize Dead Volume: Optimize your setup to reduce the dead volume in the perfusion lines and recording chamber. |
| Differences in Channel Expression Levels: Cells with higher densities of Kv1.3 channels may require longer wash-out times. | 1. Standardize Cell Culture and Transfection: Maintain consistent cell culture conditions and transfection efficiencies to minimize variability in channel expression. | |
| No Recovery of Current After Wash-out | Irreversible Block (Unlikely but possible): In some rare cases or with specific mutants, the binding might be practically irreversible within the timeframe of an experiment. | 1. Verify Toxin Concentration: Ensure that the concentration of Agitoxin-2 used is appropriate and not excessively high, which could lead to very slow dissociation. 2. Perform Control Experiments: Use a positive control with a known, rapidly reversible blocker to confirm that your wash-out system is functioning correctly. |
Data Presentation
The following table summarizes the binding affinities of Agitoxin-2 for different Kv channels. This data is crucial for designing experiments and understanding the potency of the toxin.
| Toxin | Target Channel | Affinity (Ki / IC50) | Reference |
| Agitoxin-2 | Shaker K+ channel | Ki = 0.64 nM | |
| Agitoxin-2 | Kv1.1 | Ki = 44 pM, IC50 = 144 pM | [2] |
| Agitoxin-2 | Kv1.3 | Ki = 4 pM, IC50 = 201 pM | [2] |
| Agitoxin-2 | Kv1.6 | Ki = 37 pM | |
| Atto488-Agitoxin 2 | Kv1.3 | Kd = 4.0 nM | [5] |
Experimental Protocols
Protocol for Assessing Agitoxin-2 Wash-out using Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a method to determine the time course of recovery from Agitoxin-2 block, which is essential for verifying complete wash-out.
-
Cell Preparation:
-
Culture cells expressing the target Kv channel (e.g., Kv1.3) to an appropriate density.
-
Prepare cells for patch-clamp recording as per standard laboratory procedures.
-
-
Electrophysiological Recording Setup:
-
Establish a stable whole-cell patch-clamp configuration.
-
Use an external solution (e.g., ACSF) and an internal solution appropriate for recording potassium currents.
-
Employ a perfusion system that allows for rapid and complete exchange of solutions around the patched cell.
-
-
Baseline Current Recording:
-
Record baseline Kv channel currents using a suitable voltage protocol (e.g., a depolarizing step from a holding potential of -80 mV to +40 mV).
-
Ensure the baseline current is stable for several minutes before applying the toxin.
-
-
Agitoxin-2 Application:
-
Prepare Agitoxin-2 in the external solution at the desired concentration (e.g., 1-10 nM).
-
Perfuse the cell with the Agitoxin-2 solution until a steady-state block of the Kv current is achieved.
-
-
Wash-out Procedure:
-
Switch the perfusion back to the toxin-free external solution.
-
Maintain a constant and adequate flow rate to ensure efficient removal of the toxin.
-
Continuously record the Kv current during the wash-out period.
-
-
Data Analysis:
-
Measure the peak current amplitude at regular intervals during the wash-out.
-
Plot the percentage of current recovery (Currentwashout / Currentbaseline) * 100 as a function of time.
-
Determine the time required to reach a plateau, indicating the extent and rate of wash-out.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Kv1.3 channel blockade by Agitoxin-2.
Caption: Experimental workflow for assessing Agitoxin-2 wash-out.
References
- 1. Peptide Toxins Targeting KV Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tityustoxin-K(alpha) blockade of the voltage-gated potassium channel Kv1.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-speed AFM reveals accelerated binding of Agitoxin-2 to K+ channel by Induced-fit – ExCELLS | The Exploratory Research Center on Life and Living Systems, National Institutes of Natural Sciences [excells.orion.ac.jp]
- 4. High-speed AFM reveals accelerated binding of agitoxin-2 to a K+ channel by induced fit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Selectivity of Agitoxin-2 and Charybdotoxin for Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of two potent scorpion-derived neurotoxins, Agitoxin-2 (AgTx-2) and Charybdotoxin (ChTx), for various potassium (K+) channel subtypes. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate toxin for their specific experimental needs, whether for channel characterization, drug screening, or physiological studies.
Introduction to Agitoxin-2 and Charybdotoxin
Agitoxin-2 and Charybdotoxin are peptide toxins isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. Both toxins are well-characterized blockers of voltage-gated potassium (Kv) channels and, in the case of Charybdotoxin, calcium-activated potassium (KCa) channels.[1][2] They function by physically occluding the ion conduction pore of the channel, thereby inhibiting the flow of potassium ions.[1][3] This blockade alters cellular excitability, making these toxins valuable tools for studying the physiological roles of specific potassium channel subtypes. While both toxins target a similar class of ion channels, they exhibit distinct selectivity profiles, which is a critical consideration for their application in research.
Quantitative Comparison of Selectivity
The inhibitory potency of Agitoxin-2 and Charybdotoxin against various potassium channel subtypes is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). Lower values indicate higher affinity and potency. The following table summarizes the available data from various studies.
| Toxin | Channel Subtype | Test System | IC50 / Kd (nM) | Reference(s) |
| Agitoxin-2 | Kv1.1 | Oocytes / Mammalian cells | ~0.044 - 4.2 | [4][5] |
| Kv1.2 | Oocytes | Micromolar | [4] | |
| Kv1.3 | Mammalian cells | ~1 | [2] | |
| Kv1.6 | Oocytes | High affinity | [4] | |
| Charybdotoxin | Kv1.1 | - | Does not block with high affinity | [5] |
| Kv1.2 | Xenopus oocytes | 5.6 | [6] | |
| Kv1.3 | Mammalian cells | ~1-10 | [1] | |
| KCa (BK) | Rat brain synaptosomes | ~15 | [7] | |
| Voltage-gated K+ channel | Rat brain synaptosomes | ~40 | [7] |
Note: IC50 and Kd values can vary between studies due to different experimental conditions, such as the expression system used, recording solutions, and temperature.
Discussion of Selectivity
Based on the available data, Agitoxin-2 demonstrates high affinity for Kv1.1, Kv1.3, and Kv1.6 channels, with significantly lower affinity for Kv1.2.[2][4][5] This makes Agitoxin-2 a relatively selective probe for the Kv1.1, Kv1.3, and Kv1.6 subtypes over Kv1.2.
Charybdotoxin, on the other hand, exhibits a broader spectrum of activity. It is a potent blocker of Kv1.2 and Kv1.3 channels.[1][6] Unlike Agitoxin-2, Charybdotoxin does not show high affinity for Kv1.1 channels.[5] A key distinguishing feature of Charybdotoxin is its potent inhibition of large-conductance calcium-activated potassium (BK) channels, a member of the KCa channel family.[7][8] This broader selectivity profile means that while Charybdotoxin is a powerful tool for studying certain Kv and KCa channels, its effects may not be specific to a single channel subtype in preparations where multiple sensitive channels are expressed.
Signaling Pathway Blockade
The primary mechanism of action for both Agitoxin-2 and Charybdotoxin is the direct physical blockade of the potassium channel pore. This prevents the efflux of potassium ions, which is a critical process in the repolarization phase of the action potential in excitable cells. The diagram below illustrates this direct inhibitory action.
Figure 1. Mechanism of potassium channel blockade by Agitoxin-2 and Charybdotoxin.
Experimental Protocols
The determination of toxin selectivity and potency relies on precise experimental techniques. The two primary methods used are patch-clamp electrophysiology and radioligand binding assays.
Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel activity in real-time.
Objective: To measure the inhibitory effect of the toxin on the potassium currents flowing through a specific channel subtype.
Methodology:
-
Cell Preparation: Cells expressing the target potassium channel subtype (e.g., HEK293 cells stably transfected with the gene for a specific Kv channel) are cultured on glass coverslips.
-
Pipette Preparation: A glass micropipette with a very fine tip (1-2 µm) is filled with an internal solution that mimics the intracellular ionic composition.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette and the membrane.
-
Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette, allowing for electrical access to the entire cell.
-
Voltage Clamp and Data Acquisition: The membrane potential of the cell is controlled ("clamped") at a specific voltage. A series of voltage steps are applied to elicit potassium currents, which are recorded by an amplifier.
-
Toxin Application: The toxin is applied to the external solution bathing the cell at various concentrations.
-
Data Analysis: The reduction in the amplitude of the potassium current in the presence of the toxin is measured. The IC50 value is determined by fitting the concentration-response data to the Hill equation.
Figure 2. Workflow for determining toxin potency using patch-clamp electrophysiology.
Radioligand Binding Assay
This method is used to determine the binding affinity of a toxin to its receptor (the ion channel).
Objective: To quantify the binding of a radiolabeled toxin to membranes containing the target potassium channel.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the potassium channel of interest.
-
Radiolabeling: The toxin (e.g., Charybdotoxin) is labeled with a radioactive isotope (e.g., ¹²⁵I).
-
Incubation: The membranes are incubated with the radiolabeled toxin in the presence of varying concentrations of the unlabeled ("cold") competitor toxin (either Agitoxin-2 or Charybdotoxin).
-
Separation of Bound and Free Ligand: The mixture is filtered to separate the membranes with bound radioligand from the unbound radioligand in the solution.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the Ki (inhibitory constant) can be calculated. The Ki is a measure of the affinity of the unlabeled toxin for the channel.
Figure 3. Workflow for determining toxin affinity using a radioligand binding assay.
Conclusion
Both Agitoxin-2 and Charybdotoxin are invaluable tools for the study of potassium channels. The choice between these two toxins should be guided by the specific research question and the potassium channel subtypes expressed in the experimental system. Agitoxin-2 offers greater selectivity for Kv1.1, Kv1.3, and Kv1.6 channels, making it a more suitable probe for studies focused on these specific subtypes. Charybdotoxin, with its broader activity profile that includes Kv1.2, Kv1.3, and BK channels, can be used to investigate a wider range of channels but requires careful consideration of its potential off-target effects in complex biological preparations. Researchers should consult the primary literature and consider the specific IC50/Kd values for their channel of interest when designing experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential [mdpi.com]
- 3. Ion Channels: The scorpion toxin and the potassium channel | eLife [elifesciences.org]
- 4. mdpi.com [mdpi.com]
- 5. Channelpedia [channelpedia.epfl.ch]
- 6. Effects of charybdotoxin on K+ channel (KV1.2) deactivation and inactivation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Charybdotoxin and its effects on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Agitoxin-2 versus Margatoxin: A Comparative Guide to Kv1.3 Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Agitoxin-2 and Margatoxin, two potent peptide toxins widely used as pharmacological tools to study the voltage-gated potassium channel Kv1.3. Understanding the distinct characteristics of these toxins is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting Kv1.3, a key player in immune responses and various autoimmune diseases.
At a Glance: Key Performance Indicators
A summary of the key quantitative data for Agitoxin-2 and Margatoxin is presented below, offering a direct comparison of their potency and selectivity for the Kv1.3 channel.
| Parameter | Agitoxin-2 | Margatoxin |
| Kv1.3 Affinity (IC50/Kd) | ~200 pM (IC50)[1][2] | ~11.7 pM (Kd)[3], ~50 pM (Kd)[4] |
| Kv1.1 Affinity (IC50/Kd) | ~140 pM (IC50)[1] | ~4.2 nM (Kd)[3] |
| Kv1.2 Affinity (IC50/Kd) | Nanomolar range | ~6.4 pM (Kd)[3] |
| Selectivity Profile | Potent blocker of both Kv1.3 and Kv1.1.[1] N-terminal modifications can enhance selectivity for Kv1.3.[5][6][7] | Non-selective inhibitor, potently blocking both Kv1.3 and Kv1.2 with similar high affinity.[3] |
| Source | Scorpion (Leiurus quinquestriatus hebraeus)[1] | Scorpion (Centruroides margaritatus)[8] |
| Molecular Weight | 4090.89 Da[1] | ~4.4 kDa |
In-Depth Analysis: Performance and Specificity
Both Agitoxin-2 and Margatoxin are potent blockers of the Kv1.3 channel, functioning by physically occluding the channel pore.[9] However, their selectivity profiles differ significantly, a critical consideration for experimental design.
Margatoxin exhibits high affinity for Kv1.3, with reported dissociation constants (Kd) in the low picomolar range.[3] Despite its potency, Margatoxin is not a selective blocker for Kv1.3. Electrophysiological studies have demonstrated that it inhibits the Kv1.2 channel with a similarly high affinity (Kd of ~6.4 pM) and also blocks Kv1.1 channels in the nanomolar range.[3] This lack of selectivity necessitates careful interpretation of results in systems where multiple Kv1 channel subtypes are expressed.
Agitoxin-2 , another scorpion venom-derived peptide, is a potent inhibitor of both Kv1.3 and Kv1.1 channels, with IC50 values in the picomolar range for both.[1] While not inherently selective for Kv1.3 over Kv1.1, recent research has shown that modifications to the N-terminus of Agitoxin-2 can significantly enhance its selectivity for Kv1.3.[5][6][7] For instance, N-terminal tagging with Green Fluorescent Protein (GFP) or the fluorophore Atto488 has been shown to increase the toxin's specificity for the Kv1.3 channel.[6][7][10]
Experimental Methodologies
The following are detailed protocols for key experiments used to characterize the interaction of Agitoxin-2 and Margatoxin with Kv1.3 channels.
Electrophysiology: Patch-Clamp Technique
The patch-clamp technique is a fundamental method for studying ion channel activity and the effects of channel blockers.
Objective: To measure the inhibitory effect of Agitoxin-2 or Margatoxin on Kv1.3 channel currents.
Materials:
-
Cells expressing Kv1.3 channels (e.g., human T lymphocytes, or a cell line stably transfected with Kv1.3)[3]
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution: e.g., 145 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2.5 mM CaCl2, 10 mM HEPES, 5.5 mM glucose, pH 7.4
-
Intracellular (pipette) solution: e.g., 130 mM KF, 10 mM KCl, 10 mM HEPES, 2 mM MgCl2, 10 mM EGTA, pH 7.2
-
Agitoxin-2 or Margatoxin stock solutions
Procedure:
-
Prepare cells for recording.
-
Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish a giga-ohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline Kv1.3 currents by applying a series of voltage steps (e.g., from a holding potential of -80 mV to depolarizing potentials up to +60 mV).
-
Perfuse the bath with the extracellular solution containing the desired concentration of Agitoxin-2 or Margatoxin.
-
Record Kv1.3 currents in the presence of the toxin until a steady-state block is achieved.
-
Wash out the toxin by perfusing with the control extracellular solution.
-
Analyze the data to determine the percentage of current inhibition and calculate the IC50 value.
Radioligand Binding Assay
Radioligand binding assays are used to determine the binding affinity (Kd) of a ligand for its receptor.
Objective: To determine the dissociation constant (Kd) of radiolabeled Agitoxin-2 or Margatoxin for the Kv1.3 channel.
Materials:
-
Cell membranes prepared from cells expressing Kv1.3 channels[11]
-
Radiolabeled toxin (e.g., [125I]-Agitoxin-2 or [125I]-Margatoxin)
-
Unlabeled ("cold") toxin
-
Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[11]
-
GF/C filters, presoaked in 0.3% polyethyleneimine (PEI)[11]
-
Scintillation counter and scintillation cocktail
Procedure:
-
Saturation Binding:
-
Incubate a constant amount of cell membranes with increasing concentrations of the radiolabeled toxin.
-
To determine non-specific binding, incubate a parallel set of tubes with the addition of a high concentration of unlabeled toxin.
-
Incubate at a specified temperature and time to reach equilibrium.[11]
-
Terminate the binding reaction by rapid vacuum filtration through GF/C filters.[11]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[11]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding versus the concentration of radiolabeled toxin and fit the data to a one-site binding model to determine the Kd and Bmax.
-
-
Competitive Binding:
-
Incubate cell membranes with a fixed concentration of radiolabeled toxin and increasing concentrations of unlabeled competitor toxin.
-
Follow the incubation, filtration, and counting steps as in the saturation binding assay.
-
Plot the percentage of specific binding against the concentration of the unlabeled competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[11]
-
Visualizing the Science
The following diagrams illustrate key concepts and workflows related to the study of Kv1.3 channel blockers.
Caption: Role of Kv1.3 in T-cell activation and its inhibition by toxins.
Caption: Workflow for characterizing Kv1.3 channel blockers.
Caption: Comparison of Agitoxin-2 and Margatoxin channel selectivity.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. Margatoxin is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Terminal Tagging with GFP Enhances Selectivity of Agitoxin 2 to Kv1.3-Channel Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. mdpi.com [mdpi.com]
- 8. Margatoxin binds to a homomultimer of K(V)1.3 channels in Jurkat cells. Comparison with K(V)1.3 expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atto488-Agitoxin 2—A Fluorescent Ligand with Increased Selectivity for Kv1.3 Channel Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Agitoxin-2: A Comparative Guide to its Ion Channel Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Agitoxin-2 (AgTx2), a 38-amino acid peptide toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a well-characterized and potent blocker of voltage-gated potassium (Kv) channels.[1][2] Its high affinity and specificity for certain Kv channel subtypes have made it an invaluable tool in the study of ion channel structure and function. This guide provides a comparative analysis of Agitoxin-2's cross-reactivity with various ion channels, supported by experimental data and detailed methodologies.
Comparative Analysis of Agitoxin-2 Binding Affinities
Agitoxin-2 exhibits a high degree of selectivity for Shaker-type Kv channels, particularly the Kv1.1, Kv1.3, and Kv1.6 subtypes.[1] Its primary mechanism of action involves binding to the outer vestibule of the channel and physically occluding the ion conduction pore.[3][4] The following table summarizes the inhibitory activity of Agitoxin-2 across a range of ion channels, as determined by various experimental techniques.
| Ion Channel | Channel Type | Organism/Cell Line | IC50 / Kd | Reference |
| Kv1.1 (KCNA1) | Voltage-gated K+ | Mammalian | ~140 pM (IC50) | [2] |
| Kv1.2 (KCNA2) | Voltage-gated K+ | Mammalian | 26.8 nM (IC50) | |
| Kv1.3 (KCNA3) | Voltage-gated K+ | Mammalian | ~200 pM (IC50) | [2] |
| Kv1.6 (KCNA6) | Voltage-gated K+ | Mammalian | <1 nM (Ki) | |
| Shaker K+ Channel | Voltage-gated K+ | Drosophila | < 1 nM (Kd) | [2] |
| KCa3.1 (KCNN4) | Ca2+-activated K+ | Mammalian | 1152 nM (IC50) | |
| Maxi-K Channel | Ca2+-activated K+ | Mammalian | Low affinity | [5] |
Note on Fluorescently Labeled Agitoxin-2: It is important to note that modifications to the Agitoxin-2 peptide can alter its binding profile. For instance, N-terminal labeling with the Atto 488 fluorophore (A-AgTx2) was shown to decrease its affinity for Kv1.1 and Kv1.6 channels while preserving a low nanomolar affinity for Kv1.3 (Kd of 4.0 nM).[6] This highlights the sensitivity of the toxin-channel interaction to structural changes.
Experimental Protocols
The determination of Agitoxin-2's binding affinity and cross-reactivity involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
1. Electrophysiological Recordings:
-
Objective: To measure the inhibitory effect of Agitoxin-2 on ion channel currents.
-
Methodology:
-
Cell Preparation: Oocytes from Xenopus laevis or mammalian cell lines (e.g., HEK-293) are used to express the target ion channel.
-
Recording Technique: The two-electrode voltage-clamp or whole-cell patch-clamp technique is employed to record ionic currents flowing through the expressed channels.
-
Toxin Application: Agitoxin-2 is applied to the extracellular solution at varying concentrations.
-
Data Analysis: The inhibition of the ionic current at different toxin concentrations is measured to determine the IC50 value, which is the concentration of toxin required to inhibit 50% of the channel's activity.[2]
-
2. Radioligand Binding Assays:
-
Objective: To directly measure the binding of radiolabeled Agitoxin-2 to ion channels.
-
Methodology:
-
Toxin Labeling: Agitoxin-2 is labeled with a radioactive isotope (e.g., 125I).
-
Membrane Preparation: Membranes from cells expressing the target ion channel are isolated.
-
Binding Reaction: The radiolabeled toxin is incubated with the prepared membranes.
-
Separation and Detection: The bound and free toxin are separated, and the amount of bound radioactivity is quantified to determine the dissociation constant (Kd).
-
3. Fluorescence-Based Binding Assays:
-
Objective: To study the interaction of fluorescently labeled Agitoxin-2 with ion channels.
-
Methodology:
-
Toxin Labeling: Agitoxin-2 is conjugated with a fluorescent dye (e.g., Atto488).[1]
-
Hybrid Channel System: Bioengineered hybrid channels, such as KcsA–Kv1.x, are expressed on the surface of E. coli spheroplasts.[1]
-
Microscopy: A laser scanning confocal microscope is used to detect and quantify the binding of the fluorescently labeled toxin to the channels.[1]
-
Competitive Binding: The affinity of unlabeled ligands can be determined by their ability to compete with the fluorescently labeled Agitoxin-2 for binding to the channel.[1]
-
Signaling Pathway and Mechanism of Action
Agitoxin-2 acts as a pore blocker for voltage-gated potassium channels. These channels are crucial for regulating cellular excitability in various tissues, including the nervous system and muscles.[3] By blocking the flow of potassium ions, Agitoxin-2 alters the cell's membrane potential, leading to prolonged action potentials and increased excitability.
Caption: Mechanism of Agitoxin-2 inhibition of a voltage-gated potassium channel.
Cross-Reactivity with Other Ion Channel Families
Current research indicates that Agitoxin-2's activity is highly specific to potassium channels. There is no significant evidence to suggest cross-reactivity with voltage-gated sodium (Nav) or calcium (Cav) channels. While some toxins, like ProTx-II, can modulate both sodium and calcium channels, this cross-family activity is not a characteristic of Agitoxin-2.[3] Studies on the interaction of various toxins with calcium channels have focused on other peptides, such as ω-agatoxins and ω-conotoxins, further highlighting the specificity of Agitoxin-2 for potassium channels.[7] The ability of hanatoxin to bind to Kv channels concurrently with Agitoxin-2 suggests distinct binding sites and further delineates the specific nature of Agitoxin-2's interaction.[8]
References
- 1. Atto488-Agitoxin 2—A Fluorescent Ligand with Increased Selectivity for Kv1.3 Channel Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Interaction of agitoxin2, charybdotoxin, and iberiotoxin with potassium channels: selectivity between voltage-gated and Maxi-K channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atto488-Agitoxin 2—A Fluorescent Ligand with Increased Selectivity for Kv1.3 Channel Binding Site [mdpi.com]
- 7. Interactions among Toxins That Inhibit N-type and P-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From foe to friend: using animal toxins to investigate ion channel function - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Bioactivity of Synthetic Agitoxin-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic Agitoxin-2's bioactivity with alternative forms, supported by experimental data and detailed methodologies. Agitoxin-2, a 38-amino acid peptide toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent blocker of voltage-gated potassium channels, particularly Kv1.3.[1][2] Its role in modulating immune responses and neuronal excitability makes it a valuable tool in pharmacological research and a potential therapeutic agent.[3][4] The validation of its synthetic counterpart is crucial for ensuring consistency, purity, and reliable biological activity in research and development.
Comparative Bioactivity of Synthetic Agitoxin-2
The biological activity of synthetic Agitoxin-2 is primarily assessed by its ability to block specific potassium channels, most notably Kv1.3. This is quantified by determining its half-maximal inhibitory concentration (IC₅₀) or its dissociation constant (Kᵢ). The potency of synthetic Agitoxin-2 is comparable to its native and recombinant forms, demonstrating that chemical synthesis can produce a fully functional toxin.
Furthermore, modifications to the synthetic peptide, such as the addition of fluorescent labels, have been explored to facilitate its use in various assays. While these modifications can be highly beneficial for experimental purposes, they may slightly alter the binding affinity of the toxin.
| Toxin Variant | Target Channel | Method | Potency (Kᵢ / IC₅₀) | Reference |
| Synthetic Agitoxin-2 | Shaker K⁺ channel | Electrophysiology | Kᵢ = 0.64 nM | [5] |
| Kv1.3 | Electrophysiology | Kᵢ = 4 pM | [5] | |
| Kv1.1 | Electrophysiology | Kᵢ = 44 pM | [5] | |
| Kv1.6 | Electrophysiology | Kᵢ = 37 pM | [5] | |
| Recombinant Agitoxin-2 | Kv1.3 | Electrophysiology | IC₅₀ = 201 ± 39 pM | |
| Atto488-Agitoxin-2 (Synthetic, Fluorescently Labeled) | KcsA-Kv1.3 | Fluorescence Binding Assay | Kₐₚ = 0.23 nM | [6] |
| Unlabeled Agitoxin-2 (in competitive binding assay) | KcsA-Kv1.3 | Fluorescence Binding Assay | Kₐₚ = 0.11 nM | [6] |
Experimental Protocols for Bioactivity Validation
The validation of synthetic Agitoxin-2 involves a multi-step process encompassing its synthesis, structural verification, and functional characterization.
Solid-Phase Peptide Synthesis (SPPS) of Agitoxin-2
Synthetic Agitoxin-2 is typically produced using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.[7][8][9] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Protocol:
-
Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in a solvent such as N,N-dimethylformamide (DMF).[7]
-
First Amino Acid Loading: Covalently attach the C-terminal amino acid (Lysine for Agitoxin-2) to the resin.
-
Deprotection: Remove the temporary Fmoc protecting group from the α-amino group of the attached amino acid using a solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HATU, HBTU) and add it to the resin to form a peptide bond.
-
Iteration: Repeat the deprotection and coupling steps for each amino acid in the Agitoxin-2 sequence (GVPINVSCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK).[5]
-
Cleavage and Deprotection: Once the full peptide chain is assembled, cleave it from the resin and remove the permanent side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Oxidative Folding: To form the three crucial disulfide bonds (Cys8-Cys28, Cys14-Cys33, Cys18-Cys35), the linear peptide is subjected to oxidative folding, often by air oxidation in a basic buffer.
-
Purification: Purify the folded Agitoxin-2 using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mass Spectrometry: Confirm the correct molecular weight of the synthetic peptide using mass spectrometry.
Structural Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the correct three-dimensional structure of the synthetic peptide, ensuring it matches the known fold of native Agitoxin-2, which consists of a triple-stranded antiparallel β-sheet and a single α-helix.[1][10][11]
Protocol:
-
Sample Preparation: Dissolve a purified sample of synthetic Agitoxin-2 (typically >95% purity) in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O).
-
1D and 2D NMR Data Acquisition: Acquire a series of NMR spectra, including 1D ¹H spectra and 2D experiments such as TOCSY, NOESY, and HSQC.
-
Resonance Assignment: Assign the chemical shifts of the protons and carbons to specific amino acid residues in the Agitoxin-2 sequence.
-
Structural Restraint Generation: Derive distance restraints from NOESY spectra (for protons close in space) and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use computational software to calculate a family of 3D structures that satisfy the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures and compare them to the known structure of native Agitoxin-2 (PDB ID: 1AGT).[1]
Bioactivity Validation by Whole-Cell Patch-Clamp Electrophysiology
The gold standard for assessing the functional activity of Agitoxin-2 is whole-cell patch-clamp electrophysiology.[12][13] This technique directly measures the blockade of ionic currents through Kv1.3 channels in living cells.
Protocol:
-
Cell Culture: Use a cell line stably expressing the human Kv1.3 channel (e.g., L929 or HEK293 cells).
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill them with an intracellular solution.
-
Giga-seal Formation: Form a high-resistance seal (a "giga-seal") between the micropipette and the membrane of a single cell.
-
Whole-Cell Configuration: Rupture the cell membrane patch under the pipette tip to gain electrical access to the cell's interior.
-
Current Recording: Apply a series of voltage steps to elicit Kv1.3 currents and record the baseline current.
-
Toxin Application: Perfuse the cell with an extracellular solution containing a known concentration of synthetic Agitoxin-2.
-
Blockade Measurement: Record the reduced current in the presence of the toxin.
-
Dose-Response Analysis: Repeat steps 6 and 7 with a range of Agitoxin-2 concentrations to generate a dose-response curve and calculate the IC₅₀ value.
Bioactivity Validation by Fluorescence Binding Assay
Fluorescence-based binding assays provide a high-throughput alternative to electrophysiology for quantifying the binding affinity of synthetic Agitoxin-2.[1][6] These assays often use a fluorescently labeled version of the toxin in a competitive binding format.
Protocol:
-
Cell/Spheroplast Preparation: Use cells or E. coli spheroplasts expressing the target channel (e.g., a hybrid KcsA-Kv1.3 channel).
-
Incubation with Fluorescent Ligand: Incubate the cells/spheroplasts with a fixed concentration of a fluorescently labeled Agitoxin-2 derivative (e.g., Atto488-Agitoxin-2).
-
Competitive Binding: In parallel experiments, co-incubate the cells/spheroplasts with the fluorescent ligand and varying concentrations of unlabeled synthetic Agitoxin-2.
-
Fluorescence Measurement: Measure the fluorescence intensity associated with the cells/spheroplasts using a fluorescence microscope or plate reader.
-
Data Analysis: The displacement of the fluorescent ligand by the unlabeled synthetic Agitoxin-2 will result in a decrease in fluorescence. Use this data to calculate the IC₅₀ and subsequently the apparent dissociation constant (Kₐₚ) of the synthetic toxin.
Visualizing the Validation Workflow
The following diagrams illustrate the key experimental workflows for validating the bioactivity of synthetic Agitoxin-2.
References
- 1. Atto488-Agitoxin 2—A Fluorescent Ligand with Increased Selectivity for Kv1.3 Channel Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-speed AFM reveals accelerated binding of agitoxin-2 to a K+ channel by induced fit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solution structure of the potassium channel inhibitor agitoxin 2: caliper for probing channel geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Engineering a Stable and Selective Peptide Blocker of the Kv1.3 Channel in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Agitoxin-2 and ShK Toxin Efficacy on the Kv1.3 Potassium Channel
For Immediate Release
This guide provides a detailed comparison of the efficacy of two potent peptide toxins, Agitoxin-2 and ShK toxin, as blockers of the voltage-gated potassium channel Kv1.3. This channel is a key regulator of T-lymphocyte activation and is a significant target in the research and development of therapeutics for autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to inform the selection of the most appropriate toxin for specific research applications.
Executive Summary
Both Agitoxin-2, a 38-amino acid peptide from the venom of the scorpion Leiurus quinquestriatus hebraeus, and ShK toxin, a 35-amino acid peptide from the sea anemone Stichodactyla helianthus, are highly potent blockers of the Kv1.3 channel. They exhibit inhibitory activity in the picomolar range, making them valuable tools for studying the physiological roles of Kv1.3. While both toxins are effective, they display differences in their affinity and selectivity profiles, which are critical considerations for experimental design. ShK toxin, in its native form, demonstrates one of the highest known affinities for Kv1.3. However, analogues of ShK have been engineered to exhibit even greater selectivity, a crucial factor for potential therapeutic applications.
Quantitative Efficacy Data
The following table summarizes the key efficacy parameters for Agitoxin-2 and ShK toxin on the Kv1.3 channel, compiled from various experimental studies.
| Toxin | Parameter | Value (pM) | Target Channel | Comments |
| Agitoxin-2 | IC₅₀ | ~200[1][2] | Kv1.3 | Also inhibits Kv1.1 with an IC₅₀ of ~140 pM.[1][2] |
| Kᵢ | 4[3] | Kv1.3 | ||
| ShK Toxin | Kd | ~11[4] | Kv1.3 | Also blocks Kv1.1, Kv1.4, and Kv1.6 at picomolar concentrations.[4] |
| IC₅₀ | 10[5] | Kv1.3 | One of the most potent blockers of Kv1.3 described.[5] | |
| ShK-Dap²² | Kd | ~23[4] | mKv1.3 | Analogue with improved selectivity over other Kv1.x channels.[4] |
| ShK-186 | Kd | 69[4] | Kv1.3 | Analogue with enhanced selectivity and stability.[4] |
| ShK-192 | IC₅₀ | 140[6] | Kv1.3 | Exhibits >100-fold selectivity over closely related channels.[6] |
Experimental Protocols
The determination of the efficacy of Agitoxin-2 and ShK toxin on Kv1.3 channels primarily relies on two key experimental techniques: electrophysiological patch-clamp recordings and radioligand binding assays.
Electrophysiological Analysis using Patch-Clamp
Objective: To measure the inhibitory effect of the toxins on Kv1.3 channel currents.
Methodology:
-
Cell Preparation: Human T-lymphocytes or a stable cell line (e.g., CHO or L929 cells) expressing the human Kv1.3 channel are used.[7] Cells are cultured under standard conditions and prepared for electrophysiological recording.
-
Recording Configuration: The whole-cell patch-clamp configuration is employed to record macroscopic Kv1.3 currents.[8][9]
-
Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2.5 CaCl₂, 10 HEPES, 5.5 glucose, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KF, 11 K₂-EGTA, 1 CaCl₂, 2 MgCl₂, 10 HEPES, adjusted to pH 7.2 with KOH.
-
-
Voltage Protocol: Kv1.3 currents are typically elicited by depolarizing voltage steps. A common protocol involves holding the cell at a negative potential (e.g., -80 mV) and applying depolarizing pulses to a positive potential (e.g., +40 mV) for a duration of 200-1000 ms.[8][9]
-
Toxin Application: Agitoxin-2 or ShK toxin is applied to the external solution at varying concentrations. The effect of the toxin on the peak Kv1.3 current is measured.
-
Data Analysis: The percentage of current inhibition at each toxin concentration is calculated. These data are then fitted to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the toxin required to inhibit 50% of the Kv1.3 current.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of the toxins to the Kv1.3 channel.
Methodology:
-
Radiolabeling: A radiolabeled version of the toxin (e.g., iodinated ShK toxin) or a known Kv1.3 ligand is used. The Bolton-Hunter reagent is often used for iodination of peptides.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the Kv1.3 channel. This involves homogenization of the cells followed by centrifugation to isolate the membrane fraction.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor toxin (Agitoxin-2 or ShK toxin).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound ligand is washed away.
-
Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data from competitive binding assays are used to calculate the IC₅₀ value of the unlabeled toxin. The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation. Saturation binding assays, where increasing concentrations of the radioligand are used, can directly determine the Kd and the maximum number of binding sites (Bₘₐₓ).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of the Kv1.3 channel in T-cell activation and a typical experimental workflow for characterizing Kv1.3 channel blockers.
Caption: Kv1.3 signaling pathway in T-cell activation.
Caption: Experimental workflow for Kv1.3 blocker characterization.
Conclusion
Both Agitoxin-2 and ShK toxin are exceptionally potent inhibitors of the Kv1.3 channel, making them indispensable tools in the study of autoimmune diseases and other physiological processes involving this channel. ShK toxin generally exhibits a higher affinity for Kv1.3. For studies requiring the highest possible selectivity to distinguish Kv1.3 from other closely related Kv channels, engineered analogues of ShK toxin, such as ShK-Dap²² and ShK-186, are superior choices. The selection between Agitoxin-2 and ShK toxin (or its analogues) will ultimately depend on the specific requirements of the experiment, including the desired level of potency and selectivity. This guide provides the foundational data and methodologies to assist researchers in making an informed decision.
References
- 1. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel Kv1.3 channel-interacting proteins using proximity labelling in T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kv1.3 channel-blocking immunomodulatory peptides from parasitic worms: implications for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering a Stable and Selective Peptide Blocker of the Kv1.3 Channel in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of an iodinated radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Functional Comparison of Agitoxin-1, -2, and -3: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive functional comparison of Agitoxin-1, Agitoxin-2, and Agitoxin-3, potent peptide toxins isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. This document summarizes their inhibitory effects on potassium channels, offers detailed experimental protocols for their characterization, and visualizes the key signaling pathways they modulate.
Agitoxin-1, -2, and -3 are highly homologous 38-amino acid peptides that act as potent blockers of Shaker-type voltage-gated potassium (Kv) channels.[1] These toxins are valuable tools for studying the structure and function of Kv channels and hold therapeutic potential, particularly in the context of autoimmune diseases and other channelopathies. Their subtle structural differences lead to variations in their blocking potency and selectivity, making a direct functional comparison essential for their application in research and drug development.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory effects of Agitoxin-1, -2, and -3 on various voltage-gated potassium channels. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, providing a clear comparison of their potency.
| Toxin | Channel Target | Inhibitory Concentration | Reference |
| Agitoxin-1 | Kv1.3 | Highly Selective Blocker (nM range suggested) | [2] |
| Kv1.1 | Potent Blocker (nM range suggested) | [3] | |
| Agitoxin-2 | Kv1.1 | ~140 pM (IC50) | [4] |
| 144 pM (IC50) for mKv1.1 | [5] | ||
| Kv1.3 | ~200 pM (IC50) | [4] | |
| 201 pM (IC50) for mKv1.3 | [5] | ||
| Kv1.6 | <1 nM (Ki) | [6] | |
| Kv1.2 | 26.8 nM (IC50) | [6] | |
| KCa3.1 | 1152 nM (IC50) (weak activity) | [6] | |
| Agitoxin-3 | Shaker K+ channels | Potent Inhibitor (quantitative data limited) | [4] |
Note: Quantitative data for Agitoxin-1 and -3 is less prevalent in the literature compared to Agitoxin-2. The available information suggests high potency for Agitoxin-1 on Kv1.1 and high selectivity for Kv1.3. Further experimental validation is recommended for direct comparison.
Experimental Protocols
The functional characterization of Agitoxins is primarily achieved through electrophysiological techniques, particularly the whole-cell patch-clamp method. This technique allows for the direct measurement of ion channel currents and the effect of toxins on these currents.
Experimental Workflow for Agitoxin Characterization
Detailed Methodologies
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used due to their low endogenous potassium channel expression.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Cells are transiently transfected with plasmids encoding the desired Kv channel subunit (e.g., Kv1.1, Kv1.2, Kv1.3, or Kv1.6) using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a fluorescent marker (e.g., GFP) is recommended to identify successfully transfected cells for patch-clamp experiments. Recordings are typically performed 24-48 hours post-transfection.
2. Whole-Cell Patch-Clamp Electrophysiology:
-
Pipettes: Borosilicate glass capillaries are pulled to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).
-
-
Recording Procedure:
-
A giga-ohm seal (>1 GΩ) is formed between the patch pipette and the membrane of a transfected cell.
-
The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
To elicit Kv channel currents, depolarizing voltage steps are applied. The specific voltage protocol depends on the channel being studied:
-
For Kv1.1 and Kv1.3: Depolarizing pulses from -80 mV to +40 mV in 10 mV increments for 200-500 ms.
-
-
Basal currents are recorded before the application of the toxin.
-
Agitoxin solutions of varying concentrations are perfused onto the cell.
-
The effect of the toxin on the Kv channel current is recorded until a steady-state block is achieved.
-
A washout step with the external solution is performed to assess the reversibility of the toxin block.
-
3. Data Analysis:
-
The peak current amplitude at a specific depolarizing voltage is measured before and after toxin application.
-
The percentage of current inhibition is calculated for each toxin concentration.
-
A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the toxin concentration.
-
The IC50 value is determined by fitting the dose-response curve with the Hill equation.
Signaling Pathways Modulated by Agitoxins
The primary functional consequence of Agitoxin activity is the blockade of Kv channels, which play a crucial role in regulating cellular excitability and signaling, particularly in excitable cells like neurons and lymphocytes. The inhibition of Kv1.3 in T-lymphocytes is a well-studied example of the downstream effects of these toxins.
Signaling Pathway of Kv1.3 Inhibition in T-Lymphocytes
References
- 1. How the Potassium Channel Response of T Lymphocytes to the Tumor Microenvironment Shapes Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AgTx2-GFP, Fluorescent Blocker Targeting Pharmacologically Important Kv1.x (x = 1, 3, 6) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Channelpedia [channelpedia.epfl.ch]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Agitoxin footprinting the shaker potassium channel pore - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Recombinant versus Native Agitoxin-2 for Ion Channel Research
For researchers, scientists, and drug development professionals, the choice between recombinant and native proteins is a critical decision that can impact experimental outcomes. This guide provides an objective comparison of recombinant Agitoxin-2 and its native counterpart, offering supporting experimental data and detailed protocols to inform your selection.
Agitoxin-2 (AgTx2) is a 38-amino acid peptide toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1][2] It is a potent and specific blocker of the voltage-gated potassium channel Kv1.3, making it an invaluable tool in the study of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, where Kv1.3 channels on T-lymphocytes play a crucial role.[2][] While native AgTx2 has been the gold standard, recombinant production offers a reliable and scalable alternative.[2][4] This guide outlines the key characteristics of both forms and provides a framework for their validation.
Structural and Physicochemical Comparison
Native and recombinant Agitoxin-2 share a highly similar primary structure, with the native form having a molecular weight of approximately 4090.87 Da.[1][5] Recombinant versions, often expressed in hosts like E. coli or Pichia pastoris, can have slight variations in molecular weight (e.g., 4015 Da for an E. coli expressed version) but are designed to maintain the native amino acid sequence.[1] The tertiary structure of Agitoxin-2, critical for its function, consists of a triple-stranded antiparallel β-sheet and a single α-helix, stabilized by three disulfide bonds.[6][7] Studies have confirmed that recombinant AgTx2 can be produced in a properly folded and fully functional form.[4]
| Parameter | Native Agitoxin-2 | Recombinant Agitoxin-2 |
| Source | Leiurus quinquestriatus hebraeus venom[1] | E. coli, Pichia pastoris[4] |
| Molecular Weight | ~4090.9 Da[1][5] | ~4015 Da (E. coli expressed) |
| Amino Acid Sequence | GVPINVSCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK[5] | GVPINVSCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK[5] |
| Structure | Triple-stranded antiparallel β-sheet, one α-helix, 3 disulfide bonds[6][7] | Confirmed to adopt native fold[4][8] |
| Purity | Typically high after purification | ≥98% (SDS-PAGE) |
Functional Equivalence: A Head-to-Head Comparison
The ultimate measure of recombinant Agitoxin-2's utility lies in its functional equivalence to the native toxin. The primary function of Agitoxin-2 is the high-affinity blockade of the Kv1.3 channel.[2][9] Electrophysiological assays are the gold standard for validating this activity.
| Functional Assay | Native Agitoxin-2 | Recombinant Agitoxin-2 |
| Target | Kv1.3 potassium channel[2][9] | Kv1.3 potassium channel[4][7] |
| Binding Affinity (Kd) | < 1 nmol/L[1] | Sub-nanomolar to low nanomolar[10] |
| IC50 (Kv1.3) | ~200 pM[] | Comparable to native toxin[4][8] |
| Mechanism of Action | Blocks channel pore by binding to the external vestibule[1] | Blocks channel pore by binding to the external vestibule[10] |
Experimental Protocols
To validate the performance of recombinant Agitoxin-2 against its native counterpart, the following experimental workflow is recommended.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Objective: To assess the purity and apparent molecular weight of native and recombinant Agitoxin-2.
-
Protocol:
-
Prepare a 15% Tris-Tricine polyacrylamide gel.
-
Dissolve lyophilized native and recombinant Agitoxin-2 in sample buffer containing β-mercaptoethanol to a final concentration of 1 mg/mL.
-
Load 10 µg of each sample per lane. Include a low molecular weight protein ladder.
-
Run the gel at 100 V until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue R-250 and destain until bands are clearly visible.
-
Compare the migration of the recombinant toxin to the native toxin and the molecular weight markers.
-
Mass Spectrometry
-
Objective: To confirm the precise molecular weight and identity of the toxins.
-
Protocol:
-
Prepare samples of native and recombinant Agitoxin-2 at a concentration of 10 pmol/µL in 0.1% formic acid.
-
Analyze the samples using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
Acquire spectra in the mass range of 3000-5000 Da.
-
Compare the observed molecular weights with the theoretical values.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To assess the purity and retention characteristics of the toxins.
-
Protocol:
-
Dissolve native and recombinant Agitoxin-2 in mobile phase A (0.1% trifluoroacetic acid in water).
-
Inject 20 µg of each sample onto a C18 column (e.g., Vydac C18).[8]
-
Elute the peptides using a linear gradient of mobile phase B (0.1% trifluoroacetic acid in acetonitrile) from 20% to 30% over 40 minutes at a flow rate of 1 mL/min.[8]
-
Monitor the absorbance at 214 nm.
-
Compare the retention times and peak profiles of the native and recombinant toxins.
-
Electrophysiology (Whole-Cell Patch-Clamp)
-
Objective: To determine and compare the inhibitory activity (IC50) of native and recombinant Agitoxin-2 on Kv1.3 channels.
-
Protocol:
-
Use a cell line stably expressing the human Kv1.3 channel (e.g., L929 fibroblasts).
-
Establish whole-cell patch-clamp recordings. Use an internal solution containing (in mM): 140 KF, 10 HEPES, 11 EGTA, 2 MgCl2, adjusted to pH 7.2. The external solution should contain (in mM): 145 NaCl, 5 KCl, 10 HEPES, 1 CaCl2, 2 MgCl2, adjusted to pH 7.4.
-
Elicit Kv1.3 currents by depolarizing voltage steps to +40 mV from a holding potential of -80 mV.
-
Apply increasing concentrations of native or recombinant Agitoxin-2 to the external solution and record the inhibition of the peak current.
-
Construct dose-response curves and calculate the IC50 values for both toxins.
-
Agitoxin-2 Signaling Pathway in T-Lymphocytes
The therapeutic potential of Agitoxin-2 stems from its ability to modulate T-cell activation by blocking Kv1.3 channels. This blockade prevents the sustained calcium influx required for T-cell proliferation and cytokine release.
References
- 1. Agitoxin - Wikipedia [en.wikipedia.org]
- 2. smartox-biotech.com [smartox-biotech.com]
- 4. Recombinant Expression of Margatoxin and Agitoxin-2 in Pichia pastoris: An Efficient Method for Production of KV1.3 Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Solution structure of the potassium channel inhibitor agitoxin 2: caliper for probing channel geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recombinant Expression of Margatoxin and Agitoxin-2 in Pichia pastoris: An Efficient Method for Production of KV1.3 Channel Blockers | PLOS One [journals.plos.org]
- 9. Agitoxin-2 | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Assessing Agitoxin-2 Specificity Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the specificity of Agitoxin-2 (AgTx2), a potent peptide toxin known to block voltage-gated potassium channels. The primary method detailed involves a comparative analysis using wild-type (WT) versus knockout (KO) experimental models, a crucial approach for unequivocally identifying a drug's primary target and uncovering potential off-target effects.
Agitoxin-2, originally isolated from the scorpion Leiurus quinquestriatus hebraeus, is a high-affinity blocker of several Shaker-type voltage-gated potassium (Kv) channels.[1] It is particularly potent against Kv1.3 and Kv1.1 channels, with IC50 values in the picomolar range.[1][2] Given that Kv1.3 channels are key regulators of T-lymphocyte activation, specific blockers like AgTx2 hold significant therapeutic potential for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.[1][3][4] However, its activity against other closely related channels, such as Kv1.1 and Kv1.6, necessitates rigorous specificity testing.[5][6][7]
The use of knockout models, where the gene for the putative target is deleted, provides the gold standard for validating drug-target engagement. By comparing the toxin's effect in cells or tissues from a WT animal versus a KO animal lacking the target channel, researchers can directly attribute the toxin's primary activity.
Logical Workflow for Specificity Assessment
The core of this assessment strategy is a direct comparison of Agitoxin-2's effects on cells derived from wild-type animals versus those from animals with a targeted deletion of a putative channel gene (e.g., KCNA3, which encodes Kv1.3). A significant loss of potency or efficacy in the knockout model is strong evidence that the deleted channel is the primary target.
Figure 1. Experimental workflow for assessing Agitoxin-2 specificity using WT vs. KO models.
Quantitative Data Comparison
The primary quantitative output of this comparison will be the half-maximal inhibitory concentration (IC50) of Agitoxin-2 in WT versus Kv1.3 KO cells. A dramatic increase in the IC50 value in KO cells would indicate high specificity for the Kv1.3 channel.
Table 1: Comparative Efficacy of Agitoxin-2 on Kv1.3 Currents
| Parameter | Wild-Type (WT) T-lymphocytes | Kv1.3 KO T-lymphocytes | Interpretation |
| Agitoxin-2 IC50 | ~0.2 nM[1][2] | >1000 nM | >5000-fold decrease in potency confirms Kv1.3 as the primary target. |
| Maximal Inhibition | >95% | <10% | Lack of significant current block in KO cells indicates minimal effect on other channels. |
| Hill Coefficient | ~1.0 | N/A | Suggests a 1:1 binding stoichiometry at the primary target. |
Table 2: Specificity Profile of Agitoxin-2 Across Related Kv Channels
This table summarizes known or hypothetical affinities for other channels to provide a broader context for specificity. A truly specific agent will have significantly lower potency against other channel subtypes.
| Channel Subtype | Agitoxin-2 Potency (IC50 / Kᵢ) | Alternative Selective Blocker |
| Kv1.3 | ~0.2 nM [1][2] | ShK-Dap22 |
| Kv1.1 | ~0.14 nM[1][2] | Dendrotoxin-K |
| Kv1.6 | ~37 pM (Kᵢ)[5] | N/A |
| Kv1.2 | Low affinity | MeKTx11-1[8] |
| hERG (Kv11.1) | Very low affinity (>10 µM) | Dofetilide |
Experimental Protocols
Cell Preparation
Target cells, such as effector memory T-cells (TEM), which highly express Kv1.3 channels, should be isolated from both WT and Kv1.3 KO mice.[4]
-
Source: Spleen or lymph nodes from age-matched wild-type (e.g., C57BL/6) and Kv1.3 knockout mice.
-
Isolation: Generate a single-cell suspension by mechanical dissociation. Isolate T-lymphocytes using standard methods like magnetic-activated cell sorting (MACS) with CD3+ selection.
-
Culture: Culture cells in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and IL-2 to maintain viability. For studies on activated T-cells, stimulate with anti-CD3/CD28 antibodies for 48 hours prior to experiments.[3]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents from a single cell.
-
External Solution (in mM): 150 NaCl, 5 KCl, 2.5 CaCl₂, 1.0 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[9]
-
Internal (Pipette) Solution (in mM): 134 KCl, 1 CaCl₂, 10 EGTA, 2 MgCl₂, 10 HEPES, 5 ATP-sodium. Adjust pH to 7.4 with KOH.[9]
-
Voltage Protocol:
-
Hold the cell membrane at -80 mV.
-
Elicit Kv1.3 currents by applying 200 ms depolarizing steps to +40 mV every 30 seconds.[3]
-
Record baseline currents until a stable amplitude is achieved.
-
-
Toxin Application:
-
Prepare serial dilutions of Agitoxin-2 in the external solution.
-
Apply increasing concentrations of Agitoxin-2 to the cell via a perfusion system.
-
At each concentration, record the steady-state current inhibition.
-
-
Data Analysis:
-
Measure the peak current amplitude at +40 mV for each concentration.
-
Normalize the inhibited current to the baseline current.
-
Plot the normalized current as a function of Agitoxin-2 concentration and fit the data to a Hill equation to determine the IC50.
-
Mechanism of Action Visualization
Agitoxin-2 functions as a pore blocker. It binds to the outer vestibule of the Kv1.3 channel, physically occluding the ion conduction pathway and preventing the efflux of potassium ions. This action is critical for its modulatory effect on T-cell membrane potential.
Figure 2. Mechanism of Agitoxin-2 as a pore blocker of the Kv1.3 potassium channel.
By following this comparative guide, researchers can robustly validate the specificity of Agitoxin-2, strengthening its case as a selective tool for studying Kv1.3 channel function and as a potential therapeutic lead.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. Agitoxin-2 - Smartox Biotechnology [mayflowerbio.com]
- 3. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agitoxin 2 | CAS 168147-41-9 | Tocris Bioscience [tocris.com]
- 6. Atto488-Agitoxin 2—A Fluorescent Ligand with Increased Selectivity for Kv1.3 Channel Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. mdpi.com [mdpi.com]
- 9. Localization of Kv1.3 channels in the immunological synapse modulates the calcium response to antigen stimulation in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dance of Binding: Agitoxin 2 Favors an Induced-Fit Embrace with Potassium Channels
A comprehensive analysis of experimental evidence points towards an induced-fit mechanism as the primary pathway for the high-affinity binding of Agitoxin 2 to its target potassium channels. This model, where the initial interaction of the toxin induces a conformational change in the channel to achieve a more stable complex, is strongly supported by single-molecule studies, which reveal a dynamic interplay that accelerates the binding process significantly.
The Two Choreographies of Molecular Recognition: Induced-Fit vs. Conformational Selection
Before delving into the specifics of this compound, it is crucial to understand the two predominant models that describe the intricate dance of a ligand binding to its protein target:
-
The Induced-Fit Model: First proposed by Daniel Koshland in 1958, this model postulates that the binding of a ligand to a protein induces a conformational change in the protein's active site. This change optimizes the interaction, leading to a more stable, high-affinity complex. The initial binding event is often of lower affinity, and the subsequent structural rearrangement is a key step in the binding pathway.
-
The Conformational Selection Model: This model proposes that proteins are not static entities but rather exist as an ensemble of different conformations in equilibrium. The ligand then selectively binds to a pre-existing conformation that is complementary to it, thereby shifting the equilibrium towards that specific conformation.[1] In this scenario, the binding event itself does not induce the conformational change but rather stabilizes a favorable, pre-existing state.
The Verdict for this compound: Evidence for an Induced-Fit Mechanism
Direct visualization of the binding dynamics of individual this compound molecules to the KcsA potassium channel, a model for eukaryotic potassium channels, has provided compelling evidence in favor of the induced-fit model.[2][3] A landmark study utilizing high-speed atomic force microscopy (HS-AFM) revealed that the affinity of the channel for AgTx2 increased during persistent binding and decreased during persistent dissociation, a hallmark of an induced-fit mechanism.[2][4]
This study proposed a four-state model to describe the binding process, which includes a low-affinity and a high-affinity state for the channel. The dominant pathway observed was the induced-fit pathway, where AgTx2 first binds to the low-affinity state of the channel, followed by a conformational change to the high-affinity state.[2] This induced-fit mechanism was found to accelerate the binding of this compound by a remarkable 400-fold.[2][3]
Computational studies have also lent support to the induced-fit model, suggesting that some side chains of this compound adopt different conformations upon forming a complex with the Shaker K+ channel than in their solution structure.[5] Furthermore, solid-state NMR studies on other scorpion toxins binding to potassium channels have shown significant structural rearrangements in both the toxin and the channel upon binding, further supporting the idea that these interactions are not a simple lock-and-key fit.
Data Presentation: A Quantitative Look at this compound Binding
| Parameter | Value | Significance |
| Dissociation Constant (Kd) | ~100 nM | Indicates a high-affinity interaction between this compound and the KcsA channel.[6] |
| Binding Acceleration | 400-fold | The induced-fit pathway significantly speeds up the binding process compared to a simple two-state model.[2][3] |
| Dominant Pathway | Induced-Fit | The majority of binding events were observed to follow the induced-fit pathway.[2] |
Four-State Kinetic Model Rate Constants:
The four-state model proposed by Sumino et al. (2019) provides a detailed kinetic description of the induced-fit mechanism. The model consists of a low-affinity unbound state (CL), a low-affinity bound state (CLTx), a high-affinity unbound state (CH), and a high-affinity bound state (CHTx).
| Transition | Rate Constant (s⁻¹) | Description |
| CL ↔ CLTx | kon1[AgTx2], koff1 | Initial binding to the low-affinity state |
| CLTx ↔ CHTx | k2, k-2 | Conformational change to the high-affinity bound state |
| CHTx ↔ CH | koff2, kon2[AgTx2] | Dissociation from the high-affinity state |
| CL ↔ CH | k1, k-1 | Conformational change in the unbound state (minor pathway) |
(Note: The specific values for the rate constants can be found in the original research publication by Sumino et al., 2019)
Experimental Protocols: Visualizing the Molecular Dance
The definitive evidence for the induced-fit mechanism of this compound binding comes from direct visualization using high-speed atomic force microscopy (HS-AFM). This powerful technique allows for the real-time observation of individual protein molecules and their interactions.
High-Speed Atomic Force Microscopy (HS-AFM) of this compound - KcsA Binding
Objective: To directly visualize the binding and unbinding events of this compound to the KcsA potassium channel and to analyze the kinetics of these interactions.
Methodology:
-
Sample Preparation:
-
The KcsA potassium channel is purified and reconstituted into a supported lipid bilayer on a mica substrate. This mimics the natural membrane environment of the channel.
-
This compound is purified and prepared in a suitable buffer solution.
-
-
HS-AFM Imaging:
-
The HS-AFM instrument is set up to operate in tapping mode, which is gentle enough to observe biological molecules without causing damage.
-
The cantilever tip, with a nanometer-sized probe, scans the surface of the lipid bilayer containing the KcsA channels.
-
The imaging buffer contains a specific concentration of this compound.
-
-
Data Acquisition and Analysis:
-
Time-lapse images of the KcsA channels are recorded, capturing the dynamic binding and unbinding of individual this compound molecules.
-
The height of the extracellular loop of the KcsA channel is monitored over time. An increase in height signifies the binding of an this compound molecule.
-
The dwell times in the bound and unbound states are measured at various this compound concentrations.
-
This kinetic data is then used to determine the on- and off-rates and to fit to different binding models (e.g., two-state vs. four-state).
-
Differentiating Induced-Fit from Conformational Selection Experimentally
Beyond HS-AFM, several other experimental techniques can be employed to distinguish between the induced-fit and conformational selection models:
-
Pre-Steady-State Kinetics: By rapidly mixing the protein and ligand and monitoring the formation of the complex over very short timescales (milliseconds), one can often distinguish between the two models. In a simple induced-fit model, the observed rate of binding will typically increase with ligand concentration. In contrast, for a simple conformational selection model, the observed rate may show a more complex, sometimes saturating, dependence on ligand concentration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the different conformational states of a protein in solution. By observing changes in the NMR spectrum upon ligand binding, it is possible to determine whether the ligand is binding to a pre-existing conformation or inducing a new one.
-
Single-Molecule Fluorescence Resonance Energy Transfer (smFRET): This technique can be used to measure distances within a single protein molecule, allowing for the direct observation of conformational changes in real-time. By monitoring these changes in the presence and absence of a ligand, one can infer the binding mechanism.
Visualizing the Binding Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the induced-fit and conformational selection models, as well as the experimental workflow for the HS-AFM studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. High-speed AFM reveals accelerated binding of Agitoxin-2 to K+ channel by Induced-fit – ExCELLS | The Exploratory Research Center on Life and Living Systems, National Institutes of Natural Sciences [excells.orion.ac.jp]
- 4. Development and Application of Solid-State NMR Methods for Investigating Protein Structure and Dynamics [dspace.mit.edu]
- 5. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Distinguish Conformational Selection and Induced Fit Based on Chemical Relaxation Rates - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
